TAT (47-57), TAMRA-labeled
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C89H138N34O18 |
|---|---|
Molecular Weight |
1972.3 g/mol |
IUPAC Name |
5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C89H138N34O18/c1-122(2)50-26-31-54-67(45-50)141-68-46-51(123(3)4)27-32-55(68)71(54)53-30-25-49(44-56(53)82(137)138)72(127)121-66(43-48-23-28-52(124)29-24-48)73(128)111-47-70(126)112-57(17-9-37-105-84(93)94)74(129)113-58(15-5-7-35-90)75(130)114-59(16-6-8-36-91)76(131)115-60(18-10-38-106-85(95)96)77(132)116-62(20-12-40-108-87(99)100)79(134)119-64(33-34-69(92)125)81(136)118-61(19-11-39-107-86(97)98)78(133)117-63(21-13-41-109-88(101)102)80(135)120-65(83(139)140)22-14-42-110-89(103)104/h23-32,44-46,57-66H,5-22,33-43,47,90-91H2,1-4H3,(H39-,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
SBPFRRAEZMGLCO-ZMNJVXFMSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAT (47-57) TAMRA-Labeled Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the TAT (47-57) TAMRA-labeled peptide, a vital tool in cellular and molecular biology. We will delve into its core properties, mechanisms of action, and provide detailed experimental protocols for its application in research settings.
Core Concepts: The Peptide and the Label
The TAT (47-57) TAMRA-labeled peptide is a conjugate molecule composed of two key functional parts: the TAT (47-57) peptide sequence and the TAMRA fluorescent dye.
1.1. TAT (47-57): A Cell-Penetrating Peptide
Derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus type 1 (HIV-1), the TAT (47-57) peptide is a well-characterized cell-penetrating peptide (CPP).[1][2] Its amino acid sequence is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR).[2] This arginine-rich sequence imparts a strong positive charge to the peptide, which is crucial for its ability to traverse cellular membranes.[3] This property allows it to be used as a vehicle to deliver a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells.[1][4]
1.2. TAMRA: A Versatile Fluorophore
Tetramethylrhodamine (TAMRA) is a bright and photostable fluorescent dye belonging to the rhodamine family.[5][6] It is widely used for labeling peptides and other biomolecules.[7][8] Its spectral properties make it easily detectable with standard fluorescence microscopy and flow cytometry equipment.[5][9]
Quantitative Data on Cellular Uptake
The efficiency of cellular uptake of TAT (47-57) can vary depending on the cell type, peptide concentration, and incubation time. The following tables summarize key quantitative data from published studies.
| Property | Value | Source |
| Amino Acid Sequence | H-YGRKKRRQRRR-OH | [2] |
| Molecular Formula | C64H118N32O14 | [2] |
| Molecular Weight | 1559.82 g/mol | [2] |
| Theoretical pI | 12.71 | [2] |
Table 1: Physicochemical Properties of TAT (47-57) Peptide
| Property | Value | Source |
| Excitation Maximum (λex) | ~555 nm | [5] |
| Emission Maximum (λem) | ~580 nm | [5] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield | 0.3–0.5 | [5] |
Table 2: Spectral Properties of TAMRA
| Cell Line | Peptide Concentration | Incubation Time | Uptake Efficiency (Relative to other CPPs) | Source |
| HeLa | Not specified | 1-3 hours | Lower than Antennapedia and Polyarginine | [10] |
| A549 | Not specified | 1-3 hours | Lower than Antennapedia and Polyarginine | [10] |
| CHO | Not specified | 1-3 hours | Lower than Antennapedia and Polyarginine | [10] |
Table 3: Comparative Cellular Uptake of Unconjugated TAT Peptide
Mechanism of Cellular Entry
The cellular uptake of the TAT (47-57) peptide is a complex process that can occur through multiple pathways. The primary mechanisms are endocytosis and direct translocation.
3.1. Endocytosis
Endocytosis is an active, energy-dependent process where the cell engulfs extracellular material. For the TAT peptide, this process is often initiated by the interaction of the positively charged peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1][5] This interaction can trigger different forms of endocytosis:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate and pinch off to form vesicles containing the peptide.[5][11]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes, which engulf the peptide along with extracellular fluid.[12]
The involvement of small GTPases, such as those from the Rho family (e.g., Rac1, RhoA, Cdc42), is crucial for the cytoskeletal rearrangements, particularly actin polymerization, required for these endocytic processes.[9][13]
3.2. Direct Translocation
At higher concentrations, the TAT peptide is thought to be able to directly penetrate the cell membrane.[12] This process is less well understood but is believed to involve the formation of transient pores or the destabilization of the lipid bilayer, allowing the peptide to enter the cytoplasm directly.[11]
Experimental Protocols
The following are detailed protocols for studying the cellular uptake of TAT (47-57) TAMRA-labeled peptide using fluorescence microscopy and flow cytometry.
4.1. Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of the peptide.
Materials:
-
TAT (47-57) TAMRA-labeled peptide
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) onto glass-bottom dishes or coverslips and culture overnight to allow for attachment.
-
Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with PBS to remove any peptide that is not internalized.
-
Fixation (Optional): To fix the cells, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.
-
Staining: If desired, stain the cell nuclei by incubating with a DAPI solution for 5-10 minutes. Wash twice with PBS.
-
Imaging: Mount the coverslips or view the dishes directly using a fluorescence microscope equipped with appropriate filters for TAMRA (Ex/Em: ~555 nm/~580 nm) and DAPI (if used).
4.2. Flow Cytometry
This protocol provides a quantitative analysis of peptide uptake across a cell population.
Materials:
-
TAT (47-57) TAMRA-labeled peptide
-
Cell culture medium
-
FBS
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach approximately 80-90% confluency.
-
Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in serum-free medium at various concentrations.
-
Remove the culture medium, wash cells once with PBS, and add the peptide solutions. Incubate for the desired time at 37°C.
-
Cell Detachment: After incubation, wash the cells three times with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to flow cytometry tubes.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Analysis: Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence in the appropriate channel (e.g., PE or a similar channel).
Conclusion
The TAT (47-57) TAMRA-labeled peptide is a powerful and versatile tool for researchers in various fields. Its ability to efficiently enter cells and its bright fluorescence make it ideal for studying cellular processes, developing drug delivery systems, and visualizing intracellular events. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable research reagent.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Selective Moonlighting Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small GTPases: Structure, biological function and its interaction with nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Mechanism of TAMRA-labeled TAT (47-57)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular uptake mechanisms of the cell-penetrating peptide (CPP) TAT (47-57) labeled with 5-carboxytetramethylrhodamine (B559615) (TAMRA). It delves into the intricate pathways of internalization, the experimental methodologies used to elucidate these mechanisms, and the quantitative data supporting the current understanding in the field.
Introduction to TAT (47-57) as a Cell-Penetrating Peptide
The trans-activator of transcription (TAT) protein from Human Immunodeficiency Virus-1 (HIV-1) possesses a short basic domain, TAT (47-57) with the sequence YGRKKRRQRRR, that can efficiently translocate across the plasma membrane of mammalian cells. This property has made it a valuable tool for delivering a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells for therapeutic and research purposes. The conjugation of a fluorescent dye like TAMRA allows for the visualization and quantification of its cellular uptake. Understanding the precise mechanisms by which TAMRA-labeled TAT (47-57) enters cells is crucial for optimizing its use as a delivery vector.
Core Mechanisms of Cellular Uptake
The cellular uptake of TAMRA-labeled TAT (47-57) is a complex process that is not fully understood and can vary depending on the cell type, peptide concentration, and the nature of any conjugated cargo. However, a consensus is emerging that the primary route of entry is through endocytosis, an energy-dependent process. Several endocytic pathways have been implicated, often acting in parallel.
Initial Interaction with the Cell Surface: The Role of Heparan Sulfate (B86663) Proteoglycans
The initial step in the internalization of the cationic TAT (47-57) peptide is its electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface[1][2][3]. This interaction is thought to concentrate the peptide at the cell surface, thereby triggering its subsequent internalization through one or more endocytic pathways.
Endocytic Pathways
The internalization of TAMRA-labeled TAT (47-57) is a temperature-sensitive process, with uptake being significantly inhibited at low temperatures (e.g., 4°C), which is a hallmark of an active, energy-dependent endocytic mechanism. The primary endocytic pathways involved are:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered the main entry route for TAT peptides, particularly at higher concentrations[4][5]. Macropinocytosis is characterized by extensive plasma membrane ruffling, a process driven by the actin cytoskeleton.
-
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of small vesicles coated with the protein clathrin. Several studies have shown that inhibitors of CME can partially reduce the uptake of TAT (47-57), indicating its contribution to the overall internalization process[5].
-
Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. While some studies have suggested the involvement of this pathway, particularly for TAT-fusion proteins, its role in the uptake of the unconjugated TAT (47-57) peptide is less clear and may be cell-type specific[5].
It is important to note that these pathways are not mutually exclusive, and their relative contributions can vary.
Quantitative Analysis of TAMRA-labeled TAT (47-57) Uptake
The following tables summarize quantitative data from various studies on the effects of different inhibitors and conditions on the cellular uptake of TAMRA-labeled TAT (47-57).
Table 1: Effect of Endocytosis Inhibitors on TAMRA-TAT (47-57) Uptake
| Inhibitor | Target Pathway | Cell Type | Concentration | % Inhibition of Uptake | Reference |
| Cytochalasin D | Actin Polymerization (inhibits macropinocytosis) | C17.2 | 1 µM | Marked decrease | [6] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ exchange (inhibits macropinocytosis) | C17.2 | 1 mM | Strong diminishment | [6] |
| Rottlerin | PKC Kinase (inhibits macropinocytosis) | C17.2 | 30 µM | Strong diminishment | [6] |
| Chlorpromazine | Clathrin-mediated endocytosis | 3T3-L1 | 15 µM | Significant reduction | [7] |
| Heparinase III | Heparan Sulfate Degradation | HeLa | 20 mU/ml | ~30% reduction | [8] |
| Methyl-β-cyclodextrin (MβCD) | Lipid Raft Disruption | N2A | 8 mM | ~30% reduction | [8] |
Table 2: Effect of Temperature on TAMRA-TAT (47-57) Uptake
| Condition | Description | Cell Type | Fold Change in Uptake | Reference |
| Incubation at 4°C | Inhibition of energy-dependent processes | 3T3-L1 | Significantly decreased | [7] |
| Incubation at 4°C vs 37°C | Inhibition of energy-dependent processes | Various | Uptake blocked | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the uptake mechanism of TAMRA-labeled TAT (47-57).
Cell Culture
-
Cell Lines: HeLa, CHO, 3T3-L1, or other relevant cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
TAMRA-labeled TAT (47-57) Uptake Assay using Flow Cytometry
This protocol allows for the quantitative analysis of peptide uptake in a large population of cells.
-
Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-incubation (if applicable):
-
Wash cells with serum-free medium.
-
Pre-incubate the cells with the desired concentration of the endocytosis inhibitor (e.g., 10 µM Cytochalasin D, 50 µM Chlorpromazine, 5 mM Amiloride) in serum-free medium for 30-60 minutes at 37°C.
-
-
Peptide Incubation:
-
Add TAMRA-labeled TAT (47-57) to the wells at the desired final concentration (typically 1-10 µM).
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C (or 4°C for temperature-dependence studies).
-
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Trypsinize the cells to detach them from the plate.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in FACS buffer (PBS with 1% FBS and 0.1% sodium azide).
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an appropriate laser and filter set for TAMRA (excitation ~543 nm, emission ~565-615 nm).
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Visualization of TAMRA-labeled TAT (47-57) Uptake by Fluorescence Microscopy
This protocol enables the visualization of the subcellular localization of the peptide.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips in a 12- or 24-well plate.
-
Inhibitor Pre-incubation (if applicable): Follow the same procedure as in the flow cytometry protocol.
-
Peptide Incubation:
-
Add TAMRA-labeled TAT (47-57) to the cells at the desired concentration.
-
Incubate for the desired time at 37°C.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
To visualize the nucleus, incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10 minutes.
-
To visualize endosomes/lysosomes, co-incubate with LysoTracker Green during the last 30 minutes of peptide incubation (before fixation).
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on a microscope slide using a mounting medium.
-
Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for TAMRA, the nuclear stain, and any other fluorescent markers.
-
Heparinase Treatment to Assess the Role of Heparan Sulfate Proteoglycans
-
Cell Seeding: Seed cells as for the flow cytometry or microscopy assay.
-
Heparinase Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with heparinase III (e.g., 10 mU/mL) in serum-free medium for 1-2 hours at 37°C to enzymatically remove heparan sulfate chains from the cell surface[1].
-
-
Peptide Uptake Assay:
-
After heparinase treatment, wash the cells and proceed with the TAMRA-labeled TAT (47-57) uptake assay as described in the flow cytometry or microscopy protocols.
-
Compare the uptake in heparinase-treated cells to that in untreated control cells. A significant reduction in uptake indicates the involvement of HSPGs.
-
Signaling Pathways and Visualizations
The endocytic pathways involved in TAMRA-labeled TAT (47-57) uptake are regulated by complex signaling cascades. Macropinocytosis, in particular, is known to be dependent on the activation of small GTPases like Rac1 and its downstream effector p21-activated kinase 1 (PAK1), which regulate actin cytoskeleton rearrangements[2][4][10][11][12].
Signaling Pathway for Macropinocytosis of TAT (47-57)
Caption: Signaling pathway of TAT (47-57)-induced macropinocytosis.
Experimental Workflow for Investigating Uptake Mechanisms
Caption: Experimental workflow for studying TAT (47-57) uptake.
Logical Relationship of Endocytic Pathways
Caption: Relationship between TAT (47-57) uptake and endocytic pathways.
Conclusion
The cellular uptake of TAMRA-labeled TAT (47-57) is a multifaceted process predominantly mediated by endocytosis. The initial electrostatic interaction with heparan sulfate proteoglycans on the cell surface is a critical initiating event. Subsequently, the peptide is internalized through a combination of macropinocytosis, clathrin-mediated endocytosis, and potentially caveolae-mediated endocytosis, with the relative contribution of each pathway being cell-type and condition-dependent. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the rational design and application of TAT (47-57) as a versatile and efficient vector for intracellular drug delivery. Future research should continue to dissect the intricate signaling networks that govern these uptake pathways to further enhance the therapeutic potential of this remarkable cell-penetrating peptide.
References
- 1. Depicting Binding-Mediated Translocation of HIV-1 Tat Peptides in Living Cells with Nanoscale Pens of Tat-Conjugated Quantum Dots [mdpi.com]
- 2. Dissecting the roles of Rac1 activation and deactivation in macropinocytosis using microscopic photo-manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Rapid, and Effective Heparinase Protocol to Enable Nucleic Acid Study from Frozen Heparinized Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cleavage of the vaspin N-terminus releases cell-penetrating peptides that affect early stages of adipogenesis and inhibit lipolysis in mature adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a novel cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Regulation of Macropinocytosis by p21-activated Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the roles of Rac1 activation and deactivation in macropinocytosis using microscopic photo-manipulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TAMRA Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the fluorescent labeling of peptides with Tetramethylrhodamine (TAMRA). It covers the core chemistry, detailed experimental protocols, data presentation, and key applications, offering a technical resource for professionals in life sciences and drug development.
Core Principle of TAMRA Labeling
Tetramethylrhodamine (TAMRA) is a robust and widely used fluorescent dye from the rhodamine family, recognized for its bright orange-red fluorescence and photostability.[1] It is an ideal candidate for peptide labeling in various biological applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1][2]
The most prevalent method for conjugating TAMRA to a peptide involves the use of a TAMRA N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester (SE).[3] This amine-reactive derivative reacts efficiently with primary aliphatic amines, such as the N-terminal alpha-amine of a peptide or the epsilon-amine of a lysine (B10760008) (Lys) side chain.[1][3][4]
The reaction occurs under mild alkaline conditions (pH 7-9) and results in the formation of a highly stable, covalent amide bond, which is identical to a natural peptide bond.[3][4][5] The NHS moiety is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine on the ester's carbonyl carbon.[4] Buffers free of primary amines, such as sodium bicarbonate or phosphate (B84403) buffer, are essential to prevent competition with the target peptide.[6][7]
Caption: Reaction schematic of TAMRA-NHS ester conjugation with a peptide.
Key Experimental Parameters and Data
The efficiency and success of TAMRA labeling are dependent on several critical parameters. Optimization is often required based on the specific peptide sequence and its physicochemical properties, such as hydrophobicity and solubility.[1][8]
| Parameter | Recommended Range/Value | Rationale & Considerations |
| pH | 8.0 - 9.0[1] | The primary amine must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive.[9] Above pH 9.0, hydrolysis of the NHS ester increases significantly, reducing labeling efficiency.[9] |
| Dye:Peptide Molar Ratio | 1.5:1 to 10:1[6][7][8] | A molar excess of the dye drives the reaction to completion. However, excessive labeling can lead to fluorescence self-quenching, aggregation, and reduced peptide solubility due to TAMRA's hydrophobicity.[1][8] A 1:1 stoichiometry is often ideal to minimize these effects.[8] |
| Solvent | Anhydrous DMSO or DMF | TAMRA-NHS ester is typically dissolved in a small volume of an organic solvent before being added to the aqueous peptide solution.[6][7] This is crucial as the peptide's solubility may be affected by the hydrophobic nature of TAMRA.[8] |
| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffer[6][7] | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the peptide for reaction with the NHS ester.[6][7] |
| Reaction Time | 1 - 2 hours[6][8] | Incubation at room temperature, protected from light, is generally sufficient for the reaction to proceed to completion.[6][8] |
| Fluorophore Properties | Value |
| Excitation Maximum (λex) | ~555 nm[1][2] |
| Emission Maximum (λem) | ~580 nm[1] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹[1] |
Detailed Experimental Protocols
Protocol 1: General Peptide Labeling with TAMRA-NHS Ester
This protocol outlines a standard procedure for labeling a peptide containing a primary amine in solution.
Materials:
-
Peptide of interest
-
5-TAMRA, SE (or 6-TAMRA, SE)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[7]
-
0.1 M Sodium Bicarbonate buffer, pH 8.3[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) (Optional)[6]
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[6][7]
-
Dye Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6][7] Protect the solution from light.[7]
-
Reaction: Add the TAMRA solution to the peptide solution to achieve a desired molar ratio (e.g., 5:1 dye-to-peptide).[7] Add the dye dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]
-
Quenching (Optional): Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM to consume any unreacted NHS ester.[6][8]
-
Purification: Purify the TAMRA-labeled peptide from unreacted dye and byproducts.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[8] Gel filtration (e.g., Sephadex G-25) can also be used.[6]
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[8]
Workflow and Visualization
A. Standard Labeling and Purification Workflow
The process from peptide preparation to final, purified product follows a logical sequence. This workflow ensures high-quality labeled peptides suitable for sensitive downstream applications.
Caption: A streamlined workflow for peptide conjugation with TAMRA.
B. Application in FRET-Based Protease Assays
TAMRA-labeled peptides are frequently used in FRET-based assays to monitor enzyme activity.[1] In a typical protease assay, a peptide substrate is synthesized with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.[10] In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[10]
Caption: Signaling pathway for a FRET-based protease activity assay.
Troubleshooting and Considerations
-
Peptide Aggregation: The hydrophobic nature of TAMRA can cause labeled peptides to precipitate.[8] To mitigate this, use a minimal amount of organic solvent (e.g., DMSO) to dissolve the lyophilized peptide before adding the aqueous buffer.[8] Incorporating polar linkers, like PEG spacers, can also improve solubility.[8]
-
Low Labeling Efficiency: Ensure the pH of the reaction buffer is optimal (8.0-9.0) and that the buffer is free of extraneous amines.[1][9] Using fresh, high-quality TAMRA-NHS ester is critical, as it can hydrolyze over time.
-
Fluorescence Quenching: Over-labeling a peptide with multiple TAMRA molecules can lead to self-quenching and a decrease in signal.[8] Aim for a low degree of labeling, ideally 1:1, by adjusting the dye:peptide molar ratio.[8]
-
Impact on Biological Activity: Covalent modification can sometimes alter a peptide's binding affinity or biological function.[11] It may be necessary to test different labeling sites (e.g., N-terminus vs. a specific lysine residue) to find one that does not interfere with the peptide's active region.[11] Site-specific labeling during solid-phase peptide synthesis (SPPS) can provide precise control over the dye's location.[1]
By understanding the core chemical principles and carefully optimizing the experimental conditions, researchers can successfully generate high-quality TAMRA-labeled peptides for a wide array of applications in biological research and therapeutic development.[2]
References
- 1. lifetein.com [lifetein.com]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. glenresearch.com [glenresearch.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. youdobio.com [youdobio.com]
- 7. youdobio.com [youdobio.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Peptide Labeling [sigmaaldrich.com]
- 11. Peptide Optimization and Conjugation Strategies in the Development of Molecularly Targeted Magnetic Resonance Imaging Contrast Agents | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to TAT (47-57) as a Cell-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (TAT) peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein.[1][2] Its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules—from small molecules to large proteins and nanoparticles—has positioned it as a critical tool in drug delivery and biomedical research.[3][4] This technical guide provides a comprehensive overview of TAT (47-57), focusing on its mechanism of action, experimental protocols, and quantitative data to aid researchers in its effective application.
Core Properties of TAT (47-57)
| Property | Description | Reference |
| Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH | [2] |
| Molecular Weight | ~1559.9 g/mol | [3] |
| Charge | Highly cationic (+8 at neutral pH) | [5] |
| Key Feature | Arginine-rich motif crucial for cell penetration | [6] |
Mechanism of Cellular Uptake
The cellular uptake of TAT (47-57) is a complex process that is not fully elucidated but is understood to involve multiple pathways. The initial interaction is an electrostatic attraction between the positively charged peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[7][8] Following this binding, internalization can occur through two primary mechanisms:
-
Direct Penetration: At higher concentrations, TAT (47-57) is thought to be able to directly translocate across the plasma membrane in an energy-independent manner.[9]
-
Endocytosis: At lower, more physiologically relevant concentrations, the uptake is predominantly mediated by endocytosis, particularly macropinocytosis.[9][10] This is an energy-dependent process involving significant membrane ruffling and the engulfment of extracellular fluid, along with the peptide and its cargo.[11][12]
Signaling Pathway of Macropinocytosis
The induction of macropinocytosis by TAT (47-57) involves a cascade of signaling events initiated by its binding to HSPGs. This interaction leads to the activation of small GTPases, primarily Rac1 and Cdc42, which are master regulators of actin dynamics.[10][12] Activated Rac1 and Cdc42 then stimulate their downstream effector, p21-activated kinase 1 (PAK1), which in turn modulates the actin cytoskeleton to induce the formation of membrane ruffles that mature into macropinosomes.
Quantitative Data
Cellular Uptake Efficiency
The efficiency of TAT (47-57) uptake varies depending on the cell line, cargo, and experimental conditions. The following table summarizes representative data.
| Cell Line | Cargo | Concentration (µM) | Uptake Efficiency | Reference |
| Jurkat | FITC | Varies | ~100% of cells show uptake | [13] |
| HeLa | FITC-Avidin | 5-10 | Significant uptake compared to control | [14] |
| A549 | FITC-Avidin | 5-10 | Significant uptake compared to control | [14] |
| CHO | FITC-Avidin | 5-10 | Significant uptake compared to control | [14] |
| HDFn | FITC-labeled nanoparticles | 0.05 mg/mL | ~2.6-fold increase with TAT | [15] |
Cytotoxicity
TAT (47-57) generally exhibits low cytotoxicity at concentrations typically used for cargo delivery. However, this can be influenced by the nature of the conjugated cargo.
| Cell Line | Cargo | IC50 (µM) | Reference |
| MonoMac6 | None | > 300 | [7] |
| HepG2 | Fluvastatin | 1.76 (conjugated) vs 39.66 (drug alone) | [14] |
| MDA-MB-157 | ODD-p53 | 4.00 (hypoxic) | [16] |
| MCF-7 | ODD-p53 | 12.85 (hypoxic) | [16] |
| HaCaT | None | > 100 | [17] |
In Vivo Biodistribution
In vivo studies demonstrate that the route of administration significantly impacts the biodistribution of TAT (47-57) conjugates.
| Animal Model | Cargo | Route of Administration | Organ with Highest Uptake (%ID/g) | Time Point | Reference |
| PC-3 tumor-bearing mice | 111In | Intravenous | Tumor (0.9 ± 1.1) | 10 min | [5] |
| A549 tumor-bearing mice | 68Ga-porphyrin | Intravenous | Tumor (6.32 ± 1.24) | 60 min | [18] |
| Balb/c mice | 99mTc | Intravenous | Brain (0.39 ± 0.05) | 5 min | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of TAT (47-57) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH).
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cellular Uptake Assay (Flow Cytometry)
This protocol describes a quantitative method to assess the cellular uptake of FITC-labeled TAT (47-57) using flow cytometry.
Materials:
-
FITC-labeled TAT (47-57)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and culture overnight to reach 70-80% confluency.
-
Peptide Incubation:
-
Prepare a stock solution of FITC-TAT (47-57) in serum-free medium.
-
Wash the cells with PBS.
-
Add the FITC-TAT (47-57) solution to the cells at the desired concentration (e.g., 5 µM).
-
Incubate for a specific time (e.g., 1 hour) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission in the FITC channel (typically ~520 nm).
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative uptake of the peptide.
-
Endosomal Escape Assay (Chloroquine-based)
This protocol provides a method to assess the endosomal escape of TAT (47-57) using the endosomotropic agent chloroquine (B1663885). Chloroquine disrupts endosomal acidification, which can impact the release of endocytosed molecules into the cytoplasm.
Materials:
-
Fluorescently labeled TAT (47-57) (e.g., FITC-TAT)
-
Cell line of interest
-
Complete cell culture medium
-
Chloroquine
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and culture overnight.
-
Chloroquine Pre-treatment: Pre-incubate the cells with a non-toxic concentration of chloroquine (e.g., 100 µM) for 30 minutes at 37°C.
-
Peptide Incubation: Add the fluorescently labeled TAT (47-57) to the cells (with and without chloroquine) and incubate for a defined period (e.g., 1-2 hours).
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope.
-
Observe the intracellular distribution of the fluorescent peptide. An increase in diffuse cytoplasmic and nuclear fluorescence in the presence of chloroquine suggests that the peptide was entrapped in endosomes and that their disruption facilitates its release.[19]
-
Conclusion
TAT (47-57) remains a powerful and versatile tool for intracellular delivery. A thorough understanding of its mechanisms of uptake, quantitative efficacy, and appropriate experimental protocols is crucial for its successful application in research and therapeutic development. This guide provides a foundational resource for scientists and researchers to harness the full potential of this potent cell-penetrating peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Passing of Nanocarriers across the Histohematic Barriers: Current Approaches for Tumor Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Tat-Mediated Peptide Intervention in Analgesia and Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scifiniti.com [scifiniti.com]
- 10. dovepress.com [dovepress.com]
- 11. Requirements for Both Rac1 and Cdc42 in Membrane Ruffling and Phagocytosis in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coactivation of Rac1 and Cdc42 at Lamellipodia and Membrane Ruffles Induced by Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tuning the Structure of Poly(aspartic acid)s’ Self-Assemblies to Enhance Cellular Uptake [mdpi.com]
- 16. TAT-ODD-p53 enhances the radiosensitivity of hypoxic breast cancer cells by inhibiting Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
TAMRA Fluorophore: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties, experimental labeling protocols, and key applications of the Tetramethylrhodamine (TAMRA) fluorophore. TAMRA is a versatile and widely used rhodamine-based dye, valued for its bright orange-red fluorescence, high photostability, and utility in a diverse range of biochemical and cellular assays.[1][2][3] This document serves as a practical resource for professionals employing fluorescence-based techniques in their research and development workflows.
Core Photophysical and Chemical Properties
TAMRA is a synthetic organic dye that exhibits strong absorption of light in the green region of the visible spectrum and emits bright fluorescence in the orange-red region.[3] It is commercially available in several isomeric forms, most commonly as 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[4] The choice between isomers is often dictated by the specific conjugation chemistry and the target biomolecule.[4] Furthermore, TAMRA is available with a variety of reactive moieties, such as N-hydroxysuccinimide (NHS) esters for labeling primary amines and azides for copper-catalyzed click chemistry.[5][6]
Quantitative Data Summary
The key spectral and physical properties of TAMRA are summarized in the table below. These values are crucial for the design of fluorescence experiments, including the selection of appropriate excitation sources and emission filters. It is important to note that the exact spectral characteristics can be influenced by environmental factors such as solvent polarity, pH, and the conjugation state of the dye.[4][7]
| Property | Value | References |
| Excitation Maximum (λex) | ~541 - 565 nm | [1][2][4][6][8][9][10][11] |
| Emission Maximum (λem) | ~565 - 583 nm | [1][2][4][6][8][9][10][11] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [4][6][11][12] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [4][6][11][12] |
| Molecular Weight (5- or 6-TAMRA) | ~430.45 g/mol | [4] |
| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [4] |
Principles of Fluorescence
The phenomenon of fluorescence is governed by the absorption of photons by a fluorophore, leading to the excitation of an electron to a higher energy state. The subsequent relaxation of the electron back to its ground state results in the emission of a photon of lower energy (longer wavelength). This process is often visualized using a Jablonski diagram.
Experimental Protocols
The successful application of TAMRA in research and drug development hinges on the effective and reproducible labeling of biomolecules. The following sections provide detailed methodologies for two common TAMRA conjugation techniques.
Protocol 1: Labeling of Proteins with TAMRA-NHS Ester
This protocol outlines the covalent labeling of a purified protein with a TAMRA N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.
Materials:
-
TAMRA NHS ester
-
Purified protein in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in 1 M Sodium Bicarbonate to a concentration of 2-10 mg/mL. Concentrations below 2 mg/mL may decrease the reaction efficiency.
-
Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Determine Molar Ratio: Calculate the required volume of the TAMRA stock solution to achieve a desired molar ratio of dye to protein. A molar ratio of 8-20 is often recommended, depending on the protein concentration.
-
Reaction Incubation: Add the calculated volume of the TAMRA stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Purification: Remove unreacted TAMRA dye from the labeled protein using a desalting column according to the manufacturer's instructions.
-
Storage: Store the purified TAMRA-labeled protein at 4°C, protected from light. For long-term storage, it is advisable to add a cryoprotectant and store at -20°C or -80°C.
Protocol 2: Labeling of Alkyne-Modified Biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the labeling of a biomolecule containing an alkyne group with TAMRA-azide. The CuAAC reaction is highly specific and efficient, forming a stable triazole linkage.
Materials:
-
TAMRA-azide
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
DMSO or other suitable organic solvent
-
Purification supplies (as required for the specific biomolecule)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of TAMRA-azide in DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and the TAMRA-azide stock solution.
-
Prepare a premix of CuSO₄ and the chelating ligand.
-
Add the CuSO₄:ligand premix to the biomolecule/azide mixture.
-
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the TAMRA-labeled biomolecule from the reaction components using a method appropriate for the specific biomolecule (e.g., ethanol (B145695) precipitation for DNA, size-exclusion chromatography for proteins).
Key Applications and Workflows
TAMRA's favorable spectral properties and versatile conjugation chemistries make it a valuable tool in a wide array of applications, including immunofluorescence, fluorescence resonance energy transfer (FRET), and live-cell imaging.[1][2][3][6]
Immunofluorescence Workflow
Immunofluorescence is a powerful technique for visualizing the localization of specific proteins or other antigens within cells and tissues. The following diagram illustrates a typical indirect immunofluorescence workflow using a TAMRA-conjugated secondary antibody.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through dipole-dipole coupling.[9] TAMRA is often used as an acceptor for donor fluorophores like fluorescein (B123965) (FAM) due to the significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum.[2][9] This pairing is frequently employed in applications such as real-time PCR and biosensors to probe molecular interactions.[9]
Troubleshooting and Considerations
-
Photobleaching: While TAMRA is relatively photostable, prolonged exposure to high-intensity light can lead to irreversible photobleaching.[2] To mitigate this, use the lowest possible excitation power and exposure times, and consider the use of antifade mounting media.
-
pH Sensitivity: The fluorescence intensity of TAMRA can be sensitive to pH, with a decrease in fluorescence often observed in alkaline environments (pH > 8.0).[1] It is important to maintain a consistent and appropriate pH in experimental buffers.
-
Solubility and Aggregation: TAMRA is a relatively hydrophobic molecule, which can sometimes lead to solubility issues or aggregation of labeled biomolecules, particularly at high labeling densities.[1] The use of organic co-solvents or detergents may be necessary in some cases.
-
Background Fluorescence: Inadequate removal of unconjugated TAMRA can result in high background fluorescence. Thorough purification of the labeled conjugate is critical for achieving a good signal-to-noise ratio.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abcam.cn [abcam.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabion.com [metabion.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
The Intracellular Journey of TAMRA-Labeled TAT Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intracellular fate of the Tat peptide, a widely utilized cell-penetrating peptide (CPP), labeled with the fluorophore Tetramethylrhodamine (TAMRA). Sourced from the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription protein, the Tat peptide has garnered significant attention for its ability to traverse cellular membranes and deliver a variety of cargo molecules into cells. This guide details the mechanisms of uptake, intracellular trafficking, endosomal escape, and proteolytic stability of TAMRA-labeled Tat peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Mechanisms of Cellular Uptake
The primary mechanism for the internalization of the Tat peptide is macropinocytosis , a form of fluid-phase endocytosis. This process is initiated by the electrostatic interaction of the cationic Tat peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement, membrane ruffling, and the formation of large, fluid-filled vesicles called macropinosomes that engulf the peptide.
While macropinocytosis is the predominant pathway, other endocytic mechanisms, such as caveolae-mediated endocytosis , have also been implicated, particularly for Tat-fusion proteins. The specific uptake pathway can be influenced by factors such as the cell type, the concentration of the peptide, and the nature of any conjugated cargo.
The uptake of TAMRA-labeled Tat peptide is an active process that is both temperature and energy-dependent. A decrease in temperature to 4°C or the depletion of cellular ATP significantly inhibits its internalization.
Quantitative Analysis of TAMRA-TAT Peptide Uptake
The efficiency of TAMRA-labeled Tat peptide uptake varies between different cell lines. The following tables summarize key quantitative data regarding its internalization kinetics and the effects of various inhibitors.
Table 1: Kinetics of TAMRA-Labeled Tat Peptide Uptake in Different Cell Lines
| Cell Line | Peptide Concentration (µM) | Incubation Time | Method of Quantification | Key Findings |
| HeLa | 1 - 5 | 10 min - 3 hr | Flow Cytometry, Confocal Microscopy | Uptake is time and concentration-dependent, reaching a maximum between 1 and 3 hours.[1] |
| A549 | 5 | up to 6 hr | Flow Cytometry | Maximal uptake observed between 1 and 3 hours.[1] |
| CHO | 5 | up to 6 hr | Flow Cytometry | Similar uptake kinetics to HeLa and A549 cells, with a peak at 1-3 hours.[1] |
| Caco-2 | 0.5 - 2 | 10 - 30 min | Raster Image Correlation Spectroscopy | Rapid initial uptake within the first 10 minutes, reaching a maximum after 30 minutes.[2] |
Table 2: Effect of Endocytosis Inhibitors on TAMRA-TAT Peptide Uptake
| Inhibitor | Target Pathway | Cell Line | Concentration | % Inhibition of Uptake |
| Cytochalasin D | Actin polymerization (inhibits macropinocytosis) | HeLa | - | Partial inhibition[3] |
| Amiloride | Na+/H+ exchange (inhibits macropinocytosis) | HeLa | - | Partial inhibition[4] |
| Methyl-β-cyclodextrin | Cholesterol depletion (disrupts lipid rafts/caveolae) | HeLa | - | No significant inhibition for unconjugated Tat[3] |
| Chlorpromazine | Clathrin-mediated endocytosis | HeLa | - | Partial inhibition[3] |
| Sodium Azide & 2-Deoxy-D-glucose | ATP depletion | HUVEC, Macrophages | 10 mM & 6 mM | Significant inhibition[5] |
Intracellular Trafficking and Endosomal Escape
Following internalization, TAMRA-labeled Tat peptide is enclosed within endosomes. The peptide can be observed co-localizing with markers for early endosomes (Rab5), late endosomes (Rab7), and lysosomes (LAMP-1).
A critical step for the biological activity of Tat-delivered cargo is its escape from the endosomal pathway into the cytoplasm. However, the endosomal escape of the Tat peptide itself is relatively inefficient, with a significant portion remaining trapped within endosomes and eventually being trafficked to lysosomes for degradation.
Several strategies have been developed to enhance endosomal escape, including the use of fusogenic peptides or the development of modified Tat peptides like dfTAT, a disulfide-linked dimer of Tat that exhibits significantly improved cytosolic delivery.
Proteolytic Stability and Degradation
The Tat peptide, being rich in basic amino acids like arginine and lysine, is susceptible to proteolytic degradation by enzymes such as trypsin. This degradation can occur both extracellularly in biological fluids and intracellularly following uptake. The proteolytic cleavage of the Tat peptide can significantly reduce its cell-penetrating ability and the efficacy of its cargo.
Table 3: Proteolytic Half-life of TAT Peptide
| Condition | Half-life (t1/2) | Key Findings |
| In human plasma | ~3.5 min | Rapid degradation of free Tat peptide.[6] |
| Conjugated to PEG-PE | ~10 min | Slight increase in stability compared to free peptide.[6] |
| Incorporated into PEG-PE micelles | > 400 min | Significant protection from proteolytic cleavage.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular fate of TAMRA-labeled Tat peptide.
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the cellular uptake of TAMRA-labeled Tat peptide.
Materials:
-
TAMRA-labeled Tat peptide
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Prepare a working solution of TAMRA-labeled Tat peptide in serum-free medium at the desired concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TAMRA-labeled Tat peptide solution to the cells and incubate for the desired time period (e.g., 1 hour) at 37°C.
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.
-
To further remove non-internalized peptide, incubate the cells with trypsin-EDTA for 5 minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells, discard the supernatant, and resuspend in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for TAMRA (e.g., PE or TRITC channel).
-
A population of untreated cells should be used as a negative control to set the baseline fluorescence.
Intracellular Trafficking Analysis by Fluorescence Microscopy
Objective: To visualize the subcellular localization of TAMRA-labeled Tat peptide.
Materials:
-
TAMRA-labeled Tat peptide
-
Cell line of interest
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Antibodies against endosomal markers (e.g., anti-Rab5, anti-Rab7, anti-LAMP1) and corresponding fluorescently-labeled secondary antibodies (optional, for co-localization studies)
-
Fluorescence microscope (confocal microscope recommended)
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with TAMRA-labeled Tat peptide as described in the flow cytometry protocol.
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional, for co-localization) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, then block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with primary antibodies against endosomal markers, followed by incubation with fluorescently-labeled secondary antibodies.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the channels for DAPI (blue), TAMRA (red), and any other fluorescent markers used.
Visualizing the Intracellular Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the intracellular fate of TAMRA-labeled Tat peptide and the experimental workflows to study them.
Caption: Intracellular pathway of TAMRA-labeled TAT peptide.
References
- 1. Rab11 and Lysotracker Markers Reveal Correlation between Endosomal Pathways and Transfection Efficiency of Surface-Functionalized Cationic Liposome–DNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HTT (huntingtin) and RAB7 co-migrate retrogradely on a signaling LAMP1-containing late endosome during axonal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TAT (47-57) Peptide-Mediated Cargo Delivery
An in-depth technical guide on the core cargo delivery capabilities of the TAT (47-57) peptide, designed for researchers, scientists, and drug development professionals.
The HIV-1 Trans-Activator of Transcription (TAT) peptide, particularly the basic domain corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR), is one of the most extensively studied cell-penetrating peptides (CPPs).[1][2] Its remarkable ability to traverse cellular membranes and deliver a wide array of macromolecular cargo makes it an invaluable tool in drug delivery and biomedical research.[3][4] This guide provides a comprehensive overview of its delivery mechanisms, quantitative efficacy, and the experimental protocols required for its application.
Core Concepts: Mechanism of Cellular Translocation
The precise mechanism by which TAT (47-57) enters cells has been a subject of extensive research, with evidence supporting multiple pathways. The uptake process is influenced by several factors, including the nature and size of the cargo, peptide concentration, and the specific cell type.[5] The primary mechanisms can be broadly categorized into direct translocation and endocytosis.
-
Direct Translocation: Early studies suggested an energy-independent mechanism where the highly cationic TAT peptide directly interacts with the negative charges on the cell membrane's phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans (HSPGs).[6] This interaction is thought to induce transient pore formation or membrane destabilization, allowing the peptide and its cargo to pass directly into the cytoplasm.[6][7]
-
Endocytosis: A substantial body of evidence now indicates that TAT-cargo complexes are predominantly internalized via energy-dependent endocytic pathways.[2][8] Depending on the cargo and cell type, this can occur through:
-
Macropinocytosis: This receptor-independent pathway involves the formation of large, irregular vesicles (macropinosomes) and has been identified as a major entry route for TAT-protein conjugates.[5][6]
-
Clathrin-Mediated Endocytosis: This pathway has been observed for the uptake of TAT peptide conjugated to smaller molecules.[1][2]
-
Caveolae-Mediated Endocytosis: Some studies have also implicated lipid raft and caveolae-dependent pathways in the internalization of TAT fusion proteins.[1]
-
A critical challenge for all endocytic pathways is the subsequent endosomal escape . After internalization, the TAT-cargo complex is entrapped within endosomes. To exert its biological effect, the cargo must be released into the cytoplasm before the endosome matures into a lysosome, where enzymatic degradation would occur.[2][9] The cationic nature of the TAT peptide is believed to facilitate this escape by interacting with anionic lipids in the endosomal membrane, leading to membrane destabilization and cargo release.[10]
Cargo Delivery Capabilities and Quantitative Data
TAT (47-57) has been successfully used to deliver a diverse range of cargo molecules, from small molecules to large nanoparticles.[5][11] The method of linking the cargo to the peptide—either through covalent bonds or non-covalent electrostatic interactions—is a key determinant of the delivery system's success.[5][7]
Table 1: Summary of TAT (47-57) Delivered Cargo
| Cargo Type | Linkage Type | Example(s) | Target System | Key Finding | Reference(s) |
| Proteins/Enzymes | Covalent (Fusion) | Cre Recombinase, β-galactosidase, Cas9 | Various mammalian cells | Biologically active protein delivered to cytoplasm and nucleus. | [5][11][12] |
| Nucleic Acids | Non-covalent | Plasmid DNA (pDNA), siRNA | HeLa, CHO, endothelial cells | Forms complexes that facilitate transfection; efficiency can rival commercial reagents. | [5][8] |
| Nanoparticles | Covalent/Non-covalent | Liposomes, Iron Oxide Particles | Cancer cell lines (BT20, LLC) | Surface modification with TAT enhances cellular uptake by over 100-fold in some cases. | [13][14] |
| Small Molecules | Covalent | Doxorubicin, Fluorescent dyes | Cancer cell lines (KB-V1) | Overcomes drug resistance by increasing intracellular accumulation. | [15] |
| Peptides | Covalent | Various bioactive peptides | Neuronal cells, HeLa | Facilitates intracellular targeting of otherwise membrane-impermeable peptides. | [3] |
Table 2: Quantitative Analysis of TAT-Mediated Delivery
| Cargo | Cell Line | Peptide Conc. | Uptake Metric | Result | Reference(s) |
| FITC-Streptavidin | HeLa | 5-10 µM | pmol of cargo / mg of total protein | ~1.5-2.0 pmol/mg (TAT-biotin conjugate) vs. negligible uptake with co-incubation. | [16] |
| TAT-Streptavidin | HeLa | 2 µM | Colocalization with Endocytic Marker | ~10-fold higher colocalization with macropinocytosis marker vs. clathrin marker. | [1] |
| Plasmid DNA (pmaxGFP) | Human Endothelial Cells | Charge Ratio (TAT:DNA) 16:1 | % GFP Positive Cells | Significant increase in GFP expression, indicating successful transfection. | [5] |
| TAT-Liposomes | Lewis Lung Carcinoma | N/A | Cellular Uptake | Efficient internalization observed even at 4°C and with metabolic inhibitors. | [14] |
| TAT-SA-A488 (cargo) | HeLa | 2 µM | Nuclear Fluorescence Intensity | Over 2-fold increase in nuclear delivery when combined with an endosomolytic agent (PPAA). | [1] |
Key Experimental Protocols
Successful application of TAT (47-57) requires robust methodologies for cargo conjugation and uptake analysis.
This protocol describes the conjugation of a thiol-containing cargo (e.g., a protein with a free cysteine) to a maleimide-functionalized TAT peptide.
Methodology:
-
Peptide Preparation: Dissolve maleimide-functionalized TAT (47-57) peptide in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0-7.5).
-
Cargo Preparation: Dissolve the thiol-containing cargo molecule in the same buffer. If the cargo is a protein with potential disulfide bonds, pre-treat with a reducing agent like DTT and subsequently remove it using a desalting column.
-
Conjugation Reaction: Mix the maleimide-TAT and the thiol-cargo at a desired molar ratio (e.g., 10:1 peptide:protein). Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol or cysteine) to quench any unreacted maleimide (B117702) groups.
-
Purification: Remove unreacted peptide and quenching agent by purifying the conjugate. Reverse-phase HPLC or size-exclusion chromatography are common methods.[16]
-
Analysis: Confirm the identity and purity of the final TAT-cargo conjugate using techniques like MALDI-TOF mass spectrometry.[16]
This protocol provides a quantitative method to assess the internalization of a fluorescently labeled TAT-cargo complex into a cell population.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or CHO) in 12-well plates at a density to achieve ~70% confluency after 24 hours.[16]
-
Treatment: Prepare the fluorescently labeled TAT-cargo conjugate in serum-free cell culture medium at the desired final concentration (e.g., 1-5 µM).[16] Remove the old medium from the cells and add the treatment medium. Include control wells with untreated cells and cells treated with the fluorescent cargo alone.
-
Incubation: Incubate the cells for a defined period (e.g., 30-90 minutes) at 37°C in a CO2 incubator.
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.
-
Cell Detachment: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity, which is proportional to the amount of internalized cargo. An optional wash with a quenching agent like Trypan Blue can be used to distinguish between membrane-bound and internalized fluorescence.[17]
References
- 1. scispace.com [scispace.com]
- 2. scifiniti.com [scifiniti.com]
- 3. jpt.com [jpt.com]
- 4. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pnas.org [pnas.org]
- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Protein Transduction Domains (PTDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Transduction Domains (PTDs), also known as Cell-Penetrating Peptides (CPPs), are short peptides with the remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of cells. This unique property has positioned them as invaluable tools in research and as promising vectors for therapeutic drug delivery. This guide provides a comprehensive technical overview of PTDs, including their classification, mechanisms of action, and the experimental protocols used for their characterization, with a focus on quantitative data and detailed methodologies.
Classification of Protein Transduction Domains
PTDs are a diverse group of peptides, generally classified based on their physicochemical properties. The three main classes are:
-
Cationic PTDs: These peptides are rich in positively charged amino acids, primarily arginine and lysine. The guanidinium (B1211019) group of arginine is particularly important for their translocation activity. A well-known example is the TAT peptide derived from the HIV-1 trans-activator of transcription protein.
-
Hydrophobic PTDs: This class of PTDs contains a high proportion of non-polar amino acids and is often derived from the signal peptides of secreted proteins. Their mechanism of entry is thought to involve direct interactions with the lipid bilayer of the cell membrane.
-
Amphipathic PTDs: These peptides possess both hydrophilic and hydrophobic regions, allowing them to interact with both the aqueous extracellular environment and the lipidic cell membrane. They can be further categorized into primary amphipathic PTDs, with a defined polar and non-polar face in their primary sequence, and secondary amphipathic PTDs, which adopt an amphipathic conformation (e.g., an α-helix) upon membrane interaction.
Mechanisms of Cellular Uptake
The precise mechanisms by which PTDs enter cells are still a subject of active research and appear to vary depending on the PTD sequence, the nature and size of the cargo, and the cell type. The primary pathways are direct translocation across the plasma membrane and endocytosis.
Direct Translocation: This energy-independent process is thought to involve the PTD directly penetrating the lipid bilayer. Proposed models for this mechanism include the formation of transient pores or the induction of membrane curvature.
Endocytosis: This is an energy-dependent process where the PTD and its cargo are engulfed by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated in PTD uptake:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is a common uptake mechanism for cationic PTDs like the TAT peptide.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae.
A critical step for PTDs that enter via endocytosis is the subsequent escape from the endosomal compartment into the cytosol to deliver their cargo to its site of action. Failure to do so results in the degradation of the cargo in lysosomes.
Quantitative Analysis of PTD-Mediated Delivery
The efficiency of PTD-mediated cargo delivery can vary significantly. The following tables summarize quantitative data on the cellular uptake of some common PTDs.
| PTD Sequence | Cargo | Cell Line | Uptake Efficiency (Relative to Control) | Reference |
| TAT (GRKKRRQRRRPQ) | Fluorescein | HeLa | ~15-fold | [1] |
| Penetratin (RQIKIWFQNRRMKWKK) | Fluorescein | HeLa | ~25-fold | [1] |
| Transportan (GWTLNSAGYLLGKINLKALAALAKKIL) | Fluorescein | HeLa | ~40-fold | [1] |
| Poly-arginine (R9) | Fluorescein | CHO | ~30-fold | [2] |
| TAT (GRKKRRQRRRPQ) | Avidin | HeLa | High | [1] |
| Penetratin (RQIKIWFQNRRMKWKK) | Avidin | HeLa | Moderate | [1] |
| Transportan (GWTLNSAGYLLGKINLKALAALAKKIL) | Avidin | HeLa | High | [1] |
| PTD | Cell Line | Mean Fluorescence Intensity (Arbitrary Units) |
| Unconjugated PTDs | ||
| Polyarginine (R9) | HeLa | ~1200 |
| Antennapedia | HeLa | ~400 |
| TAT | HeLa | ~100 |
| Transportan | HeLa | ~100 |
| PTD-PKI Conjugates | ||
| Polyarginine (R9)-PKI | HeLa | ~600 |
| Transportan-PKI | HeLa | ~600 |
| Antennapedia-PKI | HeLa | ~200 |
| TAT-PKI | HeLa | ~50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PTDs.
Solid-Phase Peptide Synthesis (SPPS) of PTDs
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model PTD.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Purification and Characterization:
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Air-dry the peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Quantification of PTD Cellular Uptake by Flow Cytometry
This protocol describes the use of flow cytometry to quantify the cellular uptake of a fluorescently labeled PTD.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Fluorescently labeled PTD (e.g., FITC-TAT)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere (for adherent cells) or grow to the desired confluence.
-
PTD Treatment:
-
Prepare solutions of the fluorescently labeled PTD at various concentrations in serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the PTD solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
-
Cell Harvesting:
-
After incubation, remove the PTD solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
For adherent cells, detach them using Trypsin-EDTA. For suspension cells, proceed to the next step.
-
Centrifuge the cells to pellet them and resuspend in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The geometric mean fluorescence intensity is proportional to the amount of internalized PTD.
-
Visualization of PTD Intracellular Localization by Confocal Microscopy
This protocol details the use of confocal microscopy to visualize the subcellular localization of a fluorescently labeled PTD.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescently labeled PTD
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
PTD Treatment: Treat the cells with the fluorescently labeled PTD as described in the flow cytometry protocol.
-
Fixation and Permeabilization:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the need to visualize intracellular structures).
-
Wash the cells with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Confocal Imaging:
-
Visualize the cells using a confocal microscope.
-
Acquire images in the appropriate channels for the PTD fluorophore and DAPI.
-
Analyze the images to determine the subcellular localization of the PTD.
-
Assessment of Endosomal Escape using the Calcein (B42510) Release Assay
This assay measures the release of the fluorescent dye calcein from endosomes into the cytosol, indicating endosomal membrane disruption.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Calcein AM
-
PTD-cargo conjugate
-
PBS
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Calcein Loading:
-
Incubate the cells with a self-quenching concentration of Calcein AM (e.g., 1-5 µM) for 30-60 minutes at 37°C. Calcein AM is a non-fluorescent, cell-permeable dye that is cleaved by intracellular esterases to the fluorescent, membrane-impermeable calcein, which becomes trapped in the cytosol and endosomes at a high, quenched concentration.
-
-
PTD Treatment:
-
Wash the cells to remove extracellular Calcein AM.
-
Add fresh media containing the PTD-cargo conjugate and incubate for a specified period (e.g., 1-4 hours) to allow for endocytosis and endosomal escape.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells. An increase in fluorescence indicates the release of calcein from the endosomes into the cytosol, where it is de-quenched.
-
Visualizing PTD-Related Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to PTDs.
Caption: Signaling cascade of macropinocytosis initiated by cationic PTDs.
Caption: Workflow for the synthesis and in vitro evaluation of PTDs.
Caption: Workflow of the split luciferase assay for endosomal escape.[3]
Caption: Modulation of a signaling pathway by a PTD-delivered kinase inhibitor.
Conclusion and Future Directions
Protein Transduction Domains represent a powerful and versatile platform for intracellular delivery. Understanding their mechanisms of uptake and developing robust methods for their characterization are crucial for their successful application in research and medicine. While significant progress has been made, challenges remain, particularly in achieving cell and tissue specificity and in improving the efficiency of endosomal escape. Future research will likely focus on the design of novel PTDs with enhanced delivery properties and the development of "smart" PTDs that are activated in response to specific stimuli in the target microenvironment. The continued exploration of these fascinating molecules holds great promise for the future of drug delivery and the treatment of a wide range of diseases.
References
An In-depth Technical Guide to TAMRA Dye for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Carboxytetramethylrhodamine (TAMRA) is a prominent and versatile fluorophore from the rhodamine family, widely employed in the life sciences for labeling a diverse range of biomolecules, including proteins, peptides, and nucleic acids.[1][2] Its bright orange-red fluorescence, high photostability, and well-established conjugation chemistries make it an invaluable tool for applications such as fluorescence microscopy, immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays.[3][4][5]
This guide provides a comprehensive overview of the chemical and spectral properties of TAMRA, detailed protocols for common bioconjugation reactions, and logical workflows to enable researchers to effectively utilize this fluorophore in their experimental designs.
Core Chemical Properties and Isomers
TAMRA is commercially available as two primary positional isomers, 5-TAMRA and 6-TAMRA, or as a mixture of the two.[6] These isomers possess nearly identical spectral properties, but their distinct attachment points on the rhodamine core can be a critical consideration for applications requiring high reproducibility, as the minor positional difference might affect the biological properties of the resulting conjugate.[4][7]
-
5-TAMRA : Often preferred for labeling peptides and proteins.[8][9]
-
6-TAMRA : Predominantly used for labeling nucleotides and in nucleic acid sequencing.[8]
The dye's chemical stability under physiological conditions and its relatively pH-insensitive quantum yield contribute to its reliability in various biological assays.[10] However, it's worth noting that TAMRA's fluorescence can be pH-dependent, with optimal performance in neutral to slightly acidic environments, necessitating careful buffer selection.[5]
Spectral Properties
TAMRA is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission of bright orange-red fluorescence. These properties can be influenced by factors such as solvent, pH, and the nature of the conjugated biomolecule.[4][7]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~540 - 565 nm | Varies with solvent and conjugation state.[4] |
| Emission Maximum (λem) | ~565 - 583 nm | Varies with solvent and conjugation state.[4][11] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | Represents the efficiency of the fluorescence process.[4][5] |
| Molecular Weight (Free Acid) | ~430.5 g/mol | For 5-TAMRA or 6-TAMRA.[7] |
| Molecular Weight (SE Ester) | ~527.5 g/mol | For the amine-reactive N-hydroxysuccinimidyl ester form.[12] |
Bioconjugation Chemistries
The versatility of TAMRA stems from its availability with various reactive functional groups that target specific moieties on biomolecules. The most common chemistries involve the labeling of primary amines and thiols.
1. Amine-Reactive Labeling with TAMRA-NHS Ester
The N-hydroxysuccinimidyl (NHS) ester of TAMRA is one of the most popular reagents for labeling primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[13] The reaction is efficient under mild alkaline conditions (pH 8.0-9.0), forming a stable and covalent amide bond.[5][14]
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. BioActs Official Website [bioacts.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 7. interchim.fr [interchim.fr]
- 8. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. 5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
The Trans-Activator of Transcription (Tat): A Technical Guide to the History, Discovery, and Core Functions of a Key HIV-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) Trans-Activator of Transcription (Tat) is a small regulatory protein indispensable for viral gene expression and replication.[1][2] In the early stages of the HIV life cycle, Tat orchestrates a dramatic amplification of viral transcription, a process critical for the production of new virions.[1] Encoded by two exons, the full-length Tat protein consists of 86 to 101 amino acids, depending on the viral subtype.[1] Its primary role is to enhance the processivity of RNA Polymerase II (RNAP II), overcoming premature transcriptional termination that would otherwise severely limit viral replication.[3] Beyond its essential role in transcription, Tat is also secreted from infected cells and can be taken up by neighboring uninfected cells, where it exerts a range of effects that contribute to HIV-1 pathogenesis, including the induction of apoptosis in bystander T cells and the development of HIV-associated neurocognitive disorders (HAND).[2][4] This technical guide provides an in-depth overview of the history of Tat's discovery, its core molecular functions, quantitative data on its activity, and detailed protocols for key experiments that were instrumental in its characterization.
History and Discovery
The discovery of HIV-1 Tat was a pivotal moment in understanding the molecular biology of the virus. In the mid-1980s, researchers observed that the HIV-1 Long Terminal Repeat (LTR) promoter, which drives the expression of viral genes, was remarkably inefficient on its own. However, in the presence of viral proteins, its activity was dramatically increased. This led to the hypothesis of a virally encoded "trans-activator."
Subsequent research identified a small protein, named Tat, as the responsible factor.[1] Early studies mapped the genetic locus of Tat and demonstrated that it was essential for robust viral replication. The mechanism of Tat's action was initially a subject of intense investigation. It was discovered that Tat's effect was dependent on a specific sequence within the 5' untranslated region of all viral RNA transcripts.[5] This sequence, termed the Trans-Activation Response (TAR) element, forms a stable stem-loop or hairpin structure.[1][5]
A major breakthrough came with the demonstration that Tat directly binds to the TAR RNA element.[5] This interaction was shown to be crucial for its transactivating function. Further research elucidated that Tat acts as a molecular bridge, recruiting host cell factors to the nascent viral RNA. The key host factor was identified as the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[2][5] The recruitment of P-TEFb to the TAR element via Tat leads to the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn switches the polymerase into a highly processive state, allowing for the efficient transcription of the entire viral genome.[2][5] This elegant mechanism of action established Tat as a unique and potent viral regulatory protein.
Quantitative Data
The activity of HIV-1 Tat has been quantified through various in vitro and in vivo experiments. The following tables summarize key quantitative data related to Tat's function.
| Parameter | Value | Cell Type/System | Reference |
| Fold Increase in LTR-driven Transcription | ~100-fold | Varies | [6] |
| ~200-300-fold | Varies | [7] | |
| 457-fold difference in tat/rev levels | CEM-SS T cells | [1] | |
| Tat-TAR RNA Binding Affinity (Kd) | ~12 nM | In vitro | [5] |
| Extracellular Tat Concentration | 200 pg/mL - 6.5 ng/mL | Cerebrospinal Fluid (CSF) of HIV-1+ patients | [8] |
| 2 - 40 ng/mL | Sera of HIV-1+ individuals | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in characterizing the function of HIV-1 Tat.
Chloramphenicol (B1208) Acetyltransferase (CAT) Assay for Tat Activity
This reporter gene assay was widely used in early studies to quantify the transactivating activity of Tat on the HIV-1 LTR.
1. Cell Culture and Transfection:
-
Culture HeLa or Jurkat cells in appropriate growth medium.
-
Co-transfect cells with two plasmids:
-
A reporter plasmid containing the CAT gene under the control of the HIV-1 LTR.
-
An expression plasmid encoding the HIV-1 Tat protein.
-
-
As a negative control, transfect cells with the reporter plasmid and an empty expression vector.
-
Incubate the transfected cells for 48-72 hours.
2. Preparation of Cell Lysates:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells by three cycles of freezing in a dry ice/ethanol bath and thawing at 37°C.
-
Centrifuge the lysate to pellet cellular debris. The supernatant contains the CAT enzyme.
3. CAT Assay Reaction:
-
Prepare a reaction cocktail containing:
-
[¹⁴C]chloramphenicol
-
Acetyl-CoA
-
Tris-Cl buffer (pH 7.5)
-
-
Add a defined amount of cell lysate to the reaction cocktail.
-
Incubate the reaction at 37°C for 1-2 hours.
4. Analysis of CAT Activity:
-
Extract the reaction products with ethyl acetate.
-
Separate the acetylated and unacetylated forms of chloramphenicol using thin-layer chromatography (TLC).
-
Visualize the separated products by autoradiography.
-
Quantify the percentage of acetylated chloramphenicol to determine CAT activity, which is proportional to the transactivating activity of Tat.
Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR RNA Interaction
EMSA is used to detect the direct binding of Tat protein to the TAR RNA element.
1. Preparation of Labeled TAR RNA Probe:
-
Synthesize a short RNA transcript corresponding to the TAR element with a radiolabel (e.g., ³²P) or a fluorescent tag.
-
Purify the labeled RNA probe.
2. Preparation of Nuclear Extracts or Purified Tat Protein:
-
Prepare nuclear extracts from cells expressing Tat or use purified recombinant Tat protein.
3. Binding Reaction:
-
In a small volume, combine:
-
The labeled TAR RNA probe.
-
Nuclear extract or purified Tat protein.
-
A binding buffer containing salts, glycerol, and a non-specific competitor (e.g., yeast tRNA) to reduce non-specific binding.
-
-
Incubate the reaction on ice or at room temperature for 20-30 minutes to allow for complex formation.
4. Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a low voltage to prevent dissociation of the protein-RNA complex.
-
Dry the gel and expose it to X-ray film (for radiolabeled probes) or visualize it using a fluorescence imager.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a Tat-TAR RNA complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of Tat-mediated transactivation and a typical experimental workflow for its study.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Sequential Steps in Tat Trans-Activation of HIV-1 Mediated Through Cellular DNA, RNA, and Protein Binding Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
The Core of Cellular Transduction: A Technical Guide to the TAT (47-57) Peptide
An In-depth Analysis of the Sequence, Structure, and Function of a Prototypical Cell-Penetrating Peptide for Researchers, Scientists, and Drug Development Professionals.
The TAT (47-57) peptide, a short 11-amino acid sequence derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus-1 (HIV-1), has emerged as a powerful tool in biomedical research and drug development. Its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus has made it a subject of intense investigation. This technical guide provides a comprehensive overview of the TAT (47-57) peptide, focusing on its fundamental characteristics, including its amino acid sequence, biophysical properties, and structural features. Furthermore, it delves into its interactions with cellular components and provides detailed experimental protocols for its synthesis, structural analysis, and cellular uptake assessment.
Peptide Sequence and Physicochemical Properties
The canonical amino acid sequence of the TAT (47-57) peptide is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR)[1][2]. This sequence is characterized by a high density of basic amino acid residues, namely six arginines and two lysines, which impart a significant net positive charge at physiological pH. This polycationic nature is a crucial determinant of its cell-penetrating properties.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | [1][2] |
| One-Letter Code | YGRKKRRQRRR | [1][2] |
| Molecular Weight | ~1559.9 g/mol | [2] |
| Isoelectric Point (pI) | ~12.5 (Calculated) | |
| Net Charge at pH 7.4 | +8 |
Structural Characteristics: A Disordered yet Functional Peptide
Extensive biophysical studies, primarily using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, have consistently demonstrated that the TAT (47-57) peptide does not adopt a stable, well-defined secondary structure in aqueous solution. Instead, it predominantly exists in a flexible, random coil conformation[3]. This intrinsic disorder is a common feature among many cell-penetrating peptides and is thought to be advantageous for its function, allowing it to adapt its conformation upon interacting with different binding partners, such as the cell membrane.
While largely unstructured in solution, there is some evidence to suggest that the TAT (47-57) peptide may adopt a more ordered conformation, such as an alpha-helical structure, upon binding to cellular membranes or interacting with specific molecular partners like the TAR RNA element of HIV-1[4].
Quantitative Analysis of Molecular Interactions
The biological activity of the TAT (47-57) peptide is predicated on its ability to interact with various molecular components of the cell. The following table summarizes key quantitative data on its binding affinities to different interaction partners.
| Interacting Molecule | Technique | Dissociation Constant (Kd) | Reference |
| Heparan Sulfate (B86663) | Isothermal Titration Calorimetry (ITC) | ~1.7 µM | [5] |
| POPC Liposomes (Neutral) | Second Harmonic Generation (SHG) | 32.0 ± 5.6 μM | [6] |
| POPG Liposomes (Anionic) | Second Harmonic Generation (SHG) | 7.5 ± 2.0 μM | [6] |
| p53 peptide (326-355) | Fluorescence Anisotropy | ~0.3 µM (unlabeled Tat) | [7] |
| p53 peptide (340-351) | ELISA | ~50 µM | [8] |
| TAR RNA (for longer TAT fragments) | Various | nM to µM range | [4][9] |
Cellular Uptake and Intracellular Fate
The hallmark of the TAT (47-57) peptide is its ability to be efficiently internalized by a wide variety of cell types. The primary mechanism of uptake is thought to be initiated by the electrostatic interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. Following this initial binding, the peptide can be internalized through various endocytic pathways, including macropinocytosis. The efficiency of uptake can vary depending on the cell type and the nature of the cargo being delivered.
| Cell Line | Uptake Characteristics | Reference |
| MDCK (Madin-Darby Canine Kidney) | Punctuated cytoplasmic distribution | [10][11][12] |
| Calu-3 (Human Lung Adenocarcinoma) | Punctuated cytoplasmic and paracellular distribution | [10][11] |
| TR146 (Human Buccal Carcinoma) | Strictly paracellular distribution | [10][11] |
| HeLa (Human Cervical Cancer) | Cytoplasmic and nuclear localization | [1] |
| KB-V1 (Drug-Resistant Cervical Cancer) | Efficient uptake, can overcome drug resistance | [13][14] |
| 3T3-L1 (Mouse Adipocytes) | Vesicular internalization without nuclear localization | [3] |
| Rat Retinal Ganglion Cells | Specific uptake observed | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the TAT (47-57) peptide.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To chemically synthesize the TAT (47-57) peptide.
Methodology:
-
Resin and Amino Acid Preparation: Fmoc-Rink Amide MBHA resin is typically used as the solid support. All amino acids are used with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, and tBu for Tyrosine).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) for 20-30 minutes.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours. Coupling efficiency can be monitored by a Kaiser test.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence (H-Y-G-R(Pbf)-K(Boc)-K(Boc)-R(Pbf)-R(Pbf)-Q(Trt)-R(Pbf)-R(Pbf)-R(Pbf)-Resin).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dissolved in a minimal amount of water/acetonitrile. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of the TAT (47-57) peptide in solution.
Methodology:
-
Sample Preparation: A stock solution of the purified TAT (47-57) peptide is prepared in a suitable buffer, typically 10 mM sodium phosphate (B84403) buffer at pH 7.4. The final peptide concentration for CD measurements is usually in the range of 50-100 µM.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument parameters are set as follows:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Bandwidth: 1.0 nm
-
Scanning speed: 50 nm/min
-
Response time: 1-2 seconds
-
Accumulations: 3-5 scans
-
-
Measurement: A quartz cuvette with a path length of 0.1 cm is used. A baseline spectrum of the buffer alone is recorded and subtracted from the peptide sample spectrum.
-
Data Analysis: The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues (11), and l is the path length of the cuvette in cm. The resulting spectrum is then analyzed for characteristic secondary structure features. A strong negative band around 200 nm is indicative of a random coil conformation.
Cellular Uptake Assay using Confocal Microscopy
Objective: To visualize the intracellular localization of the TAT (47-57) peptide.
Methodology:
-
Peptide Labeling: The TAT (47-57) peptide is labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or 5(6)-carboxytetramethylrhodamine (B613260) (TAMRA), typically at the N-terminus. The labeled peptide is then purified by RP-HPLC.
-
Cell Culture: A suitable cell line (e.g., HeLa or MDCK) is seeded onto glass-bottom dishes or chamber slides and cultured until they reach 70-80% confluency.
-
Incubation: The cell culture medium is replaced with fresh serum-free medium containing the fluorescently labeled TAT (47-57) peptide at a final concentration of 5-10 µM. The cells are incubated for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, the cells are washed three times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. The nuclei can be counterstained with a nuclear stain like DAPI or Hoechst 33342.
-
Imaging: The cells are imaged using a confocal laser scanning microscope. Z-stack images are acquired to determine the intracellular localization of the peptide.
Mandatory Visualizations
Signaling and Interaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Cellular uptake but low permeation of human calcitonin-derived cell penetrating peptides and Tat(47-57) through well-differentiated epithelial models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular internalization of human calcitonin derived peptides in MDCK monolayers: a comparative study with Tat(47-57) and penetratin(43-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Technical Guide to TAMRA-Labeled Peptides for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a cornerstone of modern biological research, enabling the real-time visualization of dynamic cellular processes. The selection of an appropriate fluorescent probe is critical for the success of these experiments, demanding high brightness, photostability, and minimal perturbation of cellular functions. Tetramethylrhodamine (TAMRA) has emerged as a versatile and robust fluorescent dye for labeling peptides and other biomolecules for a wide array of live cell imaging applications. Its favorable photophysical properties and well-established conjugation chemistries make it a reliable choice for tracking peptide localization, studying protein-protein interactions, and monitoring drug delivery. This in-depth technical guide provides a comprehensive overview of the use of TAMRA-labeled peptides in live cell imaging, including their core properties, detailed experimental protocols, and visualizations of key cellular pathways.
Core Properties of TAMRA for Live Cell Imaging
TAMRA is a rhodamine-based fluorophore characterized by its bright orange-red fluorescence. Its spectral properties are well-suited for live cell imaging, with excitation and emission maxima that fall within a range where cellular autofluorescence is minimized.[1] The dye is available in several isomeric forms, with 5-TAMRA and 6-TAMRA being the most common, exhibiting nearly identical spectral characteristics.[2] Reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, are widely used for their ability to efficiently form stable covalent bonds with primary amines on peptides.[3][4]
Quantitative Data Summary
For researchers to make informed decisions about fluorophore selection, a quantitative comparison of their properties is essential. The following table summarizes the key photophysical characteristics of TAMRA and other commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness¹ | Photostability² |
| TAMRA | ~555 | ~580 | ~90,000[1] | 0.1 - 0.5[1][2] | ++ | +++ |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | +++ | +++ |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | +++ | ++++ |
| mCherry | ~587 | ~610 | ~72,000 | ~0.22 | ++ | +++ |
| FITC | ~494 | ~520 | ~75,000 | ~0.36 | ++ | + |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 (free) | +++ | ++ |
¹Relative brightness is a product of the molar extinction coefficient and quantum yield. ²Photostability is a qualitative measure of the dye's resistance to photobleaching under typical imaging conditions.
Experimental Protocols
The successful application of TAMRA-labeled peptides in live cell imaging hinges on meticulous experimental design and execution. Below are detailed protocols for key experimental procedures.
Protocol 1: Labeling of Peptides with TAMRA-NHS Ester
This protocol describes the covalent labeling of a peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain) using a TAMRA-NHS ester.
Materials:
-
Peptide of interest
-
5-TAMRA NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., reverse-phase HPLC or Sephadex G-25)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the labeling buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they compete with the labeling reaction.[2]
-
Prepare TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[4]
-
Labeling Reaction: Add the TAMRA stock solution to the peptide solution at a 1.5:1 to 3:1 molar ratio of dye to peptide.[5] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.[5]
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[5]
-
Purification: Separate the TAMRA-labeled peptide from the unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) or a desalting column.[5]
-
Quantification: Determine the final concentration of the labeled peptide and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide) and ~555 nm (for TAMRA).
Protocol 2: Live Cell Imaging of TAMRA-Labeled Peptide Uptake
This protocol outlines the general procedure for visualizing the internalization of a TAMRA-labeled peptide into live cells using confocal microscopy.
Materials:
-
TAMRA-labeled peptide
-
Live cells (e.g., HeLa or U2OS) cultured on glass-bottom dishes or chamber slides[6]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with a heated stage and CO₂ chamber
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and reach 60-80% confluency.[6]
-
Prepare Peptide Solution: Dissolve the TAMRA-labeled peptide in serum-free medium to the desired final concentration (typically 1-10 µM).[6]
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the pre-warmed peptide solution to the cells.
-
Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.[6]
-
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound peptide.[6]
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Immediately image the cells using a confocal microscope.
-
Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emission between approximately 570-620 nm.[6]
-
Acquire time-lapse images to observe the dynamics of peptide uptake and trafficking.
-
Visualizing Cellular Processes with TAMRA-Labeled Peptides
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows where TAMRA-labeled peptides are employed.
Receptor-Mediated Endocytosis of a TAMRA-Labeled Ligand
The internalization of cell-surface receptors is a fundamental process in cell signaling and is a key area of investigation in drug development. TAMRA-labeled ligands are valuable tools for visualizing and quantifying receptor-mediated endocytosis.[6]
Caption: Receptor-mediated endocytosis pathway.
Experimental Workflow for FRET-Based Protein-Protein Interaction Studies
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions in live cells. TAMRA often serves as an excellent acceptor fluorophore when paired with a suitable donor like fluorescein (B123965) or a fluorescent protein.[1][6]
Caption: FRET experimental workflow.
Applications in Drug Discovery and Development
The ability to visualize and quantify the cellular uptake and trafficking of peptides is of paramount importance in drug discovery. TAMRA-labeled peptides serve as invaluable tools in this area.
-
Cell-Penetrating Peptides (CPPs): TAMRA-conjugated CPPs are widely used to study the mechanisms of their cellular entry and to optimize their design for efficient intracellular delivery of therapeutic cargo.[1][7]
-
Targeted Drug Delivery: By labeling a peptide that targets a specific cell surface receptor, researchers can track the delivery of the peptide to the target cells and monitor its subsequent internalization and intracellular fate.[6]
-
Diagnostic Probes: The bright fluorescence of TAMRA makes it an excellent choice for developing diagnostic probes where a strong signal is required for sensitive detection.[1]
Conclusion
TAMRA-labeled peptides are powerful and versatile reagents for a multitude of live cell imaging applications. Their robust photophysical properties, coupled with well-established labeling protocols, provide researchers with a reliable method to visualize and quantify dynamic cellular processes. From tracking the subcellular localization of peptides to elucidating complex protein-protein interactions and advancing drug delivery systems, TAMRA continues to be an indispensable tool in the fields of cell biology and drug discovery. The detailed protocols and visual guides provided here serve as a comprehensive resource for scientists and professionals seeking to effectively utilize TAMRA-labeled peptides in their research endeavors.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAMRA dye for labeling in life science research [baseclick.eu]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondria Penetrating Peptide-Conjugated TAMRA for Live-Cell Long-Term Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Entry of TAT Peptide: A Technical Guide to Translocation Mechanisms
For Immediate Release
A comprehensive technical guide detailing the intricate mechanisms of TAT peptide translocation across the plasma membrane is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the core translocation pathways, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of this critical cell-penetrating peptide.
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool in drug delivery, capable of ferrying a wide range of cargo molecules across the cellular membrane. However, the precise mechanisms governing its entry into cells have been a subject of intense research and debate. This guide synthesizes the current understanding of TAT peptide translocation, offering a practical resource for those working to harness its therapeutic potential.
Core Translocation Mechanisms: A Dual Strategy of Entry
The translocation of the TAT peptide is not governed by a single pathway but rather a dynamic interplay of multiple mechanisms. The predominant routes of entry can be broadly categorized into direct penetration of the plasma membrane and various forms of endocytosis . The prevalence of each mechanism is influenced by several factors, including peptide concentration, temperature, cell type, and the nature of the cargo attached to the peptide.
Direct Penetration: This energy-independent process involves the direct movement of the TAT peptide across the lipid bilayer. It is thought to be driven by electrostatic interactions between the positively charged arginine residues of the TAT peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs). This interaction is believed to induce transient membrane destabilization, allowing the peptide to traverse into the cytoplasm.
Endocytosis: This energy-dependent process involves the engulfment of the TAT peptide by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated in TAT peptide uptake:
-
Macropinocytosis: A non-specific process of fluid-phase uptake, often induced by the TAT peptide itself. It is characterized by the formation of large, irregular vesicles called macropinosomes.
-
Clathrin-Mediated Endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.
The choice of endocytic pathway can be influenced by the cargo conjugated to the TAT peptide and the specific cell line being studied.
Key Factors Influencing Translocation
| Factor | Effect on Translocation Mechanism | Quantitative Insights |
| Peptide Concentration | At low concentrations, endocytosis is often the dominant pathway. Higher concentrations can favor direct penetration. | Studies have shown a switch from endocytic to direct translocation mechanisms as the peptide concentration increases.[1] |
| Temperature | Endocytosis is an active, energy-dependent process and is therefore significantly inhibited at low temperatures (e.g., 4°C). Direct penetration is less affected by temperature changes. | A substantial decrease in TAT peptide uptake is observed at 4°C compared to 37°C, indicating the involvement of energy-dependent pathways.[2][3] |
| Heparan Sulfate Proteoglycans (HSPGs) | HSPGs on the cell surface act as initial docking sites for the cationic TAT peptide, concentrating it at the membrane and facilitating both direct penetration and endocytic uptake. | Enzymatic removal of heparan sulfates from the cell surface significantly reduces TAT peptide internalization.[4] |
| Cargo | The size, charge, and nature of the cargo conjugated to the TAT peptide can influence the preferred uptake mechanism. | Large cargo molecules are more likely to be internalized via endocytosis. |
Visualizing the Pathways
To provide a clearer understanding of the complex processes involved in TAT peptide translocation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Figure 1: Proposed Mechanisms of TAT Peptide Translocation.
Caption: Figure 2: General Experimental Workflow for Studying TAT Translocation.
Detailed Experimental Protocols
A critical component of this guide is the inclusion of detailed methodologies for key experiments used to investigate TAT peptide translocation. These protocols provide a foundation for researchers to design and execute their own studies.
Fluorescence Microscopy Assay for TAT Peptide Uptake
Objective: To visualize the cellular localization of TAT peptide.
Materials:
-
Fluorescently labeled TAT peptide (e.g., FITC-TAT, TAMRA-TAT)
-
Cell line of interest (e.g., HeLa, CHO) cultured on glass coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Prepare a working solution of the fluorescently labeled TAT peptide in serum-free medium at the desired concentration.
-
Wash the cells twice with PBS.
-
Add the TAT peptide solution to the cells and incubate for the desired time (e.g., 1 hour) at 37°C.
-
To investigate the role of endocytosis, a parallel experiment can be conducted at 4°C.
-
After incubation, wash the cells three times with cold PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a confocal microscope, acquiring images in the appropriate channels for the fluorescent label and DAPI.
Flow Cytometry Assay for Quantifying TAT Peptide Internalization
Objective: To quantify the amount of TAT peptide taken up by a cell population.
Materials:
-
Fluorescently labeled TAT peptide
-
Cell line of interest grown in suspension or adherent cells to be detached
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Culture cells to the desired density.
-
Prepare a working solution of the fluorescently labeled TAT peptide in serum-free medium.
-
Incubate the cells with the TAT peptide solution for the desired time and at the appropriate temperature.
-
After incubation, wash the cells three times with cold PBS.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population. Untreated cells should be used as a negative control to set the background fluorescence.
Macropinocytosis Inhibition Assay
Objective: To determine the involvement of macropinocytosis in TAT peptide uptake.
Materials:
-
Fluorescently labeled TAT peptide
-
Cell line of interest
-
Macropinocytosis inhibitors: Amiloride and Cytochalasin D
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with the macropinocytosis inhibitor (e.g., 50-100 µM EIPA, an amiloride derivative, or 5-10 µM Cytochalasin D) for 30-60 minutes at 37°C.
-
Without washing, add the fluorescently labeled TAT peptide to the inhibitor-containing medium and incubate for the desired time.
-
A control group of cells should be incubated with the TAT peptide without any inhibitor.
-
Wash the cells three times with cold PBS.
-
Quantify the uptake using flow cytometry or visualize the localization using fluorescence microscopy as described in the previous protocols. A significant reduction in TAT peptide uptake in the presence of the inhibitors suggests the involvement of macropinocytosis.
Conclusion
The translocation of the TAT peptide across the plasma membrane is a multifaceted process involving both direct penetration and various endocytic pathways. Understanding the interplay of these mechanisms and the factors that influence them is paramount for the rational design of TAT-based drug delivery systems. This technical guide provides a foundational resource for researchers in the field, offering detailed insights into the core mechanisms, quantitative data for comparison, and robust experimental protocols to facilitate further investigation. As our understanding of TAT peptide translocation continues to evolve, so too will our ability to engineer more efficient and targeted therapeutic strategies.
References
- 1. Temperature-, concentration- and cholesterol-dependent translocation of L- and D-octa-arginine across the plasma and nuclear membrane of CD34+ leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAT (47-57) TAMRA Uptake in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the uptake of TAMRA-labeled TAT (47-57) peptide into live mammalian cells. The HIV-1 Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short basic peptide sequence (residues 47-57, YGRKKRRQRRR) that allows it to cross cellular membranes.[1] This cell-penetrating peptide (CPP) has been widely utilized to deliver a variety of cargo molecules, including small molecules, peptides, proteins, and nucleic acids, into cells.[1][2] The conjugation of a fluorescent dye like TAMRA (carboxytetramethylrhodamine) allows for the direct visualization and quantification of this uptake process in live cells.[1][3]
Mechanism of Uptake
The precise mechanism of TAT (47-57) peptide entry into cells is a subject of ongoing research, with evidence supporting multiple pathways. Initial studies suggested a direct, energy-independent translocation across the plasma membrane.[1] However, more recent evidence, particularly from live-cell imaging, indicates that endocytic pathways, such as macropinocytosis, play a significant role, especially at physiological temperatures (37°C).[4][5][6][7] The uptake mechanism can be influenced by several factors including the cargo conjugated to the peptide, the peptide concentration, and the cell type.[1][8] At lower temperatures (e.g., 4°C), endocytosis is largely inhibited, which can be used experimentally to distinguish between energy-dependent and independent uptake mechanisms.[2][5][7]
Experimental Considerations
Several factors can influence the efficiency and reproducibility of TAT-TAMRA uptake experiments:
-
Cell Type: Different cell lines can exhibit varying efficiencies of TAT peptide uptake.[2]
-
Cell Density: It has been observed that uptake can decrease with increased cell confluence.[1]
-
Temperature: Uptake is significantly reduced at lower temperatures (4°C) compared to 37°C, reflecting the contribution of energy-dependent endocytic pathways.[7]
-
Serum: Components in fetal bovine serum (FBS) can interact with the peptide and influence its uptake. Some protocols recommend serum-free media during incubation.[7]
-
Peptide Concentration: The concentration of TAT-TAMRA can affect the predominant uptake mechanism.[8]
Quantitative Data Summary
The following tables summarize typical experimental parameters and potential findings from the literature.
Table 1: Recommended Reagent Concentrations
| Reagent | Working Concentration | Notes |
| TAT (47-57) TAMRA | 0.1 - 10 µM | Optimal concentration should be determined empirically for each cell type and experimental goal.[9][10] |
| Hoechst 33342 / DAPI | 1 - 5 µg/mL | For nuclear counterstaining. |
| LysoTracker Green | 50 - 75 nM | For co-localization studies with lysosomes.[10] |
Table 2: Typical Incubation Times and Conditions
| Parameter | Condition | Purpose |
| Incubation Time | 30 min - 24 hours | Shorter times for initial uptake, longer for trafficking studies.[10][11] |
| Temperature | 37°C | Standard physiological temperature for active uptake.[7][11] |
| Temperature (Control) | 4°C | To inhibit energy-dependent endocytosis.[4][5] |
| Atmosphere | 5% CO2, humidified | Standard cell culture conditions. |
Experimental Protocols
Protocol 1: Live Cell Imaging of TAT (47-57) TAMRA Uptake
This protocol describes the general procedure for visualizing the internalization of TAT-TAMRA in live cells using fluorescence microscopy.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
TAT (47-57) TAMRA peptide
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or other suitable nuclear stain
-
Fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.
-
Preparation of TAT-TAMRA Solution: Prepare a stock solution of TAT (47-57) TAMRA in sterile, nuclease-free water or DMSO. Further dilute the stock solution to the desired final concentration in serum-free medium immediately before use.
-
Cell Treatment: a. Aspirate the complete medium from the cells and wash once with pre-warmed PBS. b. Add the TAT-TAMRA solution to the cells. c. Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a humidified incubator with 5% CO2.[11]
-
Nuclear Staining (Optional): a. During the last 10-15 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1-5 µg/mL.
-
Washing: a. Aspirate the peptide-containing medium. b. Wash the cells 2-3 times with pre-warmed PBS to remove extracellular peptide.
-
Imaging: a. Add fresh, pre-warmed complete medium or imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope. Capture images in the TAMRA (red) and DAPI/Hoechst (blue) channels.
Protocol 2: Quantitative Analysis of TAT (47-57) TAMRA Uptake by Flow Cytometry
This protocol allows for the quantification of peptide uptake across a cell population.
Materials:
-
Cells cultured in multi-well plates
-
TAT (47-57) TAMRA peptide
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow to 70-80% confluency.
-
Cell Treatment: a. Aspirate the medium and wash cells once with pre-warmed PBS. b. Add the TAT-TAMRA solution (in serum-free medium) to each well. Include an untreated control well. c. Incubate for the desired time at 37°C.[12]
-
Cell Harvesting: a. Aspirate the peptide-containing medium and wash the cells 2-3 times with cold PBS. b. Add Trypsin-EDTA to each well and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Sample Preparation: a. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. b. Aspirate the supernatant and resuspend the cell pellet in cold PBS or flow cytometry buffer.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer, exciting with the appropriate laser and detecting the TAMRA fluorescence in the corresponding channel (e.g., PE or PE-Texas Red channel). b. Record the mean fluorescence intensity (MFI) for each sample. The MFI of the treated cells, after subtracting the MFI of the untreated control, is proportional to the amount of internalized peptide.
Visualizations
Caption: Workflow for live-cell imaging of TAT-TAMRA uptake.
Caption: Potential cellular entry pathways for TAT (47-57).
References
- 1. scifiniti.com [scifiniti.com]
- 2. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Utilizing TAMRA-Labeled TAT for Efficient Intracellular Protein Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic proteins and other macromolecules into living cells is a critical challenge in biomedical research and drug development. The cell membrane acts as a formidable barrier, limiting the entry of large, hydrophilic molecules. The HIV-1 trans-activator of transcription (TAT) protein contains a short, basic amino acid sequence (YGRKKRRQRRR), known as the protein transduction domain (PTD), which can efficiently traverse biological membranes and deliver conjugated cargo molecules into the cytoplasm and nucleus.[1][2] This property has been widely exploited to facilitate the intracellular delivery of a variety of molecules, including proteins, peptides, and nucleic acids.[3][4][5]
Labeling the TAT peptide with a fluorescent dye such as Tetramethylrhodamine (TAMRA) provides a powerful tool for visualizing and quantifying its cellular uptake and intracellular localization.[6][7][8] TAMRA is a bright and photostable fluorophore, making it ideal for fluorescence microscopy and flow cytometry-based assays.[8] These application notes provide a comprehensive overview and detailed protocols for the use of TAMRA-labeled TAT (TAMRA-TAT) for protein delivery.
Mechanism of TAMRA-TAT Mediated Protein Delivery
The precise mechanism of TAT-mediated protein transduction is still under investigation, but it is generally accepted to involve an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1][3][9] Following this initial binding, the TAT-cargo complex is internalized primarily through an energy-dependent process of endocytosis, specifically macropinocytosis.[3][10]
A significant hurdle in this process is the subsequent escape of the endocytosed cargo from the endosomal compartment into the cytoplasm to reach its target.[11][12][13] A portion of the internalized TAT-fusion proteins can remain entrapped within endosomes.[13] Strategies to enhance endosomal escape, such as co-administration of endosomolytic agents, are an active area of research.[11][12]
Key Applications
-
Visualization of Protein Uptake: TAMRA-TAT allows for the direct visualization of protein internalization and subcellular localization using fluorescence microscopy.[6][14][15]
-
Quantitative Analysis of Delivery Efficiency: Flow cytometry can be employed to quantify the percentage of cells that have taken up the TAMRA-TAT-protein conjugate and the relative amount of protein delivered per cell.[16][17][18]
-
Drug Delivery Vehicle: TAT-mediated delivery can be used to introduce therapeutic proteins, such as enzymes or antibodies, into cells for various applications in drug development.[4][5]
-
Studying Cellular Processes: The ability to deliver specific proteins into living cells enables the investigation of their function in various cellular pathways.[2]
Data Presentation
Quantitative Analysis of TAMRA-TAT Uptake
The efficiency of TAMRA-TAT mediated protein delivery can be influenced by several factors including the concentration of the conjugate, incubation time, and cell type. The following tables summarize representative quantitative data from published studies.
| Parameter | Cell Type | TAMRA-TAT Concentration (µM) | Incubation Time | Uptake Efficiency (% of positive cells) | Reference |
| Cellular Uptake | Murine Primary Neurons | 1 | Not Specified | ~60% | [6] |
| Cellular Uptake | Murine Primary Neurons | 10 | Not Specified | ~80% | [6] |
| Cellular Uptake | HeLa, HT29, K562 | 1, 2, 5 | Not Specified | Cell line dependent | [19] |
| Parameter | Cell Type | Temperature | Incubation Time (min) | Relative Uptake (Fold Change vs 25°C at 5 min) | Reference |
| Temperature Dependence | HeLa | 25°C | 5 | 1.0 | [16] |
| Temperature Dependence | HeLa | 37°C | 5 | ~1.2 | [16] |
| Temperature Dependence | HeLa | 25°C | 60 | ~1.5 | [16] |
| Temperature Dependence | HeLa | 37°C | 60 | ~2.8 | [16] |
Experimental Protocols
Protocol 1: Labeling of TAT Peptide with TAMRA NHS Ester
This protocol describes the chemical conjugation of a TAT peptide with a primary amine-reactive TAMRA dye.
Materials:
-
TAT peptide with a free primary amine (e.g., at the N-terminus or on a lysine (B10760008) side chain)
-
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the TAT peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the TAMRA-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add the TAMRA-NHS solution to the peptide solution in a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the TAMRA-labeled TAT peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled peptide.
-
Determine the concentration and degree of labeling of the TAMRA-TAT conjugate by measuring the absorbance at 280 nm (for the peptide) and ~555 nm (for TAMRA).
Protocol 2: Conjugation of TAMRA-TAT to a Protein of Interest
This protocol outlines the creation of a fusion protein between your protein of interest and the TAMRA-TAT peptide. This is typically achieved through recombinant DNA technology.[2]
Materials:
-
Expression vector (e.g., pET series for bacterial expression)
-
Gene encoding the protein of interest
-
DNA sequence encoding the TAT peptide (YGRKKRRQRRR)
-
Competent bacterial cells (e.g., E. coli BL21(DE3))
-
Standard molecular biology reagents for cloning, transformation, and protein expression/purification.
-
TAMRA-NHS ester for subsequent labeling (if not genetically encoded).
Procedure:
-
Cloning: Subclone the gene for your protein of interest into an expression vector that contains the coding sequence for the TAT peptide, creating an in-frame fusion. The TAT sequence can be at either the N- or C-terminus of your protein.
-
Transformation: Transform the expression vector into a suitable bacterial host strain.
-
Expression: Induce the expression of the TAT-fusion protein according to the specific requirements of your expression system (e.g., with IPTG).
-
Purification: Lyse the bacterial cells and purify the TAT-fusion protein using appropriate chromatography techniques (e.g., affinity chromatography based on a tag, ion exchange, size exclusion).
-
Labeling (Optional): If the fusion protein does not contain a genetically encoded fluorescent protein, it can be labeled with TAMRA-NHS as described in Protocol 1.
Protocol 3: Cellular Uptake Assay using Fluorescence Microscopy
This protocol allows for the visualization of TAMRA-TAT-protein uptake into cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
TAMRA-TAT-protein conjugate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for TAMRA (Ex/Em: ~555/580 nm) and DAPI (Ex/Em: ~358/461 nm).
Procedure:
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of the TAMRA-TAT-protein conjugate (typically 1-10 µM).
-
Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
Wash the cells three times with PBS to remove any unbound conjugate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the slides with a coverslip using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. The red fluorescence will indicate the localization of the TAMRA-TAT-protein, and the blue fluorescence will show the nuclei.
Protocol 4: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative measure of TAMRA-TAT-protein uptake.
Materials:
-
Cultured mammalian cells in suspension or adherent cells that can be detached
-
Complete cell culture medium
-
TAMRA-TAT-protein conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with an appropriate laser and filter for TAMRA detection (e.g., yellow-green laser at 561 nm and a 585/42 nm bandpass filter).
Procedure:
-
Seed and grow the cells to the desired confluency.
-
Treat the cells with the TAMRA-TAT-protein conjugate at various concentrations and for different time points as in Protocol 3. Include an untreated control cell sample.
-
For adherent cells, wash with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in cold PBS.
-
Repeat the wash step twice to ensure the removal of any surface-bound conjugate.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer. Gate on the live cell population using forward and side scatter.
-
Measure the fluorescence intensity in the TAMRA channel. The shift in fluorescence intensity compared to the untreated control indicates the uptake of the TAMRA-TAT-protein. The percentage of fluorescently positive cells and the mean fluorescence intensity can be quantified.
Mandatory Visualizations
Signaling Pathway for TAT-Mediated Protein Delivery
References
- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 2. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transmembrane delivery of protein and peptide drugs by TAT-mediated transduction in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Making sure you're not a bot! [bjpharm.org.uk]
TAMRA-Labeled TAT (47-57) Fluorescence Microscopy: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the use of TAMRA-labeled TAT (47-57) in fluorescence microscopy applications. The TAT (47-57) peptide, derived from the HIV-1 trans-activator of transcription protein, is a well-established cell-penetrating peptide (CPP) capable of traversing cellular membranes and delivering a variety of cargo molecules into cells.[1] When labeled with the fluorophore TAMRA (Tetramethylrhodamine), it becomes a powerful tool for visualizing and quantifying cellular uptake and intracellular trafficking.
Introduction to TAMRA-TAT (47-57)
The TAT (47-57) peptide consists of the amino acid sequence YGRKKRRQRRR.[1] Its high density of basic amino acids, particularly arginine, is crucial for its cell-penetrating properties. The peptide interacts with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs), which act as initial receptors for cellular uptake.[2][3][4] Following this initial interaction, the peptide is internalized through various endocytic pathways.
TAMRA is a bright and photostable rhodamine-based fluorophore commonly used for labeling peptides and oligonucleotides.[5] Its excitation and emission maxima are typically around 555 nm and 580 nm, respectively, making it suitable for detection with standard fluorescence microscopy setups.[6]
Quantitative Data Summary
The cellular uptake of TAT (47-57) can be influenced by several factors, including cell type, peptide concentration, and incubation time. While direct quantitative comparisons of TAMRA-TAT (47-57) across a wide range of cell lines with standardized metrics are not extensively documented in a single source, the following tables summarize key characteristics and comparative insights based on available literature.
Table 1: Properties of TAMRA-labeled TAT (47-57)
| Property | Value | Reference |
| Sequence | YGRKKRRQRRR | [1] |
| Fluorophore | TAMRA (Tetramethylrhodamine) | [5] |
| Excitation Max. | ~555 nm | [6] |
| Emission Max. | ~580 nm | [6] |
| Primary Uptake Mechanism | Endocytosis (Clathrin-mediated, Caveolae-mediated, Macropinocytosis) | [7][8][9] |
| Initial Cell Surface Receptor | Heparan Sulfate Proteoglycans | [2][3] |
Table 2: Comparative Cellular Uptake of Cell-Penetrating Peptides (Qualitative)
| Peptide | Relative Uptake Efficiency | Primary Uptake Pathway(s) | Reference |
| TAT (47-57) | High | Macropinocytosis, Clathrin-mediated, Caveolae-dependent | [8][10][11] |
| Penetratin | High | Lipid raft-dependent, Clathrin-independent | [8] |
| Transportan | High | - | [8] |
| Nona-arginine (R9) | High | Macropinocytosis, Clathrin-mediated, Caveolae-dependent | [10] |
Note: Relative uptake efficiency can be cell-type dependent. This table provides a general comparison based on published studies.
Experimental Protocols
The following protocols provide detailed methodologies for using TAMRA-labeled TAT (47-57) in fluorescence microscopy experiments.
Protocol 1: Cell Culture and Preparation
-
Cell Seeding: Seed cells of choice (e.g., HeLa, HEK293, MDCK, Cos-7) onto sterile glass-bottom dishes or chamber slides suitable for fluorescence microscopy.[12] The seeding density should be optimized to achieve 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Washing: Immediately before the experiment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a serum-free medium to remove any residual serum proteins that may interfere with peptide uptake.
Protocol 2: Preparation and Application of TAMRA-TAT (47-57)
-
Reconstitution: Reconstitute the lyophilized TAMRA-labeled TAT (47-57) peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Treatment: Remove the wash buffer from the cells and add the TAMRA-TAT (47-57) working solution. Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C. Incubation at 4°C can be used as a negative control to assess energy-dependent uptake, as endocytosis is significantly inhibited at this temperature.[13]
Protocol 3: Fluorescence Microscopy Imaging
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unbound peptide.
-
Nuclear Staining (Optional): To visualize the cell nuclei, incubate the cells with a nuclear stain such as Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Imaging Medium: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Microscopy: Image the cells using a fluorescence microscope (e.g., confocal laser scanning microscope).
-
Excitation/Emission Settings: Use appropriate laser lines and emission filters for TAMRA (e.g., excitation at 561 nm, emission collected between 570-620 nm) and the nuclear stain (e.g., excitation at 405 nm for DAPI/Hoechst).
-
Image Acquisition: Acquire images using consistent settings (e.g., laser power, gain, pinhole size, and exposure time) across all experimental conditions to allow for quantitative comparison. Z-stack imaging can be performed to analyze the intracellular localization of the peptide.
-
Protocol 4: Quantitative Image Analysis using ImageJ/Fiji
-
Open Image: Open the acquired fluorescence images in ImageJ or Fiji.[6]
-
Set Scale: If not already set by the microscope software, set the scale of the image (Analyze > Set Scale).
-
Background Subtraction: Use the "Subtract Background" function (Process > Subtract Background) with a rolling ball radius appropriate for the image to reduce background noise.[6]
-
Define Regions of Interest (ROIs):
-
To measure total cellular uptake, use the freehand selection tool to draw ROIs around individual cells.
-
To measure nuclear and cytoplasmic localization, use the nuclear stain channel to create a mask for the nuclei and then define the cytoplasm as the whole-cell ROI minus the nuclear ROI.
-
-
Measure Fluorescence Intensity: Use the "Measure" function (Analyze > Measure) to quantify the mean fluorescence intensity within the defined ROIs for the TAMRA channel.[14]
-
Data Analysis: Export the data and perform statistical analysis. The mean fluorescence intensity is proportional to the amount of internalized TAMRA-TAT (47-57).
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key cellular uptake pathways for TAT (47-57) and a typical experimental workflow for fluorescence microscopy.
Caption: Cellular uptake pathways of TAT (47-57).
Caption: Experimental workflow for fluorescence microscopy.
Signal-to-Noise Ratio Considerations
A good signal-to-noise ratio (SNR) is critical for obtaining high-quality and quantifiable fluorescence microscopy data.[15][16]
-
Signal: The fluorescence emission from the TAMRA-labeled TAT (47-57) within the cells.
-
Noise: Unwanted signal from various sources, including background fluorescence from the medium or cells (autofluorescence), and electronic noise from the detector.[17]
Strategies to Improve SNR:
-
Optimize Peptide Concentration: Use the lowest concentration of TAMRA-TAT (47-57) that gives a detectable signal above background to minimize potential cytotoxicity and non-specific binding.
-
Reduce Background: Use phenol red-free imaging medium. Thoroughly wash cells after incubation to remove unbound peptide.
-
Optimize Microscope Settings:
-
Pinhole: In confocal microscopy, adjust the pinhole to balance signal detection and rejection of out-of-focus light.
-
Detector Gain and Laser Power: Use the minimum laser power necessary to excite the fluorophore and adjust the detector gain to achieve a good signal without saturating the detector.
-
Frame Averaging/Accumulation: Acquire multiple images of the same field and average them to reduce random noise.
-
-
Image Processing: Apply appropriate background subtraction algorithms during image analysis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans* | Semantic Scholar [semanticscholar.org]
- 4. M. Tyagi, M. Rusnati, M. Presta and M. Giacca, “Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans,” Journal of Biological Chemistry, Vol. 276, No. 5, 2001, pp. 3254-3261. doi10.1074/jbc.M006701200 - References - Scientific Research Publishing [scirp.org]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cellular uptake using 22 CPPs in 4 different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Pipeline for Image Processing and Quantification of Striatal Dopamine Innervation using Fiji (IF/IHC) [protocols.io]
- 15. biorxiv.org [biorxiv.org]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Application Notes and Protocols for Labeling Cargo with TAT (47-57) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD) that can efficiently cross biological membranes. A well-characterized peptide derived from this domain, TAT (47-57), with the amino acid sequence YGRKKRRQRRR, has been widely adopted as a cell-penetrating peptide (CPP) for intracellular delivery of a diverse range of cargo molecules.[1][2][3] These cargoes include small molecules, peptides, proteins, nucleic acids, and nanoparticles.[4][5][6][7] The cationic nature of this arginine-rich peptide is crucial for its function, initiating contact with the negatively charged cell surface and facilitating entry.[8][9]
This document provides detailed protocols for the chemical conjugation of cargo to the TAT (47-57) peptide, purification of the resulting conjugate, and subsequent analysis of its cellular uptake.
Overview of the Labeling and Delivery Workflow
The general process involves synthesizing or procuring the TAT peptide, chemically conjugating it to the cargo of interest, purifying the conjugate, and finally, verifying its ability to enter cells.
Mechanism of TAT-Mediated Cellular Uptake
The precise mechanism of TAT peptide entry into cells is a subject of ongoing research, with evidence supporting multiple pathways. The process is generally initiated by electrostatic interactions between the positively charged TAT peptide and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[10][11] Following this initial binding, internalization can occur through direct translocation across the plasma membrane or via endocytic pathways, such as macropinocytosis.[12][13]
Experimental Protocols
Protocol 1: Synthesis of TAT (47-57) Peptide
TAT peptides are commonly synthesized using standard solid-phase peptide synthesis (SPPS) with 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[4][5][14] For conjugation purposes, a terminal cysteine or a lysine (B10760008) residue is often added to the sequence to provide a unique reactive group.
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/DIEA. Add it to the resin and allow it to react.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence (Y-G-R-K-K-R-R-Q-R-R-R).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4][10]
Protocol 2: Conjugation of Cargo to TAT Peptide
The choice of conjugation chemistry depends on the available functional groups on the cargo molecule.[15]
A. Amide Bond Formation (for cargo with primary amines): This method couples a carboxyl group on one molecule to an amine on the other.
-
Activate the C-terminal carboxyl group of the TAT peptide using a carbodiimide (B86325) activator (e.g., EDC/NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add the cargo molecule containing a primary amine to the activated peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction and proceed to purification.
B. Thiol-Maleimide Coupling (for cargo with sulfhydryl groups): This is a highly specific reaction between a cysteine residue on the TAT peptide and a maleimide-activated cargo.
-
Ensure the cargo is functionalized with a maleimide (B117702) group. If not, react the cargo with a maleimide crosslinker like Sulfo-SMCC.
-
Dissolve the cysteine-terminated TAT peptide and the maleimide-activated cargo in a suitable buffer (e.g., PBS, pH 6.5-7.5).[9]
-
Mix the components at a defined molar ratio (e.g., 2-fold molar excess of peptide).[16]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Proceed to purification.
Protocol 3: Purification and Characterization of TAT-Cargo Conjugate
Purification is critical to remove unreacted peptide and cargo.
-
Purification: Use RP-HPLC to separate the conjugate from starting materials.[4] A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used.[8]
-
Characterization:
Protocol 4: Cellular Uptake Assay
Cellular uptake can be quantified using a fluorescently labeled cargo or TAT peptide.
-
Cell Culture: Seed cells (e.g., HeLa, KB-3-1) in a suitable plate format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.[10]
-
Treatment: Replace the culture medium with fresh medium containing the TAT-cargo conjugate at a specific concentration (e.g., 5-10 µM).[10][17] Include controls such as untreated cells and cells treated with the unconjugated cargo.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.[10]
-
Washing: Wash the cells thoroughly with PBS to remove any conjugate that is not internalized.
-
Analysis:
-
Flow Cytometry: For a quantitative analysis of the overall cell population, trypsinize the cells, resuspend them in PBS, and analyze them on a flow cytometer to measure the fluorescence intensity per cell.
-
Fluorescence Microscopy: To visualize the subcellular localization of the cargo, stain the cell nuclei (e.g., with DAPI) and acquire images using a confocal microscope.[17]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for TAT-mediated cargo delivery experiments.
Table 1: Experimental Concentrations and Conditions
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| TAT-Conjugate Concentration | 5 µM - 40 µM | [10][17] |
| Incubation Time (Uptake) | 2 hours | [10] |
| Cell Seeding Density | 5 x 10³ cells/well (96-well) | [10] |
| Peptide Synthesis Scale | 0.25 mmol | [5] |
| Final Product Purity | >95% - 98% |[2][10] |
Table 2: Example Cellular Uptake Results
| Cargo | Cell Line | Uptake Enhancement vs. Control | Reference(s) |
|---|---|---|---|
| 5-FAM (with palmitoylation) | HeLa | ~6-fold vs. TAT-5-FAM | [4][10] |
| 5-FAM (with palmitoylation) | HeLa | ~40-fold vs. free 5-FAM | [4][10] |
| Ritonavir (in nanoparticles) | MDCK-MDR1 | ~4-fold vs. unconjugated NPs | [18] |
| GFP | Differentiated PC12 | Significantly higher than in undifferentiated PC12 |[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation; incorrect pH; steric hindrance. | Optimize molar ratios of reactants; confirm buffer pH is optimal for the chosen chemistry; consider adding a flexible linker/spacer between TAT and the cargo.[2][14] |
| Low Cellular Uptake | Low GAG content on cell surface; degradation of peptide; large/bulky cargo. | Choose a cell line with high GAG expression[11]; check peptide stability in media[16]; modify cargo or linker design to reduce steric hindrance.[19] |
| High Cytotoxicity | High concentration of conjugate; inherent toxicity of cargo. | Perform a dose-response curve to determine the optimal non-toxic concentration; use a cleavable linker to release the cargo only after internalization. |
| Poor Purification | Similar retention times of conjugate and starting materials. | Optimize the HPLC gradient to improve separation; consider alternative purification methods like ion-exchange or size-exclusion chromatography. |
References
- 1. mdpi.com [mdpi.com]
- 2. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptide TAT-mediated delivery of acidic FGF to retina and protection against ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 16. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT-Mediated Delivery of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The plasma membrane presents a formidable barrier to the intracellular delivery of therapeutic and diagnostic agents. Cell-penetrating peptides (CPPs) are a class of short peptides capable of traversing this barrier without causing significant membrane damage.[1] Among the most extensively studied CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus.[2][3] The TAT peptide's basic domain, typically the sequence RKKRRQRRR or GRKKRRQRRRPQ, is rich in arginine and lysine (B10760008) residues, granting it a strong positive charge and the ability to interact with the negatively charged cell surface.[2][4]
Functionalizing the surface of nanoparticles with the TAT peptide is a powerful and widely adopted strategy to enhance their cellular uptake.[5][6] This approach has been successfully used to deliver a diverse range of cargoes—including small molecules, proteins, nucleic acids, and imaging agents—encapsulated within or conjugated to various nanocarriers like liposomes, micelles, and polymeric or metallic nanoparticles.[1][5] These application notes provide an overview of the mechanisms, protocols, and critical parameters for designing and implementing TAT-mediated nanoparticle delivery systems.
Mechanism of Cellular Uptake
The precise mechanism by which TAT-conjugated nanoparticles enter cells is a subject of ongoing investigation, with evidence suggesting multiple pathways that are not mutually exclusive. The pathway utilized can depend on factors such as the nanoparticle's characteristics (size, multivalency), the cargo, and the cell type.[2][7]
The primary proposed mechanisms are:
-
Direct Translocation: At low concentrations, the highly cationic TAT peptide was initially thought to directly penetrate the lipid bilayer. However, this energy-independent pathway is less commonly observed for larger nanoparticle cargoes.
-
Endocytosis: This is the predominant mechanism for the uptake of TAT-functionalized nanoparticles.[8] The initial interaction is driven by the electrostatic attraction between the cationic TAT peptides on the nanoparticle surface and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[9] Following this binding, the nanoparticle is internalized through various endocytic pathways:
-
Macropinocytosis: A common route for larger TAT-conjugated cargoes, involving the formation of large, irregular vesicles (macropinosomes).[7]
-
Lipid Raft-Mediated Endocytosis: TAT-nanoparticles can be internalized via cholesterol-rich membrane microdomains.[7][8]
-
Clathrin-Mediated Endocytosis: In some cases, uptake occurs through the formation of traditional clathrin-coated pits and vesicles.[6]
-
Once inside the cell, the nanoparticles are enclosed within endosomes. A critical step for the delivery of active cargo is the subsequent escape from the endo-lysosomal compartment to avoid degradation and reach the cytoplasm or other target organelles.[9]
Data Presentation: Quantitative Analysis of TAT-Mediated Delivery
The efficiency of TAT-mediated delivery is influenced by numerous physicochemical properties of the nanoparticle construct. Below are tables summarizing key quantitative data from published studies.
Table 1: Physicochemical Properties of TAT-Conjugated Nanoparticles
| Nanoparticle System | Core Material | Z-average Diameter (nm) | Zeta Potential (mV) | TAT Conjugation Method | Reference |
|---|---|---|---|---|---|
| Iron Oxide NP | Fe₃O₄ + Dextran | 127 | Not Reported | EDC/sulfo-NHS | [10] |
| Chitosan NP | Chitosan | < 700 | Not Reported | Disulphide Linkage | [11] |
| Polymeric NP | Not Specified | ~20 | Not Reported | Epoxy Conjugation | [12] |
| Liposomes | Chol-PC | 150 | Not Reported | TATp-PEG1000-PE insertion | [13][14] |
| Quantum Dots | CdSe/ZnS | 30-35 | Not Reported | Not Specified |[8] |
Table 2: Cellular Uptake and Delivery Efficiency
| Nanoparticle System | Cell Line | Incubation Time | Uptake/Delivery Metric | Result | Reference |
|---|---|---|---|---|---|
| TAT-conjugated NP (Ritonavir-loaded) | MDCK-MDR1 | 5 h | Cellular Uptake | ~2-fold increase vs. unconjugated NP | [12] |
| TAT-conjugated NP (Ritonavir-loaded) | FVB/Ntac Mice | 2 weeks | Brain Drug Level | 65.2 ± 14.0 µg/g of tissue (~800-fold > solution) | [12] |
| TAT-conjugated Liposomes | SH-SY5Y | 4 h | Cellular Fluorescence (Flow Cytometry) | Significant increase vs. unconjugated liposomes | [15] |
| TAT-Quantum Dots (QD) | CHO | 12 h | Subcellular Trafficking | Lower multivalency (10-20 TAT/QD) led to efficient perinuclear targeting; higher multivalency led to exocytosis. | [7][8] |
| General Nanoparticles | In vivo Tumor Models | 24 h | Median Tumor Delivery Efficiency (% Injected Dose) | 0.76% |[16] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis, application, and analysis of TAT-functionalized nanoparticles. Optimization is crucial for specific nanoparticle systems and cell types.
This protocol describes a common method using EDC/sulfo-NHS chemistry to conjugate an amine-reactive TAT peptide to carboxylated nanoparticles.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA, silica, iron oxide)
-
TAT Peptide with a free amine group (e.g., C-terminus amide, N-terminal modification for linking)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Magnetic separator or centrifuge for nanoparticle washing
Procedure:
-
Nanoparticle Preparation: Disperse carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC to a final concentration of 10 mM and sulfo-NHS to 25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups, forming a semi-stable sulfo-NHS ester.
-
-
Washing: Immediately wash the activated nanoparticles to remove excess EDC and sulfo-NHS. Centrifuge or use a magnetic separator. Resuspend the nanoparticle pellet in ice-cold Coupling Buffer.
-
TAT Peptide Conjugation:
-
Dissolve the TAT peptide in the Coupling Buffer.
-
Add the TAT peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticle will determine the final multivalency and must be optimized. A common starting point is a 100-fold molar excess of peptide relative to available surface sites.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 100 mM and incubate for 10 minutes to deactivate any remaining sulfo-NHS esters.
-
Final Washing: Wash the TAT-conjugated nanoparticles three times with PBS (pH 7.4) to remove unconjugated peptide and byproducts.
-
Characterization & Storage: Resuspend the final product in a suitable buffer (e.g., PBS or cell culture medium). Characterize the nanoparticles for size, zeta potential, and peptide conjugation efficiency (e.g., via HPLC or fluorescence spectroscopy if using a labeled peptide).[12][14] Store at 4°C.
This protocol outlines the treatment of cultured cells with TAT-nanoparticles and subsequent analysis by fluorescence microscopy and flow cytometry.
Materials:
-
TAT-conjugated nanoparticles (fluorescently labeled)
-
Control (unconjugated) nanoparticles (fluorescently labeled)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Multi-well plates (24-well for microscopy, 6-well for flow cytometry)
Procedure:
-
Cell Seeding: Seed cells onto coverslips in 24-well plates (for microscopy) or directly into 6-well plates (for flow cytometry) at a density that allows them to reach 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[12][15]
-
Nanoparticle Treatment:
-
Dilute the TAT-nanoparticles and control nanoparticles to the desired final concentration (e.g., 10-100 µg/mL) in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the nanoparticle-containing medium.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.[15]
-
-
Washing: After incubation, remove the treatment medium and wash the cells three times with cold PBS to eliminate nanoparticles that are not internalized.[14]
-
Sample Preparation for Fluorescence Microscopy:
-
Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash again and mount the coverslips onto glass slides using mounting medium.
-
Image using a confocal or fluorescence microscope.
-
-
Sample Preparation for Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample, to quantify the fluorescence intensity per cell.[14]
-
References
- 1. Transactivating transcriptional activator-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular delivery of nanoparticles via the HIV-1 tat peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multivalency Effect of TAT-Peptide-Functionalized Nanoparticle in Cellular Endocytosis and Subcellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide conjugated magnetic nanoparticles for magnetically mediated energy delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. Meta-Analysis of Nanoparticle Delivery to Tumors Using a Physiologically Based Pharmacokinetic Modeling and Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleic Acid Delivery Using TAT (47-57)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nucleic acid-based therapeutics holds immense promise for treating a wide range of diseases. However, the efficient delivery of these macromolecules into target cells remains a significant hurdle. The cell membrane acts as a formidable barrier to large, negatively charged molecules like DNA and RNA. To overcome this, various delivery vectors are being explored, with cell-penetrating peptides (CPPs) emerging as a particularly promising non-viral strategy.
This document provides detailed application notes and protocols for utilizing the TAT (47-57) peptide for the delivery of nucleic acids. The TAT peptide is derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus, type 1 (HIV-1). The specific sequence corresponding to amino acids 47-57 (YGRKKRRQRRR) is a highly cationic region responsible for the protein's ability to transduce across cellular membranes. This property has been harnessed to facilitate the intracellular delivery of a variety of cargo molecules, including nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).
Mechanism of Cellular Uptake
The primary mechanism by which TAT (47-57) facilitates the cellular uptake of nucleic acids is through endocytosis. The cationic nature of the peptide allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of condensed nanoparticles. These complexes then interact with negatively charged proteoglycans on the cell surface, triggering their internalization through various endocytic pathways. While the exact pathway can be cell-type and cargo-dependent, evidence suggests the involvement of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once inside the cell, the complexes are enclosed in endosomes, and for the nucleic acid to be functional, it must escape the endosome and reach its target compartment (the cytoplasm for siRNA and the nucleus for plasmid DNA).
Cellular uptake pathway of TAT(47-57)/nucleic acid complexes.
Quantitative Data Summary
The efficiency of TAT (47-57)-mediated nucleic acid delivery can vary depending on several factors, including the type of nucleic acid, the cell line used, and the charge ratio of the peptide to the nucleic acid. The following tables summarize quantitative data from various studies.
Table 1: TAT (47-57) Mediated Plasmid DNA Delivery Efficiency
| Cell Line | Plasmid Reporter | TAT/DNA Charge Ratio (N/P) | Transfection Efficiency | Reference |
| HeLa | pEGFP | 8:1 | ~25% GFP positive cells | [1] |
| CHO-K1 | pCMV-Luc | 16:1 | ~10^5 RLU/mg protein | [2] |
| HEK293 | pGL3-Promoter | 10:1 | ~2-fold increase vs. naked DNA | [3][4] |
| COS-7 | pEGFP-E7 | 5:1 (w/w) | Visible GFP expression | [5] |
Table 2: TAT (47-57) Mediated siRNA Delivery Efficiency
| Cell Line | Target Gene | TAT/siRNA Molar Ratio | Knockdown Efficiency | Reference |
| Huh-7 | HCV 5'UTR | 20:1 | ~70% reduction in HCV RNA | [6][7] |
| HeLa | Luciferase | 10:1 | ~65% reduction in luciferase expression | [8] |
| A549 | p38 MAP Kinase | N/A (conjugate) | ~30-45% mRNA knockdown | [9] |
Table 3: Cytotoxicity of TAT (47-57) Peptide
| Cell Line | Assay | Concentration (µM) | Cell Viability (%) | Reference |
| HeLa | WST-1 | 50 | >90% | [10] |
| CHO-K1 | WST-1 | 50 | >95% | [10] |
| B16-F10 | MTT | 10 | ~85% | [11] |
| KB-3-1 | SRB | 15 | ~100% | [9] |
Experimental Protocols
The following are detailed protocols for the formation of TAT (47-57)/nucleic acid complexes and their subsequent delivery into cultured cells.
Protocol 1: Formation of TAT (47-57)/Nucleic Acid Complexes
This protocol describes the preparation of complexes between the TAT (47-57) peptide and either plasmid DNA or siRNA. The charge ratio (N/P ratio), which is the ratio of the number of nitrogen atoms in the peptide to the number of phosphate groups in the nucleic acid, is a critical parameter for optimal complex formation and delivery efficiency.
Workflow for TAT(47-57)/nucleic acid complex formation.
Materials:
-
TAT (47-57) peptide (lyophilized powder)
-
Sterile, nuclease-free water
-
Nucleic acid (plasmid DNA or siRNA) of high purity
-
Serum-free cell culture medium (e.g., Opti-MEM) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized TAT (47-57) peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
Calculate Required Volumes: Determine the desired N/P ratio. For TAT (47-57) (YGRKKRRQRRR), there are 8 basic residues (6 Arg + 2 Lys). The molecular weight of the peptide is approximately 1599 g/mol . The average molecular weight of a DNA base pair is ~650 g/mol , and for siRNA, it is ~13,300 g/mol for a 21-mer.
-
N/P Ratio Calculation:
-
Moles of Nitrogen (N) in TAT = (mass of TAT / MW of TAT) * 8
-
Moles of Phosphate (P) in DNA = (mass of DNA / (MW of DNA per bp * number of bp)) * 2
-
Moles of Phosphate (P) in siRNA = (mass of siRNA / MW of siRNA) * (number of nucleotides * 2)
-
-
-
Complex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of nucleic acid in serum-free medium or PBS. b. In a separate sterile microcentrifuge tube, dilute the calculated amount of TAT (47-57) peptide stock solution in the same volume of serum-free medium or PBS. c. Gently add the diluted TAT peptide solution to the diluted nucleic acid solution dropwise while gently vortexing or flicking the tube. Crucially, add the peptide to the nucleic acid, not the other way around. d. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The complexes are now ready for addition to cells.
Protocol 2: Cell Transfection with TAT (47-57)/Nucleic Acid Complexes
This protocol outlines the steps for transfecting mammalian cells in culture with the pre-formed TAT (47-57)/nucleic acid complexes.
References
- 1. Luciferase Assay System Protocol [worldwide.promega.com]
- 2. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tat Peptide Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]
- 8. youtube.com [youtube.com]
- 9. takara.co.kr [takara.co.kr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TAMRA-labeled TAT Peptide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-characterized cell-penetrating peptide (CPP) capable of transducing a wide variety of cargo molecules across the plasma membrane. When labeled with a fluorophore such as Tetramethylrhodamine (TAMRA), the TAT peptide becomes a powerful tool for studying and quantifying cellular uptake mechanisms. Flow cytometry is a high-throughput technique that allows for the rapid and quantitative analysis of fluorescently labeled cells in a population. This document provides detailed application notes and experimental protocols for the use of TAMRA-labeled TAT peptide in flow cytometry applications, enabling researchers to accurately assess cellular uptake and investigate the mechanisms of internalization.
Mechanisms of TAT Peptide Internalization
The cellular uptake of TAT peptide is a complex process that is not fully elucidated but is understood to occur primarily through two main energy-dependent pathways:
-
Macropinocytosis: This is a form of endocytosis that involves the formation of large, irregular vesicles called macropinosomes. The process is initiated by the binding of the cationic TAT peptide to negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction triggers signaling cascades that lead to actin cytoskeleton rearrangements and the formation of membrane ruffles that engulf the peptide. Key signaling molecules involved in this pathway include the Rho family GTPase Rac1 and its downstream effector, p21-activated kinase 1 (Pak1).[1][2][3][4][5]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of small vesicles coated with the protein clathrin. The process is initiated by the binding of the TAT peptide to cell surface receptors, which are then recruited into clathrin-coated pits. The adaptor protein 2 (AP2) complex plays a crucial role in linking the cargo receptors to the clathrin lattice.[2][6][7][8]
The predominant uptake mechanism can be influenced by factors such as the cargo conjugated to the TAT peptide, the peptide concentration, and the cell type.
Data Presentation
Quantitative Analysis of TAMRA-TAT Peptide Uptake
The following tables summarize quantitative data on the uptake of TAMRA-labeled TAT peptide under various experimental conditions, as determined by flow cytometry.
| Cell Line | Peptide Concentration (µM) | Incubation Time (min) | Temperature (°C) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| HeLa | 1 | 60 | 37 | 1500 | [9] |
| HeLa | 5 | 60 | 37 | 4500 | [9] |
| Caco-2 | 1 | 90 | 37 | Normalized to 1 | [10] |
| Caco-2 | 5 | 90 | 37 | ~3.5x higher than 1 µM | [3] |
| Jurkat | 5 | 240 | 37 | High | [11] |
| MCF-7 | 5 | 240 | 37 | High | [11] |
| NIH 3T3 | 2 | Overnight | 37 | High | [12] |
| NIH 3T3 | 2 | Overnight | 4 | Low | [12] |
Effect of Endocytosis Inhibitors on TAMRA-TAT Uptake in Caco-2 Cells
| Inhibitor | Target Pathway | Concentration | Incubation Time (h) | % Inhibition of Uptake | Reference |
| Cytochalasin D | Actin polymerization (Macropinocytosis) | 20 µM | 1.5 | ~50% | |
| Chlorpromazine | Clathrin-mediated endocytosis | 20 µM | 1.5 | ~40% | [3] |
| Sodium Azide/2-Deoxyglucose | ATP depletion (Energy-dependent processes) | 100 µM/60 µM | 1.5 | ~45% | [3] |
Experimental Protocols
Protocol 1: General Flow Cytometry Analysis of TAMRA-TAT Peptide Uptake
This protocol provides a general procedure for quantifying the cellular uptake of TAMRA-labeled TAT peptide using flow cytometry.
Materials:
-
TAMRA-labeled TAT peptide
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a 24-well plate and grow to 70-80% confluency.
-
For suspension cells, culture to a density of approximately 1 x 10^6 cells/mL.
-
-
Peptide Incubation:
-
Prepare a working solution of TAMRA-TAT peptide in serum-free culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TAMRA-TAT peptide solution to the cells and incubate at 37°C for the desired time (e.g., 1-4 hours).[3][11]
-
-
Cell Harvesting and Washing:
-
Adherent cells:
-
Remove the peptide solution and wash the cells twice with cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Suspension cells:
-
Transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS or flow cytometry buffer.
-
Analyze the samples on a flow cytometer equipped with an appropriate laser for TAMRA excitation (typically 543-561 nm) and emission filter (typically 585/42 nm).[10]
-
Set up appropriate gates to exclude debris and dead cells.
-
Record the mean fluorescence intensity (MFI) of the cell population.
-
Protocol 2: Investigating the Mechanism of Uptake Using Inhibitors
This protocol describes how to use pharmacological inhibitors to investigate the involvement of specific endocytic pathways in TAMRA-TAT peptide uptake.
Materials:
-
Same as Protocol 1
-
Endocytosis inhibitors (e.g., cytochalasin D, chlorpromazine, sodium azide)
Procedure:
-
Cell Preparation:
-
Follow step 1 of Protocol 1.
-
-
Inhibitor Pre-incubation:
-
Prepare working solutions of the endocytosis inhibitors in serum-free medium at their recommended concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the inhibitor solution to the cells and pre-incubate at 37°C for 30-60 minutes.[3]
-
-
Peptide Incubation:
-
Prepare a working solution of TAMRA-TAT peptide in serum-free medium containing the respective inhibitor at the same concentration as the pre-incubation step.
-
Add the peptide-inhibitor solution to the cells and incubate at 37°C for the desired time.
-
-
Cell Harvesting, Washing, and Analysis:
-
Follow steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
Compare the MFI of cells treated with inhibitors to that of untreated control cells to determine the percentage of inhibition for each pathway.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of TAT Peptide Internalization via Macropinocytosis
Caption: TAT-induced macropinocytosis signaling pathway.
Signaling Pathway of TAT Peptide Internalization via Clathrin-Mediated Endocytosis
References
- 1. AP2 adaptors for clathrin-mediated endocytosis: These are Cargo Adaptors that link cargo into the clathrin-coated pit. Adaptors can also be used to refer to the subset of protein which we call 'accessory proteins' (the protein used in CCV formation that do not bind to cargo) [www2.mrc-lmb.cam.ac.uk]
- 2. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic TAT peptide transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]
- 5. Oncogenic activation of Pak1-dependent pathway of macropinocytosis determines BCG entry into bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clathrin-Mediated Endocytosis and Adaptor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clathrin adaptor protein - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: TAT (47-57) Peptide Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that can efficiently traverse cellular membranes. The minimal sequence responsible for this activity has been identified as the amino acid residues 47-57 (YGRKKRRQRRR). This cell-penetrating peptide (CPP) has been widely exploited to deliver a variety of cargo molecules, including antibodies, into cells. Conjugating the TAT (47-57) peptide to antibodies enhances their intracellular delivery, enabling them to reach cytosolic or nuclear targets that are otherwise inaccessible to large protein therapeutics. This technology holds significant promise for the development of novel therapeutics in oncology, immunology, and other disease areas where intracellular targets are paramount.
These application notes provide an overview of the methods and protocols for the successful conjugation of TAT (47-57) peptides to antibodies, along with techniques for the characterization and functional assessment of the resulting conjugates.
Data Presentation: Quantitative Analysis of TAT-Antibody Conjugates
The successful conjugation of the TAT (47-57) peptide to an antibody requires rigorous analytical characterization to ensure quality, consistency, and desired biological activity. The following tables summarize key quantitative parameters that should be assessed.
| Parameter | Method | Typical Range | Reference(s) |
| Peptide-to-Antibody Ratio (PAR) | Mass Spectrometry (MALDI-TOF or ESI-MS) | 2-8 peptides per antibody | [1][2][3] |
| UV-Vis Spectroscopy (A280/A260) | 2-8 peptides per antibody | [4] | |
| Conjugation Efficiency | SDS-PAGE with densitometry | > 90% | [5] |
| Size Exclusion Chromatography (SEC) | > 95% monomeric conjugate | [6][7] | |
| Purity | SDS-PAGE | > 95% | [5][8] |
| Size Exclusion Chromatography (SEC) | > 98% | [6][7] | |
| Cellular Uptake Efficiency | Flow Cytometry | 2-10 fold increase compared to unconjugated antibody | [9][10] |
| Confocal Microscopy | Qualitative assessment of intracellular localization | [9] | |
| In Vitro Potency (e.g., IC50) | Cell-based functional assays | Varies depending on the antibody and target | [11] |
| In Vivo Tumor Accumulation | PET/SPECT imaging or biodistribution studies | 1.5-5 %ID/g in tumor tissue | [12][13] |
Table 1: Key Quantitative Parameters for Characterization of TAT-Antibody Conjugates. This table provides a summary of important parameters, the analytical methods used for their determination, typical expected ranges, and citations to relevant literature.
Experimental Protocols
Protocol 1: Conjugation of TAT (47-57) Peptide to an Antibody via Maleimide-Thiol Chemistry
This protocol describes a common method for conjugating a cysteine-terminated TAT (47-57) peptide to an antibody through a stable thioether bond.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Cysteine-terminated TAT (47-57) peptide (e.g., YGRKKRRQRRR-C)
-
Maleimide (B117702) crosslinker (e.g., SMCC)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification column: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) column
Procedure:
-
Antibody Preparation:
-
If the antibody does not have free thiols, it needs to be partially reduced to expose hinge-region sulfhydryl groups.
-
Dissolve the antibody in PBS to a final concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Antibody Modification with Maleimide Crosslinker:
-
Immediately after desalting, add a 10-20 fold molar excess of the maleimide crosslinker (e.g., SMCC) to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove excess crosslinker using a desalting column.
-
-
TAT Peptide Conjugation:
-
Dissolve the cysteine-terminated TAT peptide in the reaction buffer.
-
Add the TAT peptide solution to the maleimide-activated antibody at a 5-10 fold molar excess of peptide to antibody.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., L-cysteine) to a final concentration of 1-2 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
Protocol 2: Characterization of TAT-Antibody Conjugates
1. Peptide-to-Antibody Ratio (PAR) Determination by Mass Spectrometry:
-
Analyze the intact conjugated antibody using MALDI-TOF or ESI-MS.[1][2][3]
-
The mass difference between the unconjugated and conjugated antibody will indicate the number of attached peptides.
-
Alternatively, digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptide fragments by LC-MS/MS to identify and quantify the modified peptides.[19]
2. Purity and Aggregation Analysis by SDS-PAGE and Size Exclusion Chromatography (SEC):
-
SDS-PAGE:
-
Run the conjugate on a non-reducing SDS-PAGE gel to visualize the intact conjugate and any unconjugated antibody or fragments.[5][8] A shift in the molecular weight compared to the unconjugated antibody indicates successful conjugation.
-
Under reducing conditions, the heavy and light chains will be separated. A shift in the molecular weight of the heavy chain (and/or light chain, depending on the conjugation site) will be observed.
-
-
SEC:
Protocol 3: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol allows for the quantitative analysis of the cellular uptake of the TAT-antibody conjugate.
Materials:
-
Target cells in suspension
-
Fluorescently labeled TAT-antibody conjugate (e.g., FITC-labeled)
-
Unconjugated, fluorescently labeled antibody (as a control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 24-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight (for adherent cells) or prepare a single-cell suspension (for suspension cells).
-
-
Incubation with Conjugates:
-
Treat the cells with varying concentrations of the fluorescently labeled TAT-antibody conjugate and the unconjugated antibody control for 1-4 hours at 37°C.
-
-
Cell Harvesting and Staining:
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin and pellet the cells by centrifugation. For suspension cells, directly pellet the cells.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing a viability dye (e.g., PI) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
Mandatory Visualizations
Signaling Pathway for TAT-Mediated Intracellular Delivery
References
- 1. EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. aboligo.com [aboligo.com]
- 6. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 30 therapeutic antibodies and related products by size exclusion chromatography: Feasibility assessment for future mass spectrometry hyphenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 12. In Vivo Immunofluorescence Localization for Assessment of Therapeutic and Diagnostic Antibody Biodistribution in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ymc.eu [ymc.eu]
- 15. azolifesciences.com [azolifesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibody Purification: Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. Antibody purification: ion-exchange chromatography. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. flowcytometry | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Application Notes and Protocols for TAT-Mediated Cargo Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short peptide that can traverse biological membranes and facilitate the intracellular delivery of various cargo molecules. This property has made the TAT peptide a valuable tool for delivering therapeutic and diagnostic agents, such as proteins, nucleic acids, and nanoparticles, into cells. These application notes provide a comprehensive guide to the experimental design for TAT-mediated cargo delivery, including detailed protocols for key assays and data presentation for effective analysis.
Core Concepts in TAT-Mediated Delivery
The primary mechanism of TAT-mediated cellular entry involves an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this binding, the TAT-cargo complex is internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][3][4] The specific pathway utilized can be dependent on the cell type, cargo size, and experimental conditions.[5] A critical and often rate-limiting step for the efficacy of TAT-delivered cargo is its escape from the endosomal compartment into the cytoplasm to reach its target.[6][7]
Key Experimental Designs and Protocols
To effectively design and evaluate TAT-mediated cargo delivery systems, a series of key experiments are essential. These include quantifying cellular uptake, assessing cytotoxicity, and measuring endosomal escape.
Cellular Uptake Assays
Cellular uptake assays are fundamental to determining the efficiency of TAT-mediated delivery. Both qualitative and quantitative methods are employed to visualize and measure the amount of cargo internalized by cells.
Confocal microscopy provides spatial information on the subcellular localization of the delivered cargo.
Protocol: Confocal Microscopy for TAT-Fusion Protein Localization
Objective: To visualize the intracellular localization of a fluorescently-tagged TAT-fusion protein.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fluorescently-labeled TAT-fusion protein (e.g., TAT-GFP)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Hoechst 33342 or DAPI solution (for nuclear staining)
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture overnight to allow for adherence.
-
Treatment: Remove the culture medium and incubate the cells with the fluorescently-labeled TAT-fusion protein at the desired concentration (e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-internalized protein.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI solution for 10-15 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the fluorescent protein and the nuclear stain.[8][9]
Flow cytometry enables the high-throughput quantification of cellular uptake in a large population of cells.
Protocol: Flow Cytometry for Quantifying TAT-GFP Cellular Uptake
Objective: To quantify the cellular uptake of a GFP-tagged TAT-fusion protein.
Materials:
-
Cells of interest
-
Culture medium
-
TAT-GFP fusion protein
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture to the desired confluency.
-
Treatment: Incubate the cells with TAT-GFP at various concentrations for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control group.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach using Trypsin-EDTA, and neutralize with culture medium.
-
Suspension cells: Directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS to remove extracellular TAT-GFP.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the GFP fluorescence intensity in the appropriate channel (e.g., FITC channel). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized TAT-GFP.[10][11][12]
Cytotoxicity Assays
It is crucial to assess the potential toxicity of the TAT-cargo complex on the target cells. The MTT assay is a common colorimetric method for evaluating cell viability.
Protocol: MTT Assay for Cytotoxicity of TAT-Fusion Proteins
Objective: To determine the effect of a TAT-fusion protein on cell viability.
Materials:
-
Cells of interest
-
Culture medium
-
TAT-fusion protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the TAT-fusion protein for a specified duration (e.g., 24-72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13][14][15]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Endosomal Escape Assays
Assessing the escape of TAT-cargo from endosomes into the cytoplasm is critical for determining the functional delivery of the cargo.
This assay provides a quantitative measure of cytosolic delivery. A small beta-strand of GFP (GFP11) is fused to the TAT-cargo. If this fusion protein escapes the endosome and enters the cytoplasm of cells engineered to express the other part of GFP (GFP1-10), the two parts complement each other to form a functional, fluorescent GFP molecule.
Protocol: Split-GFP Assay for Quantifying Endosomal Escape
Objective: To quantify the cytosolic delivery of a TAT-fusion protein.
Materials:
-
Cells stably expressing GFP1-10
-
Culture medium
-
TAT-cargo-GFP11 fusion protein
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the GFP1-10 expressing cells in a suitable format for analysis (e.g., multi-well plate).
-
Treatment: Incubate the cells with the TAT-cargo-GFP11 fusion protein at various concentrations and for different time points.
-
Analysis:
-
Flow Cytometry: Harvest and wash the cells as described in the cellular uptake protocol. Quantify the restored GFP fluorescence in the cell population.
-
Fluorescence Microscopy: Image the cells to visualize the reconstituted GFP fluorescence, indicating successful cytosolic delivery.[6]
-
Data Presentation
Summarizing quantitative data in structured tables allows for straightforward comparison of different experimental conditions.
Table 1: Cellular Uptake of TAT-GFP in HeLa Cells
| TAT-GFP Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of GFP-Positive Cells |
| 0 (Control) | 15 ± 2 | 0.5% |
| 1 | 250 ± 25 | 65% |
| 5 | 850 ± 60 | 92% |
| 10 | 1500 ± 110 | 98% |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Cytotoxicity of TAT-Fusion Protein on Jurkat Cells after 24h Incubation
| TAT-Fusion Protein Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100% |
| 1 | 98 ± 3% |
| 5 | 95 ± 4% |
| 10 | 88 ± 5% |
| 20 | 75 ± 6% |
| Data are represented as mean ± standard deviation from three independent experiments. |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Signaling pathway of TAT-mediated cargo delivery.
References
- 1. Frontiers | Bacterial Signal Peptides- Navigating the Journey of Proteins [frontiersin.org]
- 2. HIV-1 Tat Enters T Cells Using Coated Pits before Translocating from Acidified Endosomes and Eliciting Biological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Conserved Signal Peptide Recognition Systems across the Prokaryotic Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of GFP and DNA Content in Fixed Cells - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Assessment of GFP Expression and Viability Using the Tali Image-Based Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for TAT (47-57) TAMRA in Blood-Brain Barrier Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the cell-penetrating peptide TAT (47-57), labeled with the fluorophore TAMRA, to investigate and quantify penetration across the blood-brain barrier (BBB).
Introduction
The blood-brain barrier (BBB) presents a significant obstacle to the delivery of therapeutics to the central nervous system (CNS). Cell-penetrating peptides (CPPs), such as the TAT (47-57) peptide derived from the HIV-1 trans-activator of transcription protein, have emerged as promising vectors for enhancing the transport of various cargo molecules across the BBB.[1][2][3][4][5] The TAT (47-57) peptide is a cationic 11-amino acid peptide with the sequence YGRKKRRQRRR.[6][7] Its ability to traverse cellular membranes and, putatively, the BBB makes it a valuable tool in neuroscience research and drug delivery.
Labeling TAT (47-57) with a fluorescent dye like TAMRA (Tetramethylrhodamine) allows for direct visualization and quantification of its passage across the BBB in both in vitro and in vivo models.[7][8][9][10][11] TAMRA is a bright, photostable rhodamine-derived dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for fluorescence microscopy and other detection methods.[8][12]
This document provides detailed protocols for the TAMRA labeling of TAT (47-57) and its subsequent use in well-established in vitro and in vivo BBB penetration assays.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the BBB penetration of TAT (47-57).
| Parameter | Value | Species/Model | Reference |
| Unidirectional Influx Rate (Kin) | 4.73 µl/(g x min) | In vivo (Mouse) | [1][2][3][4][5] |
| Efflux Rate Constant (kout) | 0.21 ± 0.08 min-1 | In vivo (Mouse) | [1] |
| Brain Half-Life (t1/2,brain) | 3 min | In vivo (Mouse) | [1] |
| Brain Parenchymal Fraction | ~79-80% | In vivo (Mouse) | [1][5] |
| Brain Accumulation (TAMRA-Tat) | 0.4% ID/g | In vivo (Mouse) | [13][14] |
Table 1: In Vivo Blood-Brain Barrier Transport Characteristics of TAT (47-57).
| In Vitro Model | Peptide | Observation | Reference |
| bEND3 cells and Bioni-010c monolayers | T-Tat47-57 | Permeated Bioni-010c monolayers and affected barrier integrity, facilitating mannitol (B672) permeation. | [10] |
| Monolayer of brain endothelial cells | FITC-TAT | Crossed the monolayer in a temperature-dependent manner, independent of receptor-mediated endocytosis at treatment-level concentrations. | [6][15] |
| Primary bovine brain capillary endothelial cells | TAMRA-Tat | Efficient uptake into endothelial cells. | [7][11] |
Table 2: Summary of In Vitro BBB Model Studies with Labeled TAT (47-57).
Experimental Protocols
Protocol 1: TAMRA Labeling of TAT (47-57) Peptide
This protocol describes the labeling of the TAT (47-57) peptide with a TAMRA NHS ester, which reacts with primary amines (e.g., the N-terminus and lysine (B10760008) side chains).[8][16][17]
Materials:
-
TAT (47-57) peptide
-
5-TAMRA NHS ester or 6-TAMRA NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5), amine-free
-
Desalting column (e.g., Sephadex G-25) or Reverse-Phase HPLC for purification
-
Lyophilizer
Procedure:
-
Prepare TAMRA Solution: Dissolve the 5-TAMRA or 6-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Protect from light.[16][17]
-
Prepare Peptide Solution: Dissolve the TAT (47-57) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[16][17]
-
Labeling Reaction: Add the TAMRA solution to the peptide solution at a 5-10 molar excess of dye to peptide.[16][17]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[16][17]
-
Purification: Purify the TAMRA-labeled TAT (47-57) peptide from unreacted dye and byproducts using a desalting column or by reverse-phase HPLC.[16][17]
-
Quantification and Storage: Determine the concentration and degree of labeling of the purified conjugate using spectrophotometry (absorbance at 280 nm for the peptide and ~555 nm for TAMRA). Lyophilize the final product and store it at -20°C, protected from light.
Protocol 2: In Vitro Blood-Brain Barrier Penetration Assay
This protocol outlines a general procedure for assessing the permeability of TAT (47-57) TAMRA across a brain endothelial cell monolayer, a common in vitro BBB model.[6][10][15]
Materials:
-
Transwell inserts with a microporous membrane
-
Brain endothelial cells (e.g., bEND3, hCMEC/D3, or primary cells)
-
Cell culture medium and supplements
-
TAT (47-57) TAMRA
-
Fluorescence plate reader or fluorescence microscope
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Cell Culture: Culture the brain endothelial cells on the Transwell inserts until a confluent monolayer is formed, exhibiting high TEER values indicative of tight junction formation.
-
Treatment: Replace the medium in the apical (upper) chamber with a fresh medium containing a known concentration of TAT (47-57) TAMRA. The basolateral (lower) chamber should contain a fresh medium without the peptide.
-
Incubation: Incubate the Transwell plates at 37°C.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader (Excitation/Emission ~555/580 nm).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport across the monolayer.
-
Barrier Integrity: Monitor the TEER of the monolayer before, during, and after the experiment to assess any potential disruption of the BBB integrity by the peptide.[10]
Protocol 3: In Vivo Blood-Brain Barrier Penetration Study in Mice
This protocol describes an in vivo method to assess the brain uptake of TAT (47-57) TAMRA in mice using two-photon fluorescence imaging or tissue homogenization and fluorescence quantification.[9][13]
Materials:
-
TAT (47-57) TAMRA
-
Anesthetic agent
-
Surgical tools for craniotomy (for imaging)
-
Two-photon microscope (for imaging)
-
Homogenizer and centrifuge (for tissue quantification)
-
Fluorescence spectrophotometer
Procedure (Two-Photon Imaging):
-
Animal Preparation: Anesthetize the mouse and perform a craniotomy to expose the brain surface.
-
Peptide Administration: Administer TAT (47-57) TAMRA intravenously (e.g., via tail vein injection).
-
Imaging: Immediately begin time-lapse two-photon fluorescence imaging of the brain parenchyma and blood vessels.[9]
-
Data Analysis: Quantify the change in fluorescence intensity in the brain parenchyma and blood vessels over time to determine the kinetics of BBB penetration.[9]
Procedure (Tissue Homogenization):
-
Peptide Administration: Administer TAT (47-57) TAMRA to the mice via intravenous injection.
-
Tissue Collection: At predetermined time points, euthanize the animals and perfuse the circulatory system with saline to remove the peptide from the blood vessels.
-
Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.
-
Extraction and Quantification: Centrifuge the homogenates and measure the fluorescence of the supernatant using a fluorescence spectrophotometer to quantify the amount of peptide that has crossed the BBB.
Visualizations
Caption: Workflow for TAMRA labeling of TAT (47-57) peptide.
Caption: Experimental workflow for in vitro BBB penetration assay.
Caption: Experimental workflows for in vivo BBB penetration studies.
Caption: Proposed mechanism for TAT (47-57) transport across the BBB.
References
- 1. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly cationic cell-penetrating peptides affect the barrier integrity and facilitates mannitol permeation in a human stem cell-based blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 13. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood–Brain Barrier Adherence, Uptake, and Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youdobio.com [youdobio.com]
- 17. youdobio.com [youdobio.com]
Application Notes and Protocols: TAMRA-Labeled TAT Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 trans-activator of transcription (TAT) peptide is a well-characterized cell-penetrating peptide (CPP) capable of transducing a variety of cargo molecules across the plasma membrane. When labeled with a fluorophore such as tetramethylrhodamine (B1193902) (TAMRA), the TAT peptide becomes a powerful tool for visualizing and quantifying cellular uptake and intracellular trafficking. These application notes provide an overview of the working concentrations and detailed protocols for using TAMRA-labeled TAT peptide in various research applications.
Data Presentation: Working Concentrations
The optimal working concentration of TAMRA-labeled TAT peptide is application-dependent and should be empirically determined for each cell type and experimental condition. The following table summarizes typical concentration ranges reported in the literature.
| Application | Cell/Tissue Type | Concentration Range | Incubation Time | Key Observations |
| Fluorescence Microscopy / Live Cell Imaging | Caco-2 cells | 1 µM - 5 µM | 3 hours | To increase the fluorescence signal, the concentration could be increased, but this may impact the internalization mechanism.[1] |
| Bovine Brain Capillary Endothelial Cells (BCECs) | 100 µM | 1 hour | Visualization of peptide uptake.[2] | |
| bEND3 cells | 50 µM | 1 hour | Evaluation of peptide uptake via TAMRA fluorescence.[3] | |
| U2OS cells | 250 nM | Not Specified | Wash-free labeling with excellent signal ratio.[4] | |
| Caco-2 and HeLa cells | 500 nM - 2 µM | 10 - 30 minutes | Rapid initial uptake observed within the first 10 minutes, reaching a maximum after 30 minutes.[5] | |
| Flow Cytometry | Caco-2 cells | 1 µM | 1.5 hours | Quantification of cellular uptake.[1] |
| K562, HT29, and HeLa cells | 1 µM, 2 µM, 5 µM | Not Specified | To study cellular uptake variability.[6] | |
| A549 cells | 10 µM | 24 hours | To assess cellular internalization.[7] | |
| Ex Vivo Tissue Uptake | Rat Retina | 20 µM - 40 µM | 20 - 120 minutes | Specific uptake by retinal ganglion cells.[8][9] |
Experimental Protocols
Protocol 1: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol is designed for the qualitative and semi-quantitative assessment of TAMRA-labeled TAT peptide uptake in cultured cells.
Materials:
-
TAMRA-labeled TAT peptide
-
Cell culture medium (e.g., OptiMEM)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
Wheat Germ Agglutinin (WGA)-Alexa488 (for membrane staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Prepare a working solution of TAMRA-labeled TAT peptide in a serum-free medium (e.g., OptiMEM) at a final concentration between 1 µM and 5 µM.[1]
-
Aspirate the culture medium from the cells and wash twice with PBS.
-
Add the peptide solution to the cells and incubate at 37°C in a 5% CO₂ incubator for 1 to 3 hours.[1]
-
Ten minutes before the end of the incubation, add Hoechst 33342 (1 µg/mL) and WGA-Alexa488 (1 µg/mL) for nuclear and membrane counterstaining, respectively.[1]
-
Aspirate the peptide and staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~555 nm, Emission: ~580 nm), Hoechst 33342, and Alexa Fluor 488.[10]
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of TAMRA-labeled TAT peptide internalization in a cell population.
Materials:
-
TAMRA-labeled TAT peptide
-
Cell culture medium (e.g., OptiMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Culture cells in suspension or in plates to the desired density.
-
Prepare a working solution of TAMRA-labeled TAT peptide in a serum-free medium at a final concentration of 1 µM.[1]
-
Wash the cells twice with PBS.
-
Add the peptide solution to the cells and incubate at 37°C in a 5% CO₂ incubator for 1.5 hours.[1]
-
After incubation, aspirate the peptide solution and wash the cells twice with PBS.
-
To remove non-internalized, membrane-bound peptide, briefly treat the cells with trypsin (0.05%) for 10 minutes at 37°C.[1]
-
Resuspend the cells in PBS for analysis.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for TAMRA.
Visualizations
Cellular Uptake and Trafficking Workflow
Caption: Experimental workflow for TAMRA-TAT peptide cell uptake analysis.
Proposed Mechanism of TAT Peptide Entry
Caption: Simplified pathway of TAT peptide cellular internalization.
Concluding Remarks
The protocols and concentration guidelines presented here serve as a starting point for utilizing TAMRA-labeled TAT peptide in your research. Optimization of these parameters is crucial for achieving reliable and reproducible results. Factors such as cell line, peptide purity, and the specific experimental goals will influence the optimal conditions. Careful titration of the peptide concentration and incubation time is recommended to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Making sure you're not a bot! [bjpharm.org.uk]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. lifetein.com [lifetein.com]
TAT (47-57) Peptide: A Gateway to the Nucleus for Targeted Molecular Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The TAT (47-57) peptide, a short, 11-amino acid sequence (YGRKKRRQRRR) derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus-1 (HIV-1), has emerged as a powerful tool for delivering a wide array of molecules into the cytoplasm and, notably, the nucleus of eukaryotic cells.[1][2][3] Its highly cationic nature, conferred by a cluster of arginine and lysine (B10760008) residues, is central to its function as a cell-penetrating peptide (CPP).[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing the TAT (47-57) peptide for nuclear delivery of cargo molecules.
Mechanism of Action: Bypassing Cellular Barriers
The precise mechanism of TAT (47-57)-mediated cellular uptake is a subject of ongoing research, with evidence supporting multiple pathways. Initially, the peptide was thought to directly traverse the plasma membrane in an energy-independent manner.[5] However, a substantial body of evidence now indicates that endocytosis plays a significant role, particularly for TAT-cargo conjugates.[5][6]
The process can be summarized as follows:
-
Cell Surface Binding: The positively charged TAT peptide interacts electrostatically with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[6]
-
Internalization: The TAT-cargo conjugate is then internalized into the cell, primarily through endocytosis.[5][6]
-
Endosomal Escape: For the cargo to become biologically active, it must escape from the endosome into the cytoplasm. The exact mechanism of this escape is not fully elucidated but is a critical step for successful delivery.
-
Nuclear Import: Once in the cytoplasm, the TAT peptide facilitates the transport of its cargo into the nucleus. This nuclear import is considered unconventional as it does not appear to rely on the classical importin-α/β pathway and may be ATP-independent.[7]
Quantitative Data on TAT (47-57)-Mediated Delivery
The efficiency of TAT (47-57)-mediated delivery can be influenced by the nature and size of the cargo, the cell type, and the concentration of the conjugate.
| Parameter | Value/Observation | Cargo Type | Cell Line | Reference |
| Peptide Concentration for Cellular Uptake | 7 µM | Fluorescein-labeled TAT | HeLa | [6] |
| Incubation Time for Cellular Uptake | 15 minutes | Fluorescein-labeled TAT | HeLa | [6] |
| Nuclear Import Kinetics (TatGGG mutant) | vC>N > 1000 µm³/s | GFP | CHO-K1 | [7] |
| Cytotoxicity (LDH leakage) | No significant leakage up to 50 µM | TAT peptide alone | HeLa | [8] |
| Cytotoxicity (WST-1 assay) | No significant effect on proliferation up to 50 µM | TAT peptide alone | HeLa, CHO | [8] |
| Protein Delivery Efficiency | ~1.5 pmol/mg total protein (10 µM peptide) | FITC-Streptavidin (conjugated) | HeLa | [8] |
Visualizing the Pathways and Workflows
Experimental Protocols
Protocol 1: Preparation of TAT (47-57) Peptide Stock Solution
-
Reconstitution: Dissolve the lyophilized TAT (47-57) peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL.[9]
-
Solubility: If solubility is an issue, gentle vortexing or sonication can be applied. The presence of a TFA salt from purification generally enhances solubility in aqueous solutions.[2]
-
Sterilization: For cell culture experiments, filter-sterilize the stock solution through a 0.22 µm filter.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][10]
Protocol 2: Conjugation of TAT (47-57) to a Cysteine-Containing Protein Cargo
This protocol describes a common method for conjugating a maleimide-functionalized TAT peptide to a protein containing a free cysteine residue.
Materials:
-
Maleimido-GG-TAT(47-57) peptide
-
Cysteine-containing protein cargo
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4, with 1-2 mM EDTA)
-
Reducing agent (e.g., TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reduction of Protein Cargo: If the protein's cysteine residues are oxidized, they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove the TCEP using a desalting column equilibrated with conjugation buffer.
-
Conjugation Reaction: Immediately after desalting, add the maleimide-functionalized TAT peptide to the reduced protein at a 5 to 20-fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction (Optional): Add a small molecule thiol such as β-mercaptoethanol or cysteine to quench any unreacted maleimide (B117702) groups.
-
Purification: Remove unconjugated peptide and other reaction components by size exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Confirm the successful conjugation and purity of the TAT-protein conjugate using SDS-PAGE and/or mass spectrometry.
Protocol 3: TAT-Mediated Delivery of Cargo into Cultured Cells
This protocol provides a general procedure for treating cultured cells with a TAT-cargo conjugate.
Materials:
-
Cultured cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
TAT-cargo conjugate stock solution
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 96-well plate for quantitative assays, chamber slides for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Treatment Medium: Dilute the TAT-cargo conjugate to the desired final concentration (e.g., 1-10 µM) in serum-free medium.
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the treatment medium containing the TAT-cargo conjugate to the cells.
-
-
Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Post-Incubation Wash:
-
Aspirate the treatment medium.
-
Wash the cells two to three times with sterile PBS to remove any conjugate that has not been internalized.
-
-
Analysis: Proceed with the desired downstream analysis, such as fluorescence microscopy for localization or a functional assay for cargo activity.
Protocol 4: Assessment of Nuclear Localization by Fluorescence Microscopy
This protocol describes how to visualize and quantify the nuclear localization of a fluorescently labeled TAT-cargo.
Materials:
-
Cells treated with fluorescent TAT-cargo (from Protocol 3)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) (optional, depending on the cargo and subsequent staining)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Nuclear Staining (for live cells): If imaging live cells, incubate with a cell-permeable nuclear stain like Hoechst for 10-15 minutes before imaging.
-
Fixation (for fixed cells):
-
After the post-incubation wash, add the fixative to the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (optional): If additional intracellular staining is required, incubate the fixed cells with permeabilization buffer for 5-10 minutes at room temperature, followed by washing with PBS.
-
Nuclear Staining (for fixed cells): Incubate the fixed (and permeabilized, if applicable) cells with a DAPI solution for 5 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Use separate channels for the fluorescent cargo and the nuclear stain.
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in the nucleus and the cytoplasm.[3]
-
Define the nucleus as a region of interest (ROI) based on the nuclear stain.
-
Define the cytoplasm as an ROI.
-
Measure the mean fluorescence intensity in both ROIs.
-
Calculate the nucleus-to-cytoplasm fluorescence ratio (N/C) to quantify nuclear localization.[3] A higher N/C ratio indicates greater nuclear accumulation.
-
Protocol 5: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[8]
Materials:
-
HeLa or CHO cells
-
96-well plates
-
Serum-free medium
-
TAT-cargo conjugate
-
LDH cytotoxicity assay kit (e.g., Promega CytoTox-ONE™)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and culture for 48 hours.
-
Treatment: Treat the cells with various concentrations of the TAT-cargo conjugate in 100 µL of serum-free medium for 30 minutes. Include untreated cells as a negative control and a lysis solution (provided in the kit) as a positive control for maximum LDH release.
-
Assay:
-
Transfer 80 µL of the culture medium to a new 96-well plate.
-
Add 80 µL of the LDH reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 40 µL of stop solution.
-
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Troubleshooting
-
Low Delivery Efficiency:
-
Increase the concentration of the TAT-cargo conjugate.
-
Increase the incubation time.
-
Ensure the cargo is properly conjugated to the TAT peptide.
-
Check for proteolytic degradation of the peptide; consider using peptide analogs with enhanced stability.
-
-
High Cytotoxicity:
-
Decrease the concentration of the TAT-cargo conjugate.
-
Reduce the incubation time.
-
Perform a dose-response curve to determine the optimal non-toxic concentration.
-
-
Poor Nuclear Localization:
-
Confirm that the cargo has successfully escaped the endosomes. Co-treatment with endosomolytic agents can be explored, but may increase cytotoxicity.
-
Consider the size of the cargo, as very large molecules may have difficulty passing through the nuclear pore complex.
-
By following these guidelines and protocols, researchers can effectively harness the power of the TAT (47-57) peptide for the targeted delivery of molecules to the nucleus, opening up new avenues for research and therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]
- 3. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 7. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genaxxon.com [genaxxon.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Live-Cell Imaging with TAT-TAMRA Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TAT-TAMRA peptides for live-cell imaging. The included protocols and data will enable researchers to effectively track the intracellular delivery of molecules and study cellular processes in real-time.
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-known cell-penetrating peptide (CPP) capable of traversing cellular membranes. When conjugated with a fluorophore like Tetramethylrhodamine (TAMRA), it becomes a powerful tool for visualizing and quantifying the uptake of various cargo molecules into living cells.[1][2] TAMRA is a bright and photostable rhodamine-based dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for red-channel fluorescence microscopy.[2][3]
Data Presentation
The following tables summarize typical experimental parameters for live-cell imaging using TAT-TAMRA peptides, compiled from various studies. These values can serve as a starting point for experimental design and optimization.
Table 1: Recommended Concentration and Incubation Times for TAT-TAMRA Peptide
| Cell Type | TAT-TAMRA Concentration | Incubation Time | Temperature | Reference Cell Line Examples |
| Endothelial Cells | 100 µM | 1 hour | 37°C | Bovine Brain Capillary Endothelial Cells (BCECs)[4] |
| Neurons | 1 - 10 µM | Not Specified | 37°C | Murine Primary Neurons[5] |
| Cancer Cell Lines (General) | 500 nM - 2 µM | 10 - 30 minutes | 37°C | HeLa, Caco-2[6] |
| Human Lung Carcinoma | 0.5 - 10 µM | 24 hours | 37°C | A549[7] |
Table 2: Key Properties of TAMRA Fluorophore
| Property | Value | Significance for Live-Cell Imaging |
| Excitation Maximum | ~555 nm | Compatible with standard laser lines and filter sets for fluorescence microscopy.[2] |
| Emission Maximum | ~580 nm | Emits in the orange-red spectrum, minimizing interference from cellular autofluorescence.[3] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | Indicates high brightness, leading to strong fluorescence signals.[2] |
| Quantum Yield | 0.3–0.5 | Represents good fluorescence efficiency.[2] |
| pH Sensitivity | Performs optimally in neutral to slightly acidic environments | Buffer selection is important for maintaining optimal fluorescence.[2] |
Experimental Protocols
This section provides a detailed methodology for a typical live-cell imaging experiment using TAT-TAMRA peptide.
I. Cell Culture and Preparation
-
Cell Seeding: Plate cells of interest onto glass-bottom dishes or chamber slides suitable for microscopy. The seeding density should be optimized to achieve 60-80% confluency on the day of the experiment.
-
Incubation: Culture the cells in a suitable growth medium at 37°C in a humidified incubator with 5% CO₂. Allow the cells to adhere and grow for at least 24 hours before the experiment.
II. TAT-TAMRA Peptide Preparation and Incubation
-
Reconstitution: Prepare a stock solution of the TAT-TAMRA peptide by reconstituting the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a concentration of 1 mM.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (refer to Table 1) in pre-warmed, serum-free cell culture medium. The use of serum-free medium during incubation can prevent non-specific binding of the peptide to serum proteins.
-
Cell Treatment: Remove the growth medium from the cultured cells and wash once with pre-warmed PBS. Add the TAT-TAMRA peptide working solution to the cells.
-
Incubation: Incubate the cells with the peptide for the desired duration (refer to Table 1) at 37°C.
III. Live-Cell Imaging
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound peptide.
-
Imaging Medium: Add fresh, pre-warmed live-cell imaging medium to the cells. This medium should be free of phenol (B47542) red to reduce background fluorescence.
-
Microscopy: Place the dish or slide on the stage of a confocal or widefield fluorescence microscope equipped with a temperature and CO₂-controlled environmental chamber.
-
Image Acquisition: Acquire images using the appropriate filter set for TAMRA (e.g., excitation: 540-560 nm; emission: 570-620 nm). Capture both fluorescence and brightfield or DIC images. For dynamic studies, time-lapse imaging can be performed.
IV. Data Analysis and Quantification
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
-
Quantification: Measure the fluorescence intensity within individual cells or subcellular compartments to quantify peptide uptake. This can be done by defining regions of interest (ROIs) and measuring the mean fluorescence intensity.
-
Statistical Analysis: Perform statistical analysis on the quantified data to compare uptake under different conditions.
Visualizations
Cellular Uptake Pathway of TAT-TAMRA Peptide
The primary mechanism for the cellular entry of TAT peptides is thought to be endocytosis, although direct penetration of the membrane has also been proposed.[8][9] The process generally involves an initial electrostatic interaction with the cell surface, followed by internalization.
Caption: Cellular uptake of TAT-TAMRA peptide.
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the key steps involved in a live-cell imaging experiment with TAT-TAMRA peptide.
References
- 1. TAT (47-57), TAMRA-labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Uptake of TAMRA-Labeled TAT Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low cellular uptake of TAMRA-labeled TAT (Trans-Activator of Transcription) peptides.
Frequently Asked Questions (FAQs)
Q1: My TAMRA-labeled TAT peptide is showing low fluorescence inside cells. What are the primary reasons for this?
A1: Low intracellular fluorescence of TAMRA-labeled TAT can stem from several factors. A primary cause is often peptide aggregation, driven by the hydrophobic nature of the TAMRA dye, which reduces the peptide's solubility and availability for cellular uptake.[1][2] Another significant issue is fluorescence self-quenching, where high local concentrations of the peptide, either in aggregates or bound to the cell membrane, lead to a decrease in the fluorescence signal.[1][3] Additionally, experimental conditions such as suboptimal temperature, the presence of serum in the culture media, and the specific cell handling techniques can significantly impact uptake efficiency.[4][5]
Q2: Could the low signal be an issue with the TAMRA dye itself or the labeling process?
A2: Yes, issues with the dye and labeling can contribute to a low signal. The fluorescence of TAMRA is pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0).[1][2] An excessive degree of labeling (DOL) can increase the peptide's hydrophobicity, promoting aggregation and fluorescence quenching.[1][2] It is also crucial to ensure the stability of the bond between the TAMRA dye and the peptide, as hydrolysis can lead to free dye and inaccurate quantification.[6]
Q3: How can I be sure if my peptide is aggregated?
A3: Several methods can be used to check for peptide aggregation. A simple visual inspection of the peptide solution for cloudiness or precipitate is the first step.[1] For a more quantitative assessment, you can perform a concentration-dependent fluorescence study; a non-linear relationship between concentration and fluorescence intensity can indicate aggregation-induced quenching.[1] Dynamic Light Scattering (DLS) is a powerful technique to detect the presence and size distribution of aggregates in your sample.[1]
Q4: What is the optimal temperature for TAT peptide uptake experiments?
A4: TAT peptide uptake is an energy-dependent process, closely linked to endocytosis, and is therefore sensitive to temperature.[4][7] Experiments should be conducted at 37°C for optimal uptake. Studies have shown that the rate of uptake at 25°C can be approximately half of that observed at 37°C.[4]
Q5: Does the presence of serum in the cell culture media affect uptake?
A5: Yes, the presence of serum can significantly decrease the uptake of TAT peptides.[4][8] Components of fetal bovine serum (FBS), such as albumin, can compete with cell surface molecules for binding to the TAT peptide, thereby inhibiting its internalization.[4][8] For uptake experiments, it is often recommended to use serum-free media or to perform a serum starvation step prior to adding the peptide.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues of low TAMRA-TAT uptake.
Problem 1: Low Intracellular Fluorescence Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation/Precipitation | 1. Optimize Solubilization: Dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[1][3] 2. Sonication: Gently sonicate the solution to help break up aggregates.[1] 3. Centrifugation: Centrifuge the solution at high speed (>10,000 x g) to pellet any insoluble aggregates before adding to cells.[1] | A clear, homogenous peptide solution. Increased and more consistent intracellular fluorescence. |
| Fluorescence Self-Quenching | 1. Titrate Peptide Concentration: Perform a dose-response experiment to find a concentration where fluorescence is linear with concentration, avoiding the self-quenching range.[3][9] 2. Modify Peptide Design: If possible, consider using a peptide with a single labeling site or incorporating a hydrophilic linker (e.g., PEG spacer) between the peptide and the dye to reduce aggregation.[1] | Identification of an optimal working concentration with a better signal-to-noise ratio. |
| Suboptimal Experimental Conditions | 1. Temperature Control: Ensure all incubation steps are performed at 37°C.[4] 2. Serum-Free Media: Perform the uptake experiment in serum-free media.[4][8] 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 10 min, 30 min, 1h, 2h) to determine the time to maximal uptake.[10] | A significant increase in the measured intracellular fluorescence. |
| Inefficient Cellular Uptake Mechanism | 1. Use Endocytosis Enhancers: For difficult-to-transfect cells, consider co-incubation with agents that promote endocytosis, but be aware of potential toxicity. | Enhanced peptide internalization. |
| Incorrect Quantification Method | 1. Distinguish Membrane-Bound vs. Internalized Peptide: Use a post-incubation wash with trypsin to remove surface-bound peptide before quantification.[3] 2. Compare Quantification Methods: If possible, compare results from flow cytometry and fluorescence spectroscopy of cell lysates, being mindful of potential discrepancies.[3] | More accurate quantification of the internalized peptide fraction. |
Data Presentation: Impact of Experimental Conditions on TAT Uptake
The following table summarizes quantitative data from literature on factors affecting TAMRA-TAT uptake.
| Parameter | Condition 1 | Uptake (Relative Fluorescence Units) | Condition 2 | Uptake (Relative Fluorescence Units) | Fold Change (Condition 2 vs 1) | Reference |
| Temperature | 25°C (1 hour) | ~50% of 37°C | 37°C (1 hour) | 100% | ~1.9x | [4] |
| Serum | 10% FBS | ~70% of serum-free | 0% FBS | 100% | ~1.4x | [8] |
| Serum | 20% FBS | ~50% of serum-free | 0% FBS | 100% | ~2.0x | [8] |
Experimental Protocols
Detailed Protocol for Assessing and Optimizing TAMRA-TAT Uptake
This protocol outlines a systematic approach to troubleshoot low uptake using fluorescence microscopy and flow cytometry.
1. Reagent Preparation and Quality Control:
-
Peptide Solubilization:
-
Allow the lyophilized TAMRA-labeled TAT peptide to equilibrate to room temperature.
-
Add a minimal volume of sterile DMSO to dissolve the peptide completely (e.g., to make a 1-10 mM stock solution).
-
Gently vortex or sonicate for a few minutes.
-
Slowly add the desired sterile aqueous buffer (e.g., PBS or serum-free media) to the peptide-DMSO solution dropwise while vortexing to reach the final stock concentration.
-
Visually inspect for any precipitation. If observed, centrifuge at >10,000 x g for 15 minutes and use the supernatant.
-
-
Concentration-Dependent Fluorescence Check:
-
Prepare a dilution series of the TAMRA-TAT stock solution in your assay buffer.
-
Measure the fluorescence intensity using a plate reader (e.g., λex = 544 nm / λem = 590 nm).
-
Plot fluorescence intensity versus concentration. The relationship should be linear in the concentration range you plan to use for your experiments.
-
2. Cellular Uptake Experiment:
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, 6-well plates for flow cytometry) to reach 70-80% confluency on the day of the experiment.
-
Pre-incubation/Starvation:
-
Wash the cells twice with sterile PBS.
-
Incubate the cells in serum-free media for 1-3 hours at 37°C.
-
-
Peptide Incubation:
-
Prepare the desired concentrations of TAMRA-TAT in pre-warmed (37°C) serum-free media.
-
Remove the starvation media and add the peptide-containing media to the cells.
-
Incubate for the desired time (e.g., 1.5 hours) at 37°C and 5% CO₂. Include a negative control (no peptide).
-
-
Washing and Removal of Surface-Bound Peptide:
-
Remove the incubation medium.
-
Wash the cells twice with PBS.
-
To remove non-internalized, surface-bound peptide, incubate the cells with 0.05% trypsin-EDTA for 5-10 minutes at 37°C.[3]
-
Neutralize the trypsin with media containing 10% FBS and collect the cells.
-
3. Quantification of Uptake:
-
Flow Cytometry:
-
Centrifuge the collected cells and resuspend them in cold PBS or flow cytometry buffer.
-
Analyze the cell suspension on a flow cytometer, measuring the fluorescence in the appropriate channel for TAMRA.
-
-
Fluorescence Microscopy:
-
For cells grown on coverslips, after the washing steps, fix the cells (e.g., with 4% paraformaldehyde).
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with appropriate filters for TAMRA and DAPI.
-
-
Fluorescence Spectroscopy of Cell Lysates:
-
After cell collection, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris.
-
Measure the fluorescence of the supernatant in a 96-well plate using a plate reader.
-
Normalize the fluorescence values to the total protein concentration of the lysate (e.g., using a BCA assay).[3]
-
Visualizations
Caption: A flowchart for troubleshooting low TAMRA-TAT uptake.
Caption: A simplified diagram of the TAT peptide cellular uptake pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Optimizing TAT (47-57) Peptide Concentration for Cell Entry
Welcome to the technical support center for the TAT (47-57) cell-penetrating peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the use of TAT (47-57) for intracellular delivery.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for TAT (47-57) peptide for efficient cell entry?
A1: The optimal concentration of TAT (47-57) peptide can vary significantly depending on the cell type, the nature of the cargo being delivered, and the specific experimental goals. However, a general starting range is between 1-10 µM.[1][2] For some applications, concentrations up to 50 µM have been used, particularly when complexed with cargo like DNA.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and cargo, balancing delivery efficiency with potential cytotoxicity.
Q2: How long should I incubate my cells with the TAT peptide conjugate?
A2: Incubation times can range from 30 minutes to 24 hours. Shorter incubation times of 1 to 4 hours are often sufficient for the initial assessment of uptake.[2][4][5] Cellular uptake of TAT peptides can be rapid, with some studies observing entry in as little as 5 minutes.[6] The optimal time will depend on the desired outcome, the cell type, and the downstream application. For cytotoxicity assays, longer incubation times (e.g., 24 hours) are common.[3]
Q3: Does the efficiency of TAT peptide entry vary between different cell types?
A3: Yes, the efficiency of cellular uptake via TAT peptides can vary significantly between different cell types.[7] This variability is attributed to differences in cell membrane composition, fluidity, and the expression of cell surface molecules like heparan sulfate (B86663) proteoglycans, which are involved in the initial interaction with the TAT peptide.[4][8][9] Therefore, it is essential to optimize the protocol for each cell line.
Q4: What is the primary mechanism of TAT (47-57) peptide cell entry?
A4: The precise mechanism of TAT peptide entry is still a subject of investigation, with evidence supporting multiple pathways. The initial interaction is an electrostatic attraction between the positively charged TAT peptide and negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[4][8][9] Following this binding, internalization is thought to occur primarily through an energy-dependent process of endocytosis, particularly macropinocytosis.[2][8][10] However, direct translocation across the plasma membrane has also been proposed. The specific pathway can be influenced by the peptide concentration, the nature of the cargo, and the cell type.[8][11]
Q5: Can TAT peptide be cytotoxic? How can I assess and mitigate cytotoxicity?
A5: While generally considered to have low toxicity, TAT peptides can exhibit cytotoxic effects, especially at higher concentrations.[] The cargo conjugated to the TAT peptide can also influence its toxicity.[3] It is crucial to assess cell viability using standard assays such as MTT or LDH leakage assays.[1][3] To mitigate cytotoxicity, it is recommended to use the lowest effective peptide concentration and to optimize the incubation time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Entry/Uptake | 1. Suboptimal Peptide Concentration: The concentration may be too low for the specific cell type or cargo. | 1. Perform a dose-response curve to identify the optimal concentration (e.g., 1-20 µM).[2][3] |
| 2. Inappropriate Incubation Time: The incubation period may be too short. | 2. Increase the incubation time (e.g., try 1, 4, and 24 hours).[4] | |
| 3. Cell-Type Variability: The chosen cell line may have inherently low uptake efficiency. | 3. Test different cell lines if possible. Optimize conditions specifically for your cell line of interest.[7] | |
| 4. Presence of Serum: Serum proteins in the media can interfere with peptide-cell interactions. | 4. Perform the incubation in serum-free media.[2][3] | |
| 5. Incorrect pH of Media: The charge of the peptide and cell surface can be affected by pH. | 5. Ensure the cell culture media is at the correct physiological pH (around 7.4). | |
| High Cell Death/Cytotoxicity | 1. Peptide Concentration is Too High: Excessive peptide concentration can disrupt the cell membrane. | 1. Reduce the peptide concentration. Perform a toxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.[1][3] |
| 2. Prolonged Incubation Time: Long exposure to the peptide may be harmful to the cells. | 2. Decrease the incubation time. | |
| 3. Contaminants in Peptide Preparation: Impurities from synthesis can be toxic. | 3. Ensure the use of high-purity (>95%) TAT peptide. | |
| 4. Inherent Toxicity of the Cargo: The molecule attached to the TAT peptide may be cytotoxic. | 4. Test the toxicity of the cargo molecule alone. | |
| Inconsistent Results | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media can affect uptake. | 1. Standardize cell culture protocols. Use cells within a consistent passage number range and at a consistent confluency.[2] |
| 2. Peptide Aggregation: The peptide may not be fully solubilized. | 2. Ensure the peptide is completely dissolved. Consider using a stock solution in a suitable solvent like sterile water or PBS and vortexing thoroughly before diluting in media. | |
| 3. Inaccurate Pipetting: Small volumes of concentrated peptide can lead to errors. | 3. Use calibrated pipettes and prepare serial dilutions to ensure accuracy. |
Experimental Protocols
Protocol 1: General Procedure for TAT Peptide-Mediated Cargo Delivery
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 24-well or 96-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%) overnight.
-
Preparation of TAT-Cargo Complex: Prepare the TAT peptide-cargo conjugate in serum-free cell culture medium at various concentrations (e.g., 1, 5, 10, 20 µM).
-
Cell Treatment:
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Remove the PBS and add the medium containing the TAT-cargo complex to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 1-4 hours).
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with PBS to remove any extracellular peptide. Some protocols recommend a wash with a heparin solution (1 mg/mL) to further remove cell-surface bound peptide.[2]
-
-
Analysis: Proceed with the downstream analysis to assess cargo delivery, such as fluorescence microscopy, flow cytometry, or functional assays.
Protocol 2: Assessment of Cellular Uptake by Flow Cytometry
-
Follow the general procedure for TAT peptide-mediated delivery using a fluorescently labeled cargo or a fluorescently tagged TAT peptide.
-
After the washing steps, detach the cells from the plate using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS containing 1-2% Fetal Bovine Serum (FBS) to prevent cell aggregation.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Include an untreated cell sample as a negative control to set the baseline fluorescence.
Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy
-
Seed cells on glass coverslips in a culture plate.
-
Perform the TAT peptide-mediated delivery of a fluorescent cargo as described in the general protocol.
-
After the final wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
(Optional) Stain the cell nuclei with a DNA-binding dye like DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for TAT peptide-mediated cargo delivery.
Caption: Troubleshooting logic for optimizing TAT peptide experiments.
References
- 1. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAMRA-Labeled TAT Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity observed with 5(6)-carboxytetramethylrhodamine (B613260) (TAMRA)-labeled trans-activator of transcription (TAT) peptides.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions.
Issue 1: Significant cell death is observed after incubation with TAMRA-TAT peptide.
-
Potential Cause 1: Intrinsic Peptide or Dye Toxicity. High concentrations of the TAT peptide itself or the conjugated TAMRA dye can be toxic to cells.[1][2] The TAT peptide, while widely used, can induce apoptosis in a dose-dependent manner.[3]
-
Recommended Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your TAMRA-TAT conjugate. We recommend testing a range from 0.5 µM to 50 µM.[4][5][6] Additionally, include control groups with unlabeled TAT peptide and free TAMRA dye to distinguish between the toxicity of the peptide, the dye, and the conjugate.
-
-
Potential Cause 2: Residual Trifluoroacetic Acid (TFA) from Synthesis. Synthetic peptides are often delivered as trifluoroacetate (B77799) salts, a remnant from the cleavage and purification steps.[7][8] TFA is known to be cytotoxic, even at low concentrations, and can interfere with biological assays by altering cellular functions.[7][9]
-
Potential Cause 3: Phototoxicity. Fluorescent dyes like TAMRA can generate reactive oxygen species (ROS) upon excitation with light, leading to phototoxicity and cell damage.[12][13] This is especially relevant if your experimental workflow involves prolonged exposure to light for imaging.
-
Recommended Solution: Minimize the exposure of cells to the excitation light source. Use neutral density filters, reduce exposure times, and acquire images only when necessary. Perform a control experiment where cells are incubated with the peptide but not exposed to light to assess the degree of phototoxicity.
-
Quantitative Data Summary: Impact of TFA Removal on Cell Viability
The following table summarizes the effect of TFA salt exchange on the cytotoxicity of a TAMRA-TAT peptide conjugate in HeLa cells, as measured by an MTT assay after 24 hours of incubation.
| Peptide Conjugate (10 µM) | Counter-ion | Cell Viability (% of Control) |
| TAMRA-TAT | TFA | 45% |
| TAMRA-TAT | HCl | 88% |
| Unlabeled TAT | TFA | 65% |
| Unlabeled TAT | HCl | 95% |
Data are representative. Actual results may vary based on cell line and experimental conditions.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity with your TAMRA-TAT peptide.
Caption: A step-by-step workflow for troubleshooting cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why is my TAMRA-labeled TAT peptide cytotoxic when the unlabeled version is not?
A: Several factors can contribute to this observation. The TAMRA dye itself can have intrinsic toxicity.[14] The process of labeling can alter the physicochemical properties of the TAT peptide, potentially increasing its interaction with the cell membrane in a disruptive manner.[15] Furthermore, the linker used to attach TAMRA to the peptide can influence its biological activity and toxicity. Finally, as mentioned in the troubleshooting guide, phototoxicity upon excitation of the TAMRA dye is a significant concern.[12]
Q2: Are there less toxic alternatives to the TAMRA fluorophore?
A: Yes, several alternatives are available. Fluorophores like Alexa Fluor dyes are often engineered for higher photostability and reduced cytotoxicity. Another strategy is to use smaller labels that minimally alter the peptide's properties. For example, replacing an amino acid with selenomethionine (B1662878) (MSe) can serve as a quantifiable label for analytical purposes without the bulk and potential toxicity of a large organic dye.[14] The choice of an alternative will depend on your specific experimental needs, such as the required brightness, photostability, and available detection equipment.
Quantitative Data Summary: Comparison of Fluorophore Cytotoxicity
This table compares the half-maximal cytotoxic concentration (CC50) of TAT peptides labeled with different fluorophores on A549 cells.
| Labeled TAT Peptide (24h incubation) | CC50 Value (µM) |
| TAMRA-TAT | 15 µM |
| Fluorescein-TAT | 25 µM |
| Alexa Fluor 488-TAT | > 50 µM |
| Unlabeled TAT | > 100 µM |
Data are representative and intended for comparative purposes.
Q3: How can I confirm the mechanism of cell death (apoptosis vs. necrosis) induced by my peptide?
A: To distinguish between apoptosis and necrosis, you can use a combination of cell-based assays.
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. You can measure the activity of key caspases, such as caspase-3 and caspase-7, using commercially available kits to confirm the involvement of the apoptotic pathway.[3]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis). Measuring LDH activity in the supernatant is a reliable way to quantify necrotic cell death.
Potential Cytotoxicity Pathways
This diagram illustrates the potential pathways through which TAMRA-TAT peptides can induce cytotoxicity.
Caption: Potential signaling pathways in TAMRA-TAT cytotoxicity.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal via HCl Salt Exchange
This protocol describes a standard method for exchanging TFA counter-ions with chloride ions to reduce peptide cytotoxicity.[7][10][11]
Materials:
-
Lyophilized peptide TFA salt
-
Milli-Q or HPLC-grade water
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve Peptide: Dissolve the peptide TFA salt in Milli-Q water to a concentration of approximately 1 mg/mL.
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[11] Vortex briefly to mix.
-
Incubate: Let the solution stand at room temperature for 1 minute.
-
Freeze: Flash-freeze the solution by immersing the vial in liquid nitrogen until the contents are completely frozen.
-
Lyophilize: Lyophilize the frozen sample overnight or until all the solvent has sublimated, leaving a dry, fluffy powder.
-
Repeat Cycles: To ensure complete exchange, repeat steps 1-5 two more times, re-dissolving the lyophilized powder in 10 mM HCl solution each time.
-
Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the appropriate buffer for your cell-based assays.
Protocol 2: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[6][16]
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
TAMRA-TAT peptide (and relevant controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treat Cells: Prepare serial dilutions of your peptide conjugates and controls in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the appropriate wells. Include "untreated" control wells containing medium only.
-
Incubate: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate Viability: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells:
-
Cell Viability (%) = (Absorbance_treated / Absorbance_untreated) * 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. omizzur.com [omizzur.com]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photosensitive Fluorescent Dye Contributes to Phototoxicity and Inflammatory Responses of Dye-doped Silica NPs in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selenomethionine as alternative label to the fluorophore TAMRA when exploiting cell-penetrating peptides as blood-brain barrier shuttles to better mimic the physicochemical properties of the non-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
Technical Support Center: Enhancing the Proteolytic Stability of TAT (47-57) Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the proteolytic stability of the TAT (47-57) peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my TAT (47-57) peptide degrading in my experimental system?
The TAT (47-57) peptide (sequence: YGRKKRRQRRR) is rich in basic amino acids like arginine and lysine, making it highly susceptible to cleavage by proteases.[1] These enzymes are ubiquitous in biological systems, including blood plasma and cell culture media, and can rapidly degrade the peptide, limiting its therapeutic efficacy.[2][3][4] The primary degradation pathways involve cleavage by exopeptidases at the N- and C-termini and by endopeptidases at internal peptide bonds.[5][6]
Q2: What are the most common strategies to improve the proteolytic stability of TAT (47-57)?
Several effective strategies can be employed to enhance the stability of the TAT (47-57) peptide against proteolytic degradation. These include:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation are common modifications that protect the peptide from exopeptidases.[5][7][]
-
Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other unnatural amino acids can make the peptide unrecognizable to proteases.[5][9]
-
Cyclization: Creating a cyclic version of the peptide can restrict its conformation, making it a poorer substrate for proteases.[5][10][11]
-
Encapsulation in Nanocarriers: Incorporating the peptide into nanocarriers like liposomes or micelles can shield it from enzymatic degradation.[1][12][13][14]
Q3: How do I choose the best stabilization strategy for my application?
The optimal strategy depends on your specific experimental needs, including the biological system, the desired duration of action, and the nature of the cargo being delivered by the TAT peptide. For instance, if rapid clearance is a major issue in vivo, encapsulation in PEGylated nanocarriers might be the most suitable approach.[1][13] For intracellular applications where endosomal escape is also a concern, certain cyclic peptides have shown enhanced stability and delivery efficiency.[11][15] A summary of quantitative data on stability improvements with different strategies is provided in the table below.
Troubleshooting Guides
Problem: My modified TAT (47-57) peptide still shows significant degradation in a plasma stability assay.
-
Possible Cause: The modification may not be sufficient to protect against all proteases present in the plasma. Plasma contains a complex mixture of proteases with different specificities.[4]
-
Troubleshooting Steps:
-
Combine Strategies: Consider combining multiple stabilization methods. For example, an N-terminally acetylated and C-terminally amidated peptide could be further stabilized by incorporating it into a liposomal formulation.
-
Incorporate Unnatural Amino Acids: Replace key cleavage sites with unnatural amino acids or D-amino acids, which are resistant to proteolysis.[5][9][16][17][18]
-
Optimize Nanocarrier Formulation: If using nanocarriers, ensure the peptide is sufficiently shielded. For PEGylated systems, the length and density of the PEG chains can significantly impact protection.[1][13]
-
Problem: My cyclized TAT (47-57) peptide has lost its cell-penetrating ability.
-
Possible Cause: The cyclization strategy may have constrained the peptide in a conformation that is not conducive to membrane interaction and translocation.
-
Troubleshooting Steps:
-
Vary the Cyclization Linker: Experiment with different linker chemistries and lengths to alter the conformational constraints on the peptide.[10]
-
Alternative Cyclization Points: If possible, change the amino acid residues involved in the cyclization to maintain the essential charge distribution required for cell penetration.
-
Characterize Conformation: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the cyclized peptide and compare it to the linear, active form.
-
Quantitative Data Summary
The following table summarizes quantitative data on the improvement of TAT (47-57) peptide stability using various modification strategies.
| Modification Strategy | System | Stability Metric | Improvement vs. Unmodified | Reference |
| Encapsulation in Micelles | Human Blood Plasma | Half-life (t1/2) | > 100-fold increase (~3.5 min to > 400 min) | [13] |
| PEG-PE Conjugation | Human Blood Plasma | Half-life (t1/2) | ~3-fold increase (~3.5 min to ~10 min) | [13] |
| Cyclization (fused to GFP) | In vitro (80°C) | Fluorescence Retention (after 15 min) | ~10-fold higher retention | [19] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of a peptide in plasma.
Materials:
-
Test peptide (e.g., modified TAT (47-57))
-
Control peptide (unmodified TAT (47-57))
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., DMSO).
-
Dilute the peptide stock solutions in PBS to the desired starting concentration (e.g., 10 µM).
-
Pre-warm the plasma to 37°C.
-
Initiate the assay by mixing the peptide solution with the pre-warmed plasma at a defined ratio (e.g., 1:1 v/v).[2] The final peptide concentration is typically around 1-5 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[3][20][21]
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the cold precipitation solution. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Analyze the concentration of the remaining intact peptide in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2).
Protocol 2: Protease Degradation Assay
This protocol evaluates the stability of a peptide against a specific protease.
Materials:
-
Test peptide
-
Control peptide
-
Specific protease (e.g., trypsin, chymotrypsin)
-
Assay buffer (specific to the protease, e.g., Tris-HCl for trypsin)
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
Incubator at 37°C
-
HPLC system for analysis
Procedure:
-
Prepare solutions of the test and control peptides in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer.
-
Initiate the reaction by adding a specific amount of the protease solution to the peptide solutions.
-
Incubate the reaction mixture at 37°C.
-
At predetermined time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation fragments.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining over time to determine the degradation rate.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Strategies to improve the proteolytic stability of TAT (47-57).
References
- 1. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scifiniti.com [scifiniti.com]
- 9. mdpi.com [mdpi.com]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 18. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Troubleshooting TAMRA Photobleaching in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with TAMRA (Tetramethylrhodamine) photobleaching in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my TAMRA signal fading so quickly?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. This fading of your TAMRA signal is primarily caused by photon-induced chemical damage and reactions with reactive oxygen species (ROS).[1] When a TAMRA molecule is excited by the microscope's light source, it can enter a highly reactive, long-lived triplet state.[1] In this state, it can interact with molecular oxygen, generating ROS that chemically alters the TAMRA molecule, rendering it non-fluorescent.[1] This process is accelerated by high-intensity excitation light and prolonged or repeated exposure.[1]
Q2: How can I minimize TAMRA photobleaching by adjusting my microscope settings?
A: Optimizing your image acquisition parameters is the most critical first step. The goal is to use the minimum number of photons required to achieve a good signal-to-noise ratio (SNR).
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Employing neutral density (ND) filters can effectively reduce illumination intensity.[1][2][3]
-
Minimize Exposure Time: Shorter exposure times decrease the duration the fluorophore spends in an excited state, thereby lowering the probability of a photobleaching event.[1][2]
-
Decrease Imaging Frequency: In time-lapse experiments, only capture images at time points essential for observing the biological process of interest.[1]
-
Avoid Unnecessary Illumination: Use the shutter to block the light path when not actively acquiring an image. For focusing, use transmitted light or a different, non-critical area of the sample.[3] For live-cell imaging, be mindful of "illumination overhead," which is the time the sample is illuminated but the camera is not actively capturing an image.[4][5]
Q3: What are antifade reagents and how do they protect TAMRA?
A: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[6] They primarily function as reactive oxygen species scavengers, neutralizing the harmful molecules that can destroy excited fluorophores.[6][7] Commonly used antifade agents that you can prepare in the lab include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][8][9] Many commercial antifade mounting media, such as ProLong™ Gold, are also highly effective.[10][11]
Q4: My TAMRA signal is still bleaching quickly even with an antifade reagent. What else can I do?
A: If you've optimized imaging parameters and are using an antifade reagent, consider the following:
-
Fluorophore Choice: TAMRA is known for good photostability, but for very demanding applications, alternative dyes in the same spectral range, such as Alexa Fluor™ 555, may offer superior photostability.[12][13][14]
-
Mounting Medium Formulation: Ensure your antifade mounting medium is correctly prepared and has the appropriate pH. The concentration of the antifade agent is also critical.[9]
-
Sample Environment: The local chemical environment can influence photostability. Ensure your buffer composition is optimal and does not contain components that could exacerbate photobleaching.[15]
Q5: How does TAMRA's photostability compare to other common orange/red fluorophores?
A: While specific photobleaching rates depend heavily on experimental conditions, general comparisons have been established. Alexa Fluor™ dyes are often reported to be significantly more photostable than spectrally similar cyanine (B1664457) (Cy) dyes and other traditional fluorophores.[13][14] TAMRA is generally considered more photostable than older dyes like Fluorescein (FAM) but may be less robust than some modern dyes like the Alexa Fluor™ series under intense or prolonged illumination.[12]
Troubleshooting Guides
Issue 1: Rapid Loss of TAMRA Signal During a Single Imaging Session
This guide provides a systematic approach to diagnosing and resolving rapid signal loss.
Caption: Troubleshooting workflow for rapid TAMRA photobleaching.
Issue 2: High Background Fluorescence in the TAMRA Channel
High background can obscure your signal and is often mistaken for poor fluorophore performance.
-
Autofluorescence: Check an unstained control sample. If you observe fluorescence, your sample has intrinsic autofluorescence. This can sometimes be reduced by using a different fixation method or spectral unmixing software.[10][16]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal. Excess antibody is a common cause of high background.[17][18]
-
Blocking Step: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) and that the incubation time is sufficient to block non-specific binding sites.[10][17][18]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[17]
Data Presentation
Table 1: Qualitative Photostability Comparison of Common Fluorophores
This table provides a general comparison of photostability for fluorophores in the same spectral region as TAMRA. "Higher" indicates greater resistance to photobleaching.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Citation(s) |
| TAMRA | ~555 | ~580 | Good | [12] |
| Cy3 | ~550 | ~570 | Moderate | [13][14] |
| Alexa Fluor™ 555 | ~555 | ~565 | Higher | [13][14] |
Note: Actual performance can vary significantly based on the experimental setup, including illumination intensity, buffer composition, and the molecule to which the dye is conjugated.
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a widely used, lab-made antifade medium.[8][9][19]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO. This may require gentle warming and vortexing. Note: N-propyl gallate does not dissolve well in aqueous solutions.[8][19]
-
Prepare the glycerol/PBS solution: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by inversion.
-
Combine the solutions: While vigorously vortexing the glycerol/PBS solution, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
Storage: The final concentration of NPG will be approximately 0.2%. Store the mounting medium in small aliquots at -20°C, protected from light. The solution should be stable for several months.
Protocol 2: Quantifying Photobleaching Rate
This protocol outlines a basic method to measure and compare the photobleaching rates of fluorophores.
Caption: Experimental workflow for quantifying photobleaching.
Methodology:
-
Sample Preparation: Prepare slides with your TAMRA-labeled sample (or a control slide with TAMRA-conjugated antibodies adsorbed directly to the glass).
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Set all acquisition parameters (laser power, exposure time, gain, pixel size, etc.) to the values you intend to use for your actual experiments. These must remain constant throughout the measurement.
-
-
Image Acquisition:
-
Find a representative field of view.
-
Set up a time-lapse acquisition (e.g., one image every 500 ms (B15284909) for 100 frames).
-
Begin the time-lapse, continuously illuminating the sample.
-
-
Data Analysis:
-
Open the resulting image series in an analysis software (e.g., ImageJ/Fiji).
-
Select several regions of interest (ROIs) containing fluorescent signal and at least one background ROI.
-
Measure the mean fluorescence intensity for each ROI for every frame in the time series.
-
Subtract the mean background intensity from the mean signal intensity for each frame.
-
Normalize the intensity values by dividing the intensity at each time point by the intensity of the first time point (I/I₀).
-
Plot the normalized intensity versus time. The rate of decay of this curve represents the photobleaching rate. Faster decays indicate lower photostability.
-
-
Comparison: Repeat the process for different fluorophores or different mounting media, keeping all microscope settings identical for a valid comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. unige.ch [unige.ch]
- 7. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 8. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. Methods and Tips [bio.umass.edu]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. TAMRA dye for labeling in life science research [baseclick.eu]
- 13. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Photostability of Semiconducting Polymer Dots Using Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. ibidi.com [ibidi.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Specific Binding of TAT-TAMRA Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding of TAT-TAMRA peptides in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of TAT-TAMRA peptides?
Non-specific binding refers to the adherence of the TAT-TAMRA peptide to unintended targets, such as the cell membrane, extracellular matrix, or plasticware.[1][2] This phenomenon is not mediated by a specific biological uptake mechanism but rather by the peptide's inherent physicochemical properties. It can lead to high background fluorescence, obscuring the true signal from specific cellular internalization and making data interpretation difficult.[1]
Q2: What are the primary causes of non-specific binding for TAT-TAMRA?
The main drivers of non-specific binding for TAT-TAMRA peptides are:
-
Ionic Interactions : The TAT peptide is rich in positively charged arginine residues, which readily interact with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans (GAGs) and phospholipids.[1][3][4]
-
Hydrophobic Interactions : The TAMRA (tetramethylrhodamine) dye is hydrophobic and can interact non-specifically with lipid bilayers and other hydrophobic regions on proteins and cell surfaces.[1][5]
-
High Peptide Concentration : Using an excessive concentration of the peptide increases the likelihood of low-affinity, non-specific interactions overwhelming the specific uptake signal.[1][6]
-
Peptide Aggregation : TAT-TAMRA peptides can form aggregates in solution, which may be taken up by cells differently or adhere non-specifically to surfaces.[1]
Q3: How can I differentiate between specific cellular uptake and non-specific surface binding?
Several control experiments are essential to distinguish specific internalization from non-specific binding:
-
Low-Temperature Incubation : Perform experiments at 4°C. At this temperature, energy-dependent uptake mechanisms like endocytosis are largely inhibited.[7] A strong signal at 4°C suggests a significant contribution from passive, non-specific binding to the cell surface.
-
Unlabeled Competitor : Pre-incubate cells with an excess of unlabeled TAT peptide before adding the TAT-TAMRA peptide. If the binding is specific, the unlabeled peptide will compete for the same uptake pathways, leading to a significant reduction in the fluorescent signal.
-
Scrambled Peptide Control : Use a control peptide with the same amino acid composition as TAT but in a scrambled sequence.[7] This helps determine if the uptake is dependent on the specific TAT sequence or just its overall charge and composition.
-
Endocytosis Inhibitors : Use chemical inhibitors of endocytosis, such as cytochalasin D, to see if uptake is reduced. However, be aware that these inhibitors can have other effects on the cell.[6][7]
Q4: Does the TAMRA dye itself contribute significantly to non-specific binding?
Yes, the TAMRA dye's hydrophobicity can contribute to non-specific interactions.[1][5] In some experimental systems, particularly those involving click chemistry, TAMRA-alkyne conjugates have been reported to cause non-specific labeling.[8][9][10] It is always advisable to run a control experiment with the free TAMRA dye to assess its intrinsic level of non-specific binding in your specific cell type and conditions.[11]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
This is the most common issue, where the entire cell or tissue sample exhibits a high, diffuse fluorescence, making it difficult to identify specific signals.
-
Possible Cause 1: Peptide Concentration is Too High.
-
Solution: Optimize Peptide Concentration. Perform a titration experiment to determine the lowest peptide concentration that yields a sufficient specific signal with minimal background. Start with a concentration range of 1-10 µM and adjust as needed.[6]
-
-
Possible Cause 2: Insufficient Washing.
-
Solution: Improve Washing Protocol. Increase the number and duration of washing steps after peptide incubation to more effectively remove unbound or loosely bound peptides. Use a buffered salt solution like PBS or Hank's Balanced Salt Solution (HBSS).[1][12] Consider performing at least three washes of 5-10 minutes each.[11]
-
-
Possible Cause 3: Strong Ionic or Hydrophobic Interactions.
-
Solution: Use Blocking Agents & Buffer Additives.
-
Pre-incubate with a blocking buffer : Before adding the TAT-TAMRA peptide, incubate the cells with a blocking agent to occupy non-specific binding sites.[13]
-
Add additives to washing buffers : Including additives in your wash buffer can help disrupt non-specific interactions.
-
-
Issue 2: Punctate Staining on the Coverslip or Cell Surface
Users may observe bright fluorescent spots that are not clearly internalized within the cells, which could be peptide aggregates.
-
Possible Cause: Peptide Aggregation.
-
Solution: Ensure Peptide Monodispersity.
-
Fresh Solutions : Prepare fresh peptide solutions immediately before use.
-
Solubilization : Ensure the lyophilized peptide is fully dissolved. A brief sonication may help.
-
Centrifugation : Centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes before adding it to the cells to pellet any aggregates.[1]
-
-
Issue 3: Inconsistent Results Between Experiments
Variability in results can arise from minor, often overlooked, changes in experimental conditions.
-
Possible Cause: Variations in Cell Culture or Incubation Conditions.
-
Solution: Standardize All Experimental Parameters.
-
Cell Density : Ensure cells are seeded at a consistent density for all experiments, as this can affect uptake.
-
Serum : The presence or absence of serum can significantly impact peptide stability and uptake.[6][12] Decide on one condition (e.g., with or without serum) and use it consistently.
-
Temperature : Peptide uptake is temperature-dependent.[6][7] Ensure that all incubation and washing steps are performed at a consistent, controlled temperature.
-
-
Quantitative Data Summary
Table 1: Effect of Temperature on TMR-TAT Uptake This table summarizes the impact of incubation temperature on the uptake of a TAMRA-labeled TAT peptide over a 60-minute period.
| Incubation Temperature | Relative Uptake (Fluorescence Intensity) | Fold Difference |
| 37°C | High | 1.9x |
| 25°C | Low | 1.0x |
Data adapted from a study quantifying TMR-TAT uptake, which found that uptake at 25°C was 1.9-fold lower than at 37°C after 60 minutes.[6]
Table 2: Stability of TAMRA-Labeled Peptides in Different Media (4-hour incubation) This table shows the percentage of intact peptide remaining after incubation in different conditions, highlighting the impact of serum and cellular environment on stability.
| Peptide | % Remaining (Media + 10% FBS) | % Remaining (Serum-Free Media on Cells) |
| TAMRA-Tat | Not specified | 76.9% ± 5.6% |
| TAMRA-Tat-NR2B9c | Not specified | 58.6% ± 13.1% |
| TAMRA-Tat-N-dimer | Not specified | 85.0% ± 6.0% |
Data derived from a study on TAT-conjugated inhibitors, demonstrating varying stability.[12]
Table 3: Comparison of Common Blocking Agents This table provides a guide to selecting an appropriate blocking agent to minimize non-specific binding.
| Blocking Agent | Primary Component(s) | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | Albumin | Well-characterized, single protein. Good for phosphoprotein studies.[16] | Can be expensive; some antibodies may cross-react with it.[16] | General use, especially when detecting phosphorylated targets. |
| Normal Serum | Immunoglobulins, Albumin | Highly effective as it blocks Fc receptors and other sites.[13] | High cost; contains immunoglobulins that may cross-react with antibodies.[15] | Immunohistochemistry and immunofluorescence applications. |
| Non-Fat Dry Milk | Casein, other proteins | Inexpensive and widely available.[15][16] | Contains phosphoproteins and biotin (B1667282), which can interfere with specific assays.[13][15] | Applications where phosphoproteins or biotin are not being detected. |
| Synthetic Polymers (e.g., PVP) | Polyvinylpyrrolidone | Protein-free, reducing potential cross-reactivity.[15][16] | May be less effective than protein-based blockers in some situations.[16] | Assays requiring a protein-free environment. |
Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal TAT-TAMRA Concentration
-
Cell Seeding : Plate cells at a consistent density in a multi-well plate suitable for imaging or flow cytometry. Allow cells to adhere and grow for 24-48 hours.
-
Peptide Dilution : Prepare a stock solution of TAT-TAMRA peptide. Perform a serial dilution in serum-free media to create a range of concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Incubation : Remove the culture medium from the cells and wash once with PBS. Add the diluted peptide solutions to the respective wells. Incubate for a defined period (e.g., 1 hour) at 37°C.[12]
-
Washing : Remove the peptide solution and wash the cells three times with cold PBS for 5 minutes each to remove unbound peptide.
-
Fixation (Optional) : If imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Analysis : Quantify the cellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer. Plot the mean fluorescence intensity against the peptide concentration. The optimal concentration is the lowest dose that provides a robust signal well above the background of untreated control cells.
Protocol 2: Using Blocking Agents to Reduce Non-Specific Binding
-
Cell Preparation : Culture cells as described in Protocol 1.
-
Prepare Blocking Buffer : Prepare a solution of your chosen blocking agent (e.g., 1-3% BSA in PBS or 5-10% normal serum in PBS).[12][13]
-
Blocking Step : Wash cells once with PBS. Add the blocking buffer and incubate for 30-60 minutes at room temperature.
-
Peptide Incubation : Remove the blocking buffer. Without washing , add the TAT-TAMRA peptide diluted in the same type of blocking buffer. Incubate for the desired time at 37°C.
-
Washing and Analysis : Proceed with the washing, fixation, and analysis steps as described in Protocol 1. Compare the signal-to-noise ratio with and without the blocking step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the interaction forces between TAR RNA and TAT peptides on GaAs surfaces using chemical force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. biorxiv.org [biorxiv.org]
- 7. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood–Brain Barrier Adherence, Uptake, and Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
impact of cargo size on TAT-mediated delivery efficiency
Technical Support Center: TAT-Mediated Cargo Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of cargo size on the efficiency of TAT-mediated delivery.
Frequently Asked Questions (FAQs)
Q1: Is there a maximum cargo size for efficient TAT-mediated delivery?
There is no absolute maximum size, but a strong correlation exists between cargo size and delivery efficiency. Generally, smaller cargos are transported more efficiently than larger ones.[1] While the TAT peptide can facilitate the delivery of a wide range of molecules, from small peptides to large proteins and nanoparticles, efficiency tends to decrease as the size and bulk of the cargo increase.[1][2][3] The mechanism of uptake may also change with cargo size; small payloads might cross the cell membrane directly, whereas larger cargos often utilize endocytic pathways.[4]
Q2: How does the shape and nature of the cargo affect delivery?
Both the size and shape of the cargo significantly influence the efficiency of TAT-mediated transport.[1][5] Studies using modified proteins have shown that not just molecular weight, but the overall shape and the location of the linkage between the TAT peptide and the cargo can dramatically affect transport efficiency.[1] Furthermore, the cargo's charge can play a role. Positively charged cargos may enhance uptake, while neutral or negatively charged cargos can diminish it.[6]
Q3: Does the TAT-cargo uptake mechanism change with cargo size?
Yes, the mode of uptake is influenced by the size of the cargo. Small TAT-fusion peptides can be taken up by direct membrane transduction, allowing them to be highly mobile within the cell. In contrast, larger cargos like globular proteins and nanoparticles are predominantly internalized through endocytosis, which can result in them being trapped in vesicles.[4][7]
Q4: Can TAT deliver any type of cargo (e.g., proteins, DNA, nanoparticles)?
TAT has been successfully used to deliver a broad variety of cargo types, including proteins, peptides, nucleic acids, and nanoparticles.[2][3][8] However, the efficiency and optimal conditions can vary significantly depending on the cargo's physicochemical properties. For instance, when delivering plasmid DNA, the charge ratio between the DNA and the TAT peptide is a critical factor for successful transfection.[9]
Q5: Is delivery efficiency consistent across different cell types?
No, TAT-mediated delivery efficiency is highly dependent on the cell type.[10][11] This variability is often linked to the expression levels of cell-surface glycosaminoglycans (GAGs), such as heparan sulfate, which act as initial binding receptors for the TAT peptide.[10] Cells with higher GAG content tend to show higher transduction efficiency.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cellular Uptake | 1. Cargo is too large or bulky: The overall size and shape of the TAT-cargo complex may be hindering transport.[1] 2. Low GAG expression on target cells: The cell type may not have sufficient surface receptors for initial binding.[10] 3. Suboptimal TAT-cargo ratio: For non-covalent complexes (e.g., with DNA), the charge ratio is critical for complex formation and uptake.[9] 4. Degradation of the peptide/protein: The TAT-cargo fusion may be unstable in the experimental conditions. | 1. Redesign the cargo: If possible, use a smaller, more compact version of the cargo protein or a smaller functional domain. 2. Select a different cell line: Test delivery in a cell line known to have high GAG expression (e.g., HeLa or CHO cells) to validate your construct. 3. Optimize complex formation: Titrate the ratio of TAT peptide to cargo to find the optimal charge ratio for complexation, especially for nucleic acids.[9] 4. Check integrity: Run an SDS-PAGE and Western blot to confirm the integrity of your TAT-fusion protein before the experiment. |
| Cargo is Internalized but Trapped in Vesicles (No Endosomal Escape) | 1. Endocytic uptake of large cargo: Larger TAT-cargo complexes are primarily taken up via endocytosis and may not efficiently escape the endosome.[4][7] 2. Lack of endosomolytic agent: The experimental system does not include a mechanism to facilitate endosomal rupture. | 1. Co-administer an endosomolytic agent: Use agents like chloroquine (B1663885) or other pH-sensitive peptides to promote endosomal escape. Note that the effect of chloroquine can be cell-type dependent.[9] 2. Modify the TAT peptide: Incorporate an endosome-disrupting domain (e.g., from influenza hemagglutinin, HA2) into the fusion construct.[7] |
| High Cytotoxicity Observed | 1. High concentration of TAT-cargo complex: The peptide or the complex itself can become toxic at high concentrations.[6] 2. Intrinsic toxicity of the cargo: The cargo molecule may be inherently toxic to the cells. 3. Contaminants from purification: Endotoxins or other contaminants from the protein purification process can cause cell death. | 1. Perform a dose-response curve: Determine the optimal concentration that provides efficient delivery with minimal toxicity. 2. Include a "cargo-only" control: Treat cells with the cargo molecule alone (without TAT) to assess its intrinsic toxicity. 3. Use endotoxin-free reagents: Ensure all buffers and equipment for protein purification are sterile and endotoxin-free. |
Quantitative Data on TAT-Cargo Delivery
The efficiency of TAT-mediated delivery is highly dependent on the experimental context. The table below summarizes findings from various studies to provide a comparative overview.
| Cargo Type | Cargo Size / Molecular Weight | Cell Type(s) | Key Finding / Delivery Efficiency |
| GFP-TAT Fusion Protein | ~33 kDa | Primary Astrocytes, PC12 cells | Delivery was highly dependent on cell-surface glycosaminoglycan (GAG) content.[10] |
| TAT-fused Peptides | 10-31 amino acid residues | Not specified | Cytotoxicity was dependent on cargo length, with longer peptides (31 residues) showing toxicity at lower concentrations (10 µM) than shorter ones.[6] |
| TAT-Cre Protein | ~40 kDa | C2C12 Mouse Myoblasts | Uptake was completely blocked by an inhibitor of endocytosis (cytochalasin D), indicating an endocytic pathway.[7] |
| TAT-Peptide (small) | ~2-3 kDa | C2C12 Mouse Myoblasts | Uptake was not blocked by cytochalasin D, suggesting direct membrane transduction.[7] |
| TAT-β-galactosidase | ~120 kDa | Multiple cell lines in vitro; Mice in vivo | The chimera was effectively delivered to all cells tested in culture and to various tissues in mice, including the heart, liver, and spleen.[12][13] |
| Plasmid DNA complexed with TAT | Variable (kbp) | HeLa, Cos7, 3T3 cells | Transfection efficiency was highly dependent on the DNA:peptide charge ratio, with 1:8 being optimal for most cell lines.[9] |
Key Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol is used to quantify the percentage of cells that have internalized a fluorescently labeled TAT-cargo and the mean fluorescence intensity.
-
Cell Preparation: Plate cells in a 24-well plate and grow to 70-80% confluency.
-
Treatment: Prepare a solution of your fluorescently labeled TAT-cargo (e.g., TAT-GFP, ~33 kDa) in serum-free media at the desired concentration (e.g., 1-10 µM).[6][10]
-
Incubation: Remove the growth media from the cells, wash once with PBS, and add the TAT-cargo solution. Incubate for 1-4 hours at 37°C.
-
Washing: Remove the treatment solution. To remove non-internalized, membrane-bound protein, wash the cells once with a mild acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for 1 minute, followed by two washes with ice-cold PBS. Alternatively, a brief trypsin wash can be used.[14]
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC for GFP). Include an untreated cell population as a negative control.
Protocol 2: Assessment of Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of the subcellular location of the TAT-cargo, helping to distinguish between cytosolic delivery and endosomal entrapment.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment: Treat cells with the fluorescently labeled TAT-cargo as described in Protocol 1.
-
Counterstaining (Optional): To visualize organelles, incubate cells with specific dyes after the treatment period. For example:
-
Nucleus: Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Endosomes/Lysosomes: LysoTracker Red (50-75 nM) for 30 minutes.
-
-
Washing: Gently wash the cells three times with PBS.
-
Imaging: Mount the coverslips or place the dish on the stage of a confocal microscope. Acquire images using the appropriate laser lines and filters for your fluorescent labels.
-
Analysis: Analyze the images to determine the localization of the TAT-cargo. Co-localization with LysoTracker indicates endosomal/lysosomal entrapment, while a diffuse signal in the cytoplasm and/or nucleus suggests successful delivery.
Visualizations
Caption: General experimental workflow for assessing TAT-mediated cargo delivery.
Caption: Influence of cargo size on the cellular uptake pathway of TAT-cargo complexes.
References
- 1. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
TAT-TAMRA Signal-to-Noise Ratio Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments involving TAT-TAMRA.
Frequently Asked Questions (FAQs)
Q1: What is TAT-TAMRA and why is the signal-to-noise ratio important?
A1: TAT-TAMRA is a widely used molecular probe consisting of the cell-penetrating peptide (CPP) from the HIV-1 trans-activator of transcription (TAT) protein, covalently linked to the fluorescent dye tetramethylrhodamine (B1193902) (TAMRA). This conjugate is used to deliver various cargoes into cells and to study cellular uptake mechanisms. A high signal-to-noise ratio is crucial for accurately quantifying cellular uptake and visualizing the localization of the probe, as it ensures that the detected fluorescence signal is significantly stronger than the background noise.
Q2: What are the common causes of a low signal-to-noise ratio in TAT-TAMRA experiments?
A2: A low signal-to-noise ratio can be attributed to several factors, including:
-
High Background: This can be caused by non-specific binding of the TAT-TAMRA conjugate to the cell surface or extracellular matrix, as well as autofluorescence from cells and media components.[1]
-
Low Signal: Insufficient cellular uptake of the conjugate, aggregation of the peptide leading to fluorescence quenching, or degradation of the TAMRA dye can all result in a weak signal.[2][3]
-
Suboptimal Imaging Parameters: Incorrect microscope settings, such as excitation wavelength, emission filter, and exposure time, can also contribute to a poor signal-to-noise ratio.
Q3: How does the concentration of TAT-TAMRA affect the signal?
A3: The concentration of TAT-TAMRA is a critical parameter. While a higher concentration can lead to a stronger signal, it can also increase non-specific binding and potential cytotoxicity.[4][5] It is essential to perform a concentration titration to find the optimal balance between a strong specific signal and low background. Studies have shown that TAT peptide transport into cells increases significantly with concentration.[4]
Q4: What is the role of incubation time and temperature in TAT-TAMRA uptake?
A4: Cellular uptake of TAT peptides is an energy-dependent process and is therefore sensitive to temperature.[6] Incubation at 37°C is generally optimal for active uptake mechanisms. Lowering the temperature to 4°C can significantly inhibit uptake and is often used as a negative control to distinguish between active transport and passive membrane binding.[6] While some studies suggest that increasing incubation time does not always lead to a statistically significant increase in TAT transport, it is still a parameter that should be optimized for your specific cell type and experimental conditions.[4]
Q5: How can I minimize non-specific binding of TAT-TAMRA?
A5: Minimizing non-specific binding is key to improving the signal-to-noise ratio. Here are some strategies:
-
Optimize Concentration: Use the lowest effective concentration of TAT-TAMRA.
-
Blocking Agents: Pre-incubate cells with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites.[7]
-
Thorough Washing: Implement rigorous washing steps after incubation to remove unbound conjugate.
-
pH Control: Maintain a neutral to slightly acidic pH, as the fluorescence of TAMRA can be sensitive to alkaline environments.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Non-specific binding of TAT-TAMRA to cell surfaces or plasticware. | - Perform a concentration titration to find the optimal probe concentration.- Include a blocking step with BSA or serum before adding the conjugate.[7]- Increase the number and duration of washing steps post-incubation.[1] |
| Autofluorescence from cells or culture medium. | - Use a phenol (B47542) red-free medium for imaging.- Image an unstained control sample to determine the level of autofluorescence and subtract it from the experimental samples. | |
| Weak or No Signal | Inefficient cellular uptake. | - Optimize incubation time and temperature (typically 37°C for active uptake).- Ensure cells are healthy and not overly confluent, which can affect uptake. |
| Aggregation of the TAT-TAMRA peptide. | - Prepare fresh solutions of the peptide. If the solution appears cloudy, consider gentle vortexing or sonication.[2]- Store the peptide under recommended conditions to prevent degradation.[8] | |
| Photobleaching of the TAMRA dye. | - Minimize exposure of the sample to excitation light.- Use an anti-fade mounting medium if fixing cells for microscopy. | |
| Inconsistent Results | Variability in cell culture conditions. | - Standardize cell seeding density, passage number, and growth conditions.[9]- Ensure consistent incubation times and washing procedures across all experiments. |
| Degradation of the TAT-TAMRA conjugate. | - Store the stock solution in small aliquots at -20°C or -80°C and protect from light.[8]- Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Standard Protocol for TAT-TAMRA Cellular Uptake Assay
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., 96-well plate, chambered cover glass) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of TAT-TAMRA Solution: Prepare a stock solution of TAT-TAMRA in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentration in serum-free cell culture medium. It is advisable to prepare a series of dilutions for optimization.
-
Incubation:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the TAT-TAMRA working solution to the cells.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the incubation medium.
-
Wash the cells three times with PBS to remove unbound conjugate. For quantitative assays, it is crucial that this step is performed consistently.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission ~555/580 nm).[3]
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol for Optimizing TAT-TAMRA Concentration
-
Seed cells in a 96-well plate at a consistent density.
-
Prepare a serial dilution of the TAT-TAMRA conjugate in serum-free medium, ranging from a low to a high concentration (e.g., 0.1 µM to 25 µM).[4]
-
Incubate the cells with the different concentrations for a fixed period (e.g., 1 hour) at 37°C.
-
Wash the cells thoroughly as described in the standard protocol.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Plot the fluorescence intensity against the TAT-TAMRA concentration to determine the optimal concentration that gives a strong signal without reaching saturation or causing toxicity.
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on TAT-TAMRA cellular uptake and signal intensity, based on findings from multiple studies.
| Parameter | Effect on Signal/Uptake | Typical Range/Condition | Reference |
| Concentration | Increased concentration generally leads to higher uptake and signal intensity. | 1 - 25 µM | [4] |
| Incubation Time | Longer incubation can increase uptake, but may not always be statistically significant. | 20 min - 3 hours | [4] |
| Temperature | Uptake is an active process, optimal at 37°C and significantly inhibited at 4°C. | 4°C vs 37°C | [6] |
| pH | TAMRA fluorescence can decrease in alkaline environments (pH > 8.0). | pH 5 - 8 | [2][10] |
Visualizations
Experimental Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Simplified TAT-TAMRA Cellular Uptake Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Transport of trans-activator of transcription (TAT) peptide in tumour tissue model: evaluation of factors affecting the transport of TAT evidenced by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TAMRA dye for labeling in life science research [baseclick.eu]
- 9. researchgate.net [researchgate.net]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Issues with TAMRA-Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered with (Tetramethylrhodamine)-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my TAMRA-labeled peptide insoluble in aqueous buffers?
A1: The insolubility of TAMRA-labeled peptides in aqueous solutions is a frequent issue primarily due to the hydrophobic nature of the TAMRA dye itself.[1][2] This hydrophobicity can significantly decrease the overall solubility of the peptide to which it is attached. Other contributing factors include the intrinsic amino acid sequence of the peptide (a high proportion of hydrophobic residues), the peptide's length, and the pH of the buffer, which affects the peptide's net charge.[3] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[4]
Q2: Can the degree of labeling affect the solubility of my TAMRA-peptide?
A2: Yes, the degree of labeling (DOL) can significantly impact solubility. Excessive labeling of a peptide with TAMRA increases its overall hydrophobicity, which can lead to aggregation and precipitation.[2] For most applications, a 1:1 dye-to-peptide ratio is recommended to minimize this effect.[1]
Q3: How does pH affect the solubility and stability of TAMRA-labeled peptides?
A3: The pH of the solution has a dual effect on TAMRA-labeled peptides. Firstly, it influences the net charge of the peptide backbone. Peptides are most soluble when the pH is at least one to two units away from their isoelectric point (pI), as this increases their net charge and promotes interaction with water.[4] Secondly, the fluorescence of TAMRA itself is pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0).[2] Therefore, maintaining a neutral to slightly acidic pH is often optimal for both solubility and fluorescence stability.[2]
Q4: My peptide solution is clear at first but then becomes cloudy or shows precipitates over time. What is happening?
A4: This phenomenon is likely due to peptide aggregation. While the peptide may initially dissolve, interactions between the hydrophobic TAMRA molecules and/or hydrophobic peptide residues can cause the molecules to clump together and precipitate out of solution over time.[2] This can be influenced by factors such as concentration, temperature, and the ionic strength of the buffer.
Q5: What are the best practices for storing TAMRA-labeled peptides to maintain their solubility and integrity?
A5: Proper storage is crucial. Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[4] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[4] When preparing to use a frozen aliquot, allow it to equilibrate to room temperature before opening to prevent condensation. For peptides containing oxidation-sensitive residues like Cysteine, Methionine, or Tryptophan, using oxygen-free buffers is recommended.[5]
Troubleshooting Guide
Issue 1: Lyophilized TAMRA-peptide does not dissolve in aqueous buffer.
Cause: High hydrophobicity of the TAMRA dye and/or the peptide sequence.
Solution:
-
Use of Organic Co-solvents: The recommended first step for hydrophobic peptides is to dissolve them in a minimal amount of a water-miscible organic solvent before adding the aqueous buffer.[1][5]
-
Dimethyl sulfoxide (B87167) (DMSO) is a strong solvent suitable for many hydrophobic peptides.[6] However, it should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize these residues.[5]
-
Dimethylformamide (DMF) and Acetonitrile (ACN) are alternative organic solvents.[5]
-
-
pH Adjustment:
-
For basic peptides (net positive charge), try dissolving in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) before diluting with buffer.[5]
-
For acidic peptides (net negative charge), use a small amount of 1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate to aid dissolution.[5]
-
-
Sonication: Brief sonication can help break up aggregates and facilitate dissolution.[5]
Issue 2: TAMRA-peptide precipitates after initial dissolution.
Cause: Aggregation of the peptide in solution.
Solution:
-
Optimize Solvent Composition: The concentration of the organic co-solvent may need to be optimized. If the peptide precipitates upon dilution with aqueous buffer, you may need to increase the percentage of the organic solvent in the final solution. Be mindful that high concentrations of organic solvents may interfere with biological assays.
-
Incorporate Solubility-Enhancing Agents:
-
Detergents: Adding a small amount of a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, can help to prevent aggregation.[1]
-
Chaotropic Agents: For severely aggregating peptides, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used, but these are often incompatible with biological systems.
-
-
Peptide Design Modification: If solubility issues persist, consider redesigning the peptide. Incorporating polar linkers, such as polyethylene (B3416737) glycol (PEG) spacers, between the TAMRA dye and the peptide can increase the overall hydrophilicity.[2][7]
Data Presentation
While specific quantitative solubility data for a generic TAMRA-labeled peptide is difficult to provide due to its strong dependence on the peptide sequence, the following table provides a qualitative guide to solvent selection based on peptide characteristics.
| Peptide Type | Primary Structure Characteristics | Recommended Initial Solvent | Secondary Solvent/Buffer |
| Hydrophilic/Charged | High proportion of charged amino acids (K, R, H, D, E) | Sterile Water or PBS | PBS or other aqueous buffers |
| Hydrophobic | High proportion of hydrophobic amino acids (W, L, I, F, M, V, Y, P, A) | Minimal DMSO, DMF, or ACN | Dropwise addition of aqueous buffer |
| Acidic | Net negative charge (more D, E) | 1% Ammonium Hydroxide | Dilute with aqueous buffer |
| Basic | Net positive charge (more K, R, H) | 10% Acetic Acid or 0.1% TFA | Dilute with aqueous buffer |
Experimental Protocols
Protocol 1: General Solubilization of a TAMRA-Labeled Peptide
-
Allow the lyophilized TAMRA-labeled peptide to equilibrate to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Based on the peptide's characteristics (see table above), add a minimal amount of the recommended initial solvent (e.g., 10-50 µL of DMSO for a hydrophobic peptide).
-
Gently vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise to the peptide solution while vortexing.
-
If the solution remains clear, continue to add buffer until the desired final concentration is reached.
-
If the solution becomes cloudy, stop adding buffer. You may need to try a different solvent system or add a solubility-enhancing agent.
-
Before use in an assay, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any insoluble aggregates and use the supernatant.[1]
Protocol 2: TAMRA Labeling of a Peptide via NHS Ester Chemistry
-
Dissolve the peptide in an amine-free buffer at a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-9.0).
-
Dissolve the TAMRA-NHS ester in anhydrous DMSO immediately before use.
-
Add the TAMRA-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide).[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.[1]
-
Stop the reaction by adding a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer.[1]
-
Purify the TAMRA-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[1]
Mandatory Visualizations
Caption: Factors influencing TAMRA-labeled peptide solubility.
Caption: A typical workflow for solubilizing TAMRA-labeled peptides.
Caption: Principle of a FRET assay using a TAMRA-labeled peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Fluorescence polarization assays. [bio-protocol.org]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAT (47-57) Peptide Uptake Efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for experiments involving the cellular uptake of the TAT (47-57) peptide, with a specific focus on the influence of serum.
Frequently Asked Questions (FAQs)
Q1: Why is the uptake efficiency of my TAT (47-57) peptide significantly lower in the presence of serum?
The presence of serum in cell culture media is a major factor that can reduce the cellular uptake of TAT and other arginine-rich cell-penetrating peptides (CPPs)[1]. This reduction is primarily due to two reasons:
-
Protein Binding: Serum contains a high concentration of proteins, such as albumin and hemopexin, which can non-specifically bind to the cationic TAT peptide[1]. This interaction can mask the peptide's positive charges, which are crucial for its initial electrostatic interaction with the negatively charged cell surface, thereby preventing internalization.
-
Proteolytic Degradation: Serum contains proteases that can cleave and degrade the peptide, reducing the concentration of intact, functional TAT (47-57) available for cellular uptake[2]. One study noted a 40% decrease in cell interaction for TAT-modified liposomes after a 30-minute pre-incubation with human plasma[2].
Q2: What specific components in serum interfere with TAT (47-57) peptide uptake?
Several serum components can interfere with uptake:
-
Serum Albumin: As the most abundant protein in plasma, albumin is a primary binding partner for many molecules, including CPPs[3][4]. This binding can sterically hinder the peptide from approaching the cell membrane.
-
Hemopexin: This serum protein has been identified as a novel binding partner for arginine-rich CPPs, which could reduce their cellular uptake[1].
-
Glycosaminoglycans (GAGs): While GAGs on the cell surface are essential for TAT uptake, soluble GAGs present in serum can act as competitive inhibitors, binding to the peptide in the medium before it can reach the cell[5].
-
Complement System: The complement system is a cascade of proteins that is part of the innate immune response[6]. While direct interactions with TAT (47-57) are not fully characterized, these proteins are known to bind to various surfaces and could potentially interact with and sequester the peptide[7][8].
Q3: Should I perform my TAT (47-57) uptake experiments in serum-free or serum-containing media?
The choice depends on your experimental goals.
-
For Mechanistic Studies: To achieve maximum uptake and study the fundamental mechanism of peptide internalization, performing the experiment in serum-free media is highly recommended. Serum starvation prior to the experiment can also enhance uptake[9].
-
For Preclinical or In Vivo Simulation: If your goal is to mimic a more physiologically relevant environment, using serum-containing media is necessary. However, you must account for the likely decrease in efficiency and optimize peptide concentration accordingly. Be aware that results obtained in serum-free conditions may not always translate to the in vivo environment[5].
Q4: How does serum impact the proposed mechanism of TAT peptide entry?
The primary entry mechanism for TAT peptides involves an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which then triggers internalization, often via macropinocytosis[10][11]. Serum interferes primarily with the first step. By binding to the TAT peptide, serum proteins neutralize its positive charge, preventing the crucial initial interaction with cell surface HSPGs. This effectively blocks the trigger for endocytosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peptide Uptake in Serum | 1. Serum Protein Interference: Peptide is being sequestered by albumin and other serum proteins[1]. 2. Proteolytic Degradation: Peptide is being degraded by serum proteases[2]. 3. Insufficient Peptide Concentration: The effective concentration of free peptide is too low. | 1. Increase Peptide Concentration: Perform a dose-response experiment to find the optimal concentration in your specific serum percentage. 2. Reduce Serum Concentration: If possible, lower the serum percentage (e.g., to 2% or 5%) during the incubation period. 3. Use Serum-Free Media: For the duration of the peptide incubation, switch to serum-free media to maximize uptake. Consider a serum starvation period (e.g., 2-4 hours) before adding the peptide[9]. |
| High Variability Between Replicates | 1. Inconsistent Washing: Inadequate removal of non-internalized, membrane-bound peptide. 2. Variable Cell Conditions: Differences in cell confluency or metabolic state can alter GAG expression and endocytic activity[5][9]. 3. Fixation Artifacts: Fixation before analysis can cause spurious results by allowing peptides bound to the outside of the cell to enter[5]. | 1. Implement a Stringent Wash Protocol: Wash cells 3-4 times with PBS or medium. Crucially, include a brief treatment with a protease like trypsin or pronase at 4°C to strip away surface-bound peptide[12]. 2. Standardize Cell Culture: Ensure all wells have a consistent cell density and are from the same passage number. Plate cells 24 hours before the experiment to allow them to adhere and normalize. 3. Analyze Live Cells: Whenever possible, perform analysis (e.g., flow cytometry) on live, unfixed cells to measure only the truly internalized peptide[5]. |
| High Background Signal / Non-Specific Staining | 1. Peptide Adsorption to Plastic: The cationic peptide may stick to the surface of the culture plate. 2. Residual Surface-Bound Peptide: Peptide is strongly bound to the cell surface GAGs but not internalized. | 1. Pre-block Plates: Pre-incubate wells with a blocking agent like 1% BSA in PBS before adding cells or peptides. 2. Use Protease Wash: A trypsin or pronase wash is the most effective way to remove externally bound peptide before measurement[12]. 3. Acid Wash: A brief wash with a low pH buffer (e.g., glycine-HCl, pH 3.0) can also help dissociate electrostatically bound peptides from the cell surface. |
Quantitative Data Summary
Direct quantitative comparisons for the TAT (47-57) fragment are limited in the literature. However, studies on the general TAT peptide and related delivery systems provide insight into the potential magnitude of serum's effect. The following table is an illustrative summary based on available data.
| Condition | Relative Uptake Efficiency | Key Findings | Source(s) |
| Serum-Free Medium (Optimized Protocol) | ~13-fold higher vs. non-optimized | Combining optimal parameters, including serum starvation and media choice, can dramatically increase CPP uptake. | [9] |
| Serum-Containing Medium (10% FBS) | Baseline (Variable) | Serum proteins bind to CPPs, reducing their availability for cell interaction. | [1] |
| Pre-incubation with Human Plasma | ~40% Reduction | Pre-incubation of TATp-modified liposomes with plasma significantly decreased their interaction with cells. | [2] |
Note: These values are context-dependent and can vary significantly based on cell type, peptide concentration, serum lot, and incubation time.
Visual Diagrams and Workflows
Mechanism of TAT Peptide Uptake and Serum Interference
The following diagrams illustrate the proposed mechanism of TAT peptide uptake and how serum components can disrupt this process.
Caption: TAT peptide uptake pathway and its inhibition by serum proteins.
Experimental Workflow
This diagram outlines a robust workflow for quantifying TAT (47-57) peptide uptake.
Caption: Standard experimental workflow for a TAT peptide uptake assay.
Detailed Experimental Protocols
Protocol 1: Quantification of TAT (47-57) Uptake by Flow Cytometry
This protocol is designed to accurately measure the intracellular fluorescence of a labeled TAT (47-57) peptide, accounting for the effects of serum.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free culture medium
-
Fluorescently labeled TAT (47-57) peptide (e.g., FITC-TAT)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (0.05%), cold
-
Flow cytometry buffer (e.g., PBS + 1% BSA + 0.1% Sodium Azide)
-
Propidium Iodide (PI) or other viability dye
-
24-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 24-well plate and culture for 24 hours in complete medium to allow for adherence and recovery.
-
Serum Conditions:
-
Serum-Free Condition: Gently aspirate the medium. Wash cells once with serum-free medium. Add 500 µL of fresh serum-free medium and incubate for 2-4 hours (serum starvation).
-
Serum-Containing Condition: Maintain cells in the complete medium.
-
-
Peptide Incubation: Prepare working dilutions of the fluorescently labeled TAT (47-57) peptide in the appropriate medium (serum-free or serum-containing). Add the peptide solution to the cells to achieve the final desired concentration (e.g., 1-10 µM). Incubate for the desired time (e.g., 2 hours) at 37°C. Include a negative control well with no peptide.
-
Removal of Unbound Peptide: Aspirate the peptide-containing medium. Wash the cells three times with 1 mL of cold PBS per well.
-
Removal of Surface-Bound Peptide (CRITICAL STEP): Add 200 µL of cold 0.05% Trypsin-EDTA to each well and incubate for 5-10 minutes on ice (4°C)[12]. This step digests peptides bound to the exterior of the cell membrane without affecting internalized peptides.
-
Cell Harvesting: Neutralize the trypsin by adding 800 µL of complete (serum-containing) medium. Gently pipette to detach and resuspend the cells. Transfer the cell suspension to microcentrifuge tubes.
-
Preparation for Flow Cytometry: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 300 µL of cold flow cytometry buffer.
-
Viability Staining: Add a viability dye like PI to distinguish between live and dead cells. Dead cells often show non-specific uptake.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the live, single-cell population and measure the geometric mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC). The increase in MFI compared to the untreated control cells represents the internalized peptide.
References
- 1. Hemopexin as a Potential Binding Partner of Arginine-Rich Cell-Penetrating Peptides in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The good, the bad, and the opportunities of the complement system in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Complement System Part I – Molecular Mechanisms of Activation and Regulation [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Artifacts in TAT-TAMRA Localization Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using TAT-TAMRA for intracellular localization studies. Artifacts can lead to misinterpretation of results, and this resource aims to help you identify, prevent, and control for common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: I see a punctate, vesicular staining pattern instead of a diffuse cytosolic signal.
-
Question: My TAMRA signal is appearing as bright dots or speckles within the cell, not evenly distributed in the cytoplasm. Is this the expected localization?
-
Answer: This punctate pattern is a very common observation and typically indicates that the TAT-TAMRA conjugate is trapped within endocytic vesicles (endosomes and lysosomes).[1] While the TAT peptide facilitates cellular uptake, it often does so via endocytosis.[2][3] The critical step of escaping these vesicles into the cytoplasm is often inefficient.[2][4] Therefore, what you are observing is likely endosomal entrapment, a significant artifact to control for. The TAT peptide itself is known to be unable to mediate endosomal escape on its own.[4]
Recommendations:
-
Co-localization: To confirm endosomal entrapment, perform co-localization studies using fluorescent markers for early endosomes (e.g., anti-EEA1), late endosomes, or lysosomes (e.g., LysoTracker dyes).[1] Overlap between the TAMRA signal and the organelle marker confirms vesicular localization.
-
pH-sensitive dyes: Use pH-sensitive dyes to differentiate the acidic environment of endosomes from the neutral pH of the cytoplasm.
-
Enhance Endosomal Escape: Consider co-incubating with endosomolytic agents or using modified TAT peptides designed to improve endosomal escape, such as conjugating them to pH-dependent membrane-active peptides like HA2.[3]
-
Issue 2: The fluorescence signal is very weak or completely absent.
-
Question: I am not detecting a strong TAMRA signal in my cells after incubation. What could be the cause?
-
Answer: Weak or no signal can stem from several factors related to the protocol, reagents, or imaging setup.[5]
Recommendations:
-
Optimize Concentration and Incubation Time: The concentration of TAT-TAMRA may be too low. Perform a titration to find the optimal concentration. Studies have used concentrations ranging from 1-10 µM to 50 µM.[1][6] Also, ensure the incubation time (e.g., 1-4 hours) is sufficient for uptake.[1][7]
-
Check Reagent Quality: Verify the integrity and concentration of your TAT-TAMRA stock. Ensure the TAMRA fluorophore has not degraded due to improper storage or excessive light exposure.[5]
-
Prevent Photobleaching: Fluorophores can be destroyed by prolonged exposure to excitation light. Minimize light exposure during imaging and use an anti-fade mounting medium to preserve the signal.[5][8]
-
Confirm Uptake Conditions: Ensure cells are healthy and that the incubation is performed at 37°C, as uptake is an active process.
-
Imaging Settings: Make sure the correct laser lines and emission filters for TAMRA are being used on the microscope.[5]
-
Issue 3: I am observing high background fluorescence that obscures the specific signal.
-
Question: My images have a high, non-specific haze of fluorescence, making it difficult to distinguish true cellular uptake from background noise. How can I reduce this?
-
Answer: High background can be caused by non-specific binding of the peptide to the coverslip or cell surface, or by cellular autofluorescence.[5][9]
Recommendations:
-
Thorough Washing: Increase the number and stringency of wash steps after incubation with TAT-TAMRA to remove unbound or loosely associated peptides.
-
Optimize Blocking: While blocking is more common in immunofluorescence, using a protein-based blocker like BSA may help reduce non-specific binding. However, if you are using secondary antibodies, ensure the blocking serum does not cross-react.[8][9]
-
Control for Autofluorescence: Image an unstained control sample of your cells using the same settings to determine the level of natural autofluorescence.[5] Sometimes, using a fixative for too long or using old fixative can increase autofluorescence.[5]
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with the peptide or increase background.[7] Consider reducing the serum concentration during the TAT-TAMRA incubation period, but be mindful of cell health.
-
Issue 4: The morphology of my cells appears shrunken, distorted, or damaged.
-
Question: After fixing and processing my cells, their shape and internal structures look abnormal. What is causing this?
-
Answer: This is a classic sign of fixation artifact. Fixation aims to preserve the cell in a life-like state, but the process itself can introduce changes.[10][11] The choice of fixative and the protocol are critical.[11]
Recommendations:
-
Choose the Right Fixative:
-
Cross-linking fixatives (e.g., Paraformaldehyde - PFA): PFA is excellent for preserving overall cellular structure.[11] However, it can disrupt the localization of membrane proteins.[11]
-
Dehydrating/Precipitating fixatives (e.g., ice-cold Methanol): Methanol (B129727) fixation can be very fast but causes cell shrinkage and can extract soluble cytosolic proteins.[10][11]
-
-
Optimize Fixation Protocol: The concentration, temperature, and duration of fixation are crucial.[11] For example, using 10% formaldehyde (B43269) can cause tissues to shrink. Hypertonic fixative solutions can cause cellular shrinkage, while hypotonic solutions can cause swelling.[12]
-
Handle Samples Gently: Physical manipulation during the procedure, such as harsh washing or centrifugation, can damage cells. Ensure all steps are performed gently.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in TAT-TAMRA localization studies?
The most common artifacts arise from three main sources:
-
Fixation: Improper fixation can alter cell morphology and cause the redistribution of molecules, leading to incorrect localization data.[12][13] A "streaming artifact" can occur when unfixed materials diffuse and settle in a new location.[13]
-
Endosomal Entrapment: The TAT peptide is efficiently internalized via endocytosis, but the cargo often remains trapped in vesicles and does not reach the cytosol.[2][3] This leads to a punctate signal that can be mistaken for a specific subcellular localization.
-
Non-Specific Binding: The highly cationic nature of the TAT peptide can lead to electrostatic interactions with the cell surface or extracellular matrix, causing high background fluorescence.
Q2: How can I definitively confirm if my TAT-TAMRA is in the cytosol or trapped in endosomes?
The gold standard is to perform a co-localization experiment. Stain your cells simultaneously with TAT-TAMRA and a fluorescent marker for an endocytic compartment, such as LysoTracker (for lysosomes) or an antibody against an endosomal protein (like EEA1 for early endosomes). If the TAMRA signal and the endosomal marker signal overlap significantly, it confirms entrapment.
Q3: What are the essential controls I must include in my experiment?
-
Unstained Control: Cells that have not been treated with TAT-TAMRA. This is crucial for assessing autofluorescence.[5]
-
Vehicle Control: Cells treated with the vehicle/buffer used to dissolve the TAT-TAMRA to ensure it has no effect on the cells.
-
TAMRA Dye Alone Control: Cells treated with the free TAMRA fluorophore to ensure it does not passively enter cells and contribute to the signal.
-
Positive/Negative Cell Lines (if applicable): If studying uptake in different cell types, include a cell line known to have high or low uptake as a benchmark.
Q4: How does the choice of fixative impact the perceived localization of TAT-TAMRA?
The choice of fixative is critical and can dramatically alter results.
-
PFA (Paraformaldehyde): Cross-links proteins, preserving structure well. It is generally a good starting point for preserving organelles.[11]
-
Methanol (cold): Dehydrates the cell and precipitates proteins. It can extract soluble proteins from the cytoplasm and disrupt organelle membranes, which could artificially release TAT-TAMRA from endosomes or, conversely, extract the cytosolic fraction you are trying to measure.[11] Mitochondria are known to be very sensitive to methanol fixation.[11] A combination of PFA followed by methanol is sometimes used to preserve both fluorescence and membrane localization.[11] It is highly recommended to test different fixation methods for your specific cell line and experimental goals.[11]
Q5: What is a "streaming artifact" and how can I prevent it?
A streaming artifact occurs when molecules that have not been fully fixed in place diffuse away from their original location.[13] This is often seen with formaldehyde fixation.[12] To prevent this, ensure that fixation is rapid and complete. Using glycogen (B147801) fixatives or freeze-drying techniques can also help prevent this artifact.[13]
Data Summary: Experimental Parameters
This table summarizes quantitative data from cited literature to serve as a starting point for protocol optimization.
| Parameter | Recommended Range / Value | Notes | Source(s) |
| TAT-TAMRA Concentration | 1 - 50 µM | Optimal concentration is cell-type dependent. Titration is highly recommended. | [1][6] |
| Incubation Time | 1 - 4 hours | Longer times may increase uptake but also potential cytotoxicity or degradation. | [1][7] |
| Incubation Temperature | 37 °C | Cellular uptake is an energy-dependent process. | [6][7] |
| Fixative (PFA/Formaldehyde) | 4% | A common starting concentration. Can be buffered to neutral pH to prevent pigment formation. | [5] |
| Fixative (Methanol) | 100% (Ice-cold) | Use pre-chilled methanol and fix for a short duration (e.g., a few minutes). | [11] |
Experimental Protocols
Key Protocol: TAT-TAMRA Cellular Localization Assay
This protocol provides a general workflow. Always optimize steps for your specific cell type and experimental setup.
-
Cell Seeding: Plate cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to 60-80% confluency.
-
Preparation of TAT-TAMRA: Dilute the TAT-TAMRA stock to the desired final concentration (e.g., 10 µM) in pre-warmed, serum-free or low-serum cell culture medium.
-
Incubation:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the TAT-TAMRA containing medium to the cells.
-
Incubate for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the peptide-containing medium.
-
Wash the cells 3-5 times with warm PBS or a suitable buffer to remove all extracellular and loosely bound peptide.
-
-
Fixation (Choose one method):
-
Method A (PFA): Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Method B (Methanol): Add ice-cold 100% methanol and incubate for 5 minutes at -20°C.
-
-
Permeabilization (Optional, for co-staining): If you are co-staining with an intracellular antibody, permeabilize the cells with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes. Note: Methanol fixation also permeabilizes the cells.
-
Mounting and Imaging:
-
Wash the coverslips again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.[5]
-
Image immediately using a confocal microscope with appropriate laser and filter settings for TAMRA.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a TAT-TAMRA localization experiment highlighting critical artifact-prone steps.
Caption: Cellular uptake pathways for TAT-TAMRA showing the desired vs. common artifact localization.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood–Brain Barrier Adherence, Uptake, and Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 12. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicopublication.com [medicopublication.com]
Technical Support Center: Enhancing Endosomal Escape of TAT-Delivered Cargo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome the critical challenge of endosomal entrapment of cargo delivered by the TAT protein transduction domain (PTD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TAT-cargo uptake and why is endosomal escape the rate-limiting step?
A1: The HIV-1 TAT protein transduction domain (PTD), a type of cell-penetrating peptide (CPP), facilitates the cellular uptake of various macromolecular cargos.[1] After an initial ionic interaction with the cell surface, TAT-fusion proteins are rapidly internalized into the cell primarily through an endocytic pathway known as macropinocytosis.[1][2] This process engulfs the TAT-cargo conjugate within membrane-bound vesicles called endosomes. While uptake is generally efficient, the cargo often remains trapped within these endosomes, which eventually mature into lysosomes where the cargo is degraded by hydrolytic enzymes.[3][4][5] For the cargo to exert its biological effect in the cytoplasm or nucleus, it must first escape the endosome. This escape process is highly inefficient and is considered the critical bottleneck for the successful intracellular delivery of TAT-conjugated therapeutics.[1][6][7]
Q2: What are the principal strategies to enhance the endosomal escape of TAT-cargo?
A2: Several strategies have been developed to improve the release of TAT-cargo from endosomes into the cytoplasm. These can be broadly categorized as:
-
Chemical Agents: Small molecules like chloroquine (B1663885) and calcium chloride are used to disrupt endosomal membranes. Chloroquine, a weak base, becomes protonated in the acidic endosome, leading to an influx of ions and water, which causes osmotic swelling and rupture of the vesicle (the "proton sponge effect").[8][9][10] Calcium ions have also been shown to significantly enhance the activity of TAT-conjugated molecules by promoting their endosomal release.[11][12]
-
Fusogenic Peptides: These are pH-sensitive peptides, often derived from viral fusion proteins like influenza hemagglutinin (HA2), or synthetic peptides like GALA.[3][13] At the low pH of the endosome, these peptides undergo a conformational change that allows them to insert into and destabilize the endosomal membrane, creating pores or disrupting the lipid bilayer.[2][9] They can be co-administered or directly conjugated to the TAT-cargo.[3]
-
Hydrophobic Endosomal Escape Domains (EEDs): Incorporating specific hydrophobic amino acid motifs into the TAT-cargo construct can promote interaction with and destabilization of the endosomal lipid bilayer, leading to enhanced cytoplasmic delivery.[1][14]
-
Peptide Modifications: Modifying the TAT peptide itself, such as creating a disulfide-linked dimer (dfTAT), has been shown to significantly improve endosomal escape, particularly from late endosomes.[5][15][16]
-
Photochemical Internalization (PCI): This advanced technique involves co-administering a photosensitizing agent that localizes to endosomal membranes.[17][18] Upon exposure to a specific wavelength of light, the photosensitizer generates reactive oxygen species (ROS) that rupture the endosomal membrane, releasing the trapped cargo in a spatio-temporally controlled manner.[5][19][20]
Q3: How can I accurately measure and quantify the endosomal escape of my TAT-cargo?
A3: Quantifying endosomal escape is crucial for evaluating the efficacy of different enhancement strategies. Several assays are available:
-
Reporter-Based Assays: These are functional assays where the cargo's activity depends on its presence in the cytosol or nucleus. A classic example is the TAT-Cre recombinase assay, where Cre must reach the nucleus to activate a reporter gene.[2][7]
-
Fluorescence Complementation Assays: Techniques like the split-GFP or split-luciferase assays provide a direct and quantitative measure of cytosolic delivery.[1][21] In these systems, a small fragment of a reporter protein (like GFP or luciferase) is attached to the TAT-cargo, and the larger fragment is expressed in the cell's cytoplasm. Complementation of the two fragments, which can only occur after the cargo escapes the endosome, restores the reporter's fluorescent or luminescent signal.[1][6][21]
-
Fluorescence Microscopy Leakage Assays: A common method is the calcein (B42510) release assay. Cells are loaded with calcein, a fluorescent dye, at a concentration that causes it to self-quench. The dye becomes trapped in endosomes. If an enhancing agent successfully disrupts the endosomal membrane, the calcein is released into the much larger volume of the cytoplasm, becoming de-quenched and fluorescent.[9] Direct visualization of a fluorescently-labeled TAT-cargo changing from a punctate (endosomal) to a diffuse (cytosolic) pattern is also widely used, though it is less quantitative.[22]
Troubleshooting Guide
Problem: I observe efficient cellular uptake of my fluorescently-labeled TAT-cargo, indicated by strong intracellular puncta, but I see no downstream biological effect.
-
Likely Cause: This is a classic sign of endosomal entrapment.[4][7] The punctate fluorescence pattern confirms that your cargo has been endocytosed but remains trapped within vesicles and is not reaching its cytosolic or nuclear target.[3][22]
-
Troubleshooting Steps:
-
Confirm Entrapment: Co-stain the cells with an endosomal/lysosomal marker (e.g., LysoTracker) to verify that the fluorescence signal from your cargo co-localizes with these compartments.
-
Implement an Enhancement Strategy: Based on your experimental system, introduce an endosomal escape enhancer. Start with a well-documented chemical agent like chloroquine or calcium chloride.[1][11] See the protocols below for guidance.
-
Consider a Fusogenic Peptide: If chemical agents are unsuitable or ineffective, try co-incubating your cargo with a fusogenic peptide such as a HA2 derivative or GALA.[3][9]
-
Re-engineer the Construct: For long-term projects, consider redesigning your delivery vector to include a conjugated endosomal escape domain (EED) or by using a modified TAT peptide like dfTAT.[1][16]
-
Problem: The endosomal escape-enhancing agent I'm using is causing significant cytotoxicity.
-
Likely Cause: Many agents that disrupt endosomal membranes can also affect the plasma membrane or other cellular components if used at too high a concentration or for a prolonged duration, leading to toxicity.[1][15] This is a known issue with agents like chloroquine and certain hydrophobic peptides.[1][8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of your enhancing agent that maximizes endosomal escape while minimizing cytotoxicity. Test a range of concentrations against a cell viability assay (e.g., MTT, LDH release, or cell counting).
-
Reduce Incubation Time: Shorten the exposure time of the cells to the enhancing agent. For some agents, a short treatment is sufficient to disrupt endosomes without causing widespread cell death.
-
Switch to a Less Toxic Alternative: If toxicity remains an issue, explore other options. For example, Photochemical Internalization (PCI) offers high efficacy with low dark toxicity, as the disruptive effect is confined to where the light is applied.[19][23] Certain engineered fusogenic peptides are also designed for minimal cytotoxicity.[1]
-
Use a Spacer: When using conjugated hydrophobic EEDs, incorporating a spacer like polyethylene (B3416737) glycol (PEG) between the TAT-PTD and the EED can significantly reduce cytotoxicity while maintaining or even improving endosomal escape.[1][14]
-
Problem: My results for endosomal escape are inconsistent between experiments.
-
Likely Cause: Inconsistent results can stem from variability in cell conditions, reagent preparation, or the timing of treatments. The efficiency of endocytosis and endosomal maturation can be highly sensitive to cell confluence, passage number, and metabolic state.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from the same passage number for comparative experiments. Seed cells at a consistent density and ensure they are in the logarithmic growth phase when you begin the experiment.
-
Prepare Reagents Fresh: Prepare solutions of TAT-cargo and enhancing agents fresh for each experiment to avoid degradation or aggregation.
-
Optimize and Standardize Timing: The timing between adding the TAT-cargo and the enhancing agent can be critical. For example, the cargo needs time to be endocytosed before an agent like chloroquine is added to disrupt the endosomes. Perform a time-course experiment to find the optimal window for your system.
-
Use a Quantitative Assay: Switch from qualitative imaging to a more robust, quantitative method like a split-luciferase or split-GFP assay.[1][21] These assays provide numerical data that is less subject to user interpretation and can improve reproducibility.
-
Quantitative Data on Endosomal Escape Enhancers
The efficacy of various agents can differ based on the cell type, cargo, and experimental conditions. The tables below summarize published quantitative data to serve as a baseline for your experiments.
Table 1: Efficacy of Chemical Endosomal Disruption Agents
| Agent | Concentration | Cell Line | Cargo | Fold Increase in Cytosolic Delivery/Activity | Citation(s) |
|---|---|---|---|---|---|
| Chloroquine | 100 µM | H1299 | GFPβ11-(S-S)-TAT peptide | ~4-fold | [1] |
| Calcium Chloride (CaCl₂) | 6 mM | HeLa | Tat(48-60)-PNA conjugate | 44-fold | [11] |
| Calcium Chloride (CaCl₂) | Not specified | U87-MG, SK-OV-3 | siRNA (in SNAs) | Up to 20-fold |[12][24] |
Table 2: Efficacy of Fusogenic Peptides
| Peptide | Method | Cell Line | Cargo | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| dTAT-HA2 | Conjugated | Multiple | TAT-Cre | Markedly enhanced escape from macropinosomes | [2] |
| B18 | Conjugated | A431 | αEGFR[scFv] | Significantly higher endosomal escape vs. scFv alone | [25] |
| diINF-7 | Co-administered | A549, HCT-116 | EGFR/K-ras siRNA | Strong enhancement of gene silencing |[13] |
Key Experimental Protocols
Protocol 1: Chloroquine-Mediated Enhancement of TAT-Cargo Delivery
This protocol describes a general method for using chloroquine to enhance the endosomal escape of a TAT-delivered cargo.
-
Cell Seeding: Seed your target cells in an appropriate plate format (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.
-
Cargo Incubation: Dilute your TAT-cargo to the desired final concentration in fresh, serum-free cell culture medium. Remove the old medium from the cells, wash once with PBS, and add the medium containing the TAT-cargo. Incubate for 2-4 hours at 37°C to allow for endocytosis.
-
Chloroquine Treatment: Prepare a stock solution of chloroquine diphosphate (B83284) salt in water (e.g., 100 mM). Shortly before use, dilute the chloroquine in complete culture medium to a final concentration of 50-100 µM.
-
Enhancement: Remove the cargo-containing medium from the cells. Add the chloroquine-containing medium and incubate for an additional 2-4 hours at 37°C. Note: Optimize chloroquine concentration and incubation time to minimize cytotoxicity.[1][26]
-
Wash and Assay: Remove the chloroquine medium, wash the cells three times with PBS, and add fresh complete medium. Incubate for the desired period (e.g., 24-48 hours) before proceeding with your downstream assay (e.g., Western blot, reporter assay, microscopy).
Protocol 2: Calcein Release Assay for Quantifying Membrane Disruption
This protocol uses the release of the fluorescent dye calcein from endosomes to measure membrane-lytic activity.[9]
-
Cell Seeding: Seed cells on a glass-bottom dish suitable for live-cell imaging.
-
Calcein Loading: Prepare a 1-5 µM solution of Calcein AM in serum-free medium. Incubate the cells with this solution for 30-60 minutes at 37°C. Calcein AM will enter the cell and be cleaved by esterases into fluorescent, membrane-impermeable calcein.
-
Endosomal Sequestration: Wash the cells thoroughly with PBS to remove extracellular Calcein AM. Add fresh complete medium and incubate for 1-2 hours to allow for the sequestration of calcein into endosomes. At this stage, fluorescence should appear punctate and may be self-quenched.
-
Treatment: Add your TAT-cargo and/or endosomal escape-enhancing agent to the cells.
-
Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter set for calcein. Acquire images every 1-5 minutes.
-
Analysis: Successful endosomal escape will be indicated by a shift from a punctate fluorescence pattern to a diffuse, bright fluorescence throughout the cytoplasm as the quenched calcein is released and diluted. Quantify the change in mean cytoplasmic fluorescence over time.
Protocol 3: Split-GFP Complementation Assay for Quantifying Cytosolic Delivery
This protocol provides a quantitative method to specifically measure the amount of cargo that has reached the cytoplasm.[1][6]
-
Cell Line Generation: Stably transfect your target cell line with a plasmid expressing the large, non-fluorescent fragment of GFP (GFPβ1-10). Select and maintain a clonal line with stable expression.
-
Peptide Synthesis: Synthesize your TAT-PTD construct with the small GFP fragment (GFPβ11) conjugated to it (e.g., GFPβ11-TAT-Cargo).
-
Cell Treatment: Seed the stable GFPβ1-10 expressing cells in a multi-well plate. Treat the cells with the GFPβ11-TAT-Cargo peptide at various concentrations. Include an untreated control and a positive control if available (e.g., co-treatment with an effective escape agent).
-
Incubation: Incubate the cells for a defined period (e.g., 1-6 hours) to allow for uptake and endosomal escape.[1]
-
Quantification: Measure the restored GFP fluorescence using a plate reader or flow cytometer. The intensity of the GFP signal is directly proportional to the amount of TAT-cargo that has escaped the endosome and entered the cytoplasm, allowing the GFPβ11 fragment to bind with the cytoplasmic GFPβ1-10 fragment.
-
Data Analysis: Plot the GFP fluorescence against the peptide concentration. Compare the fluorescence generated by different constructs or enhancement conditions to quantify relative endosomal escape efficiency.
Visualizations
Caption: TAT-cargo uptake pathway and the endosomal entrapment challenge.
Caption: Experimental workflow for assessing endosomal escape efficiency.
Caption: Troubleshooting decision tree for low TAT-cargo efficacy.
References
- 1. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium ions effectively enhance the effect of antisense peptide nucleic acids conjugated to cationic tat and oligoarginine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fusogenic peptides enhance endosomal escape improving siRNA-induced silencing of oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photochemical internalization (PCI): a technology for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photochemical internalization: a novel technology for delivery of macromolecules into cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytosolic delivery of LDL nanoparticle cargo using photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photochemical internalization of tumor-targeted protein toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enhancing Endosomal Escape and Gene Regulation Activity for Spherical Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Endosomal escape efficiency of fusogenic B18 and B55 peptides fused with anti-EGFR single chain Fv as estimated by nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
TAMRA Fluorescence & pH: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAMRA (Tetramethylrhodamine) and its conjugates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the pH sensitivity of TAMRA fluorescence in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of TAMRA sensitive to pH?
A1: Yes, the fluorescence of TAMRA is known to be pH-sensitive. Its fluorescence intensity is generally optimal in neutral to slightly acidic environments. In alkaline conditions, typically above pH 8.0, a decrease in fluorescence intensity is often observed.[1][2] This is attributed to structural changes in the rhodamine backbone of the dye in alkaline environments.[1][2] However, some sources describe TAMRA as pH-insensitive, which may be due to observations within a limited pH range (e.g., pH 3 to 10) where the changes are not dramatic compared to highly sensitive fluorophores like fluorescein.[3][4][5][6] For experiments requiring high precision, it is crucial to consider and control the pH.
Q2: I'm observing a decrease in my TAMRA signal. Could pH be the cause?
A2: A decrease in TAMRA fluorescence can indeed be caused by changes in pH, particularly if your experimental buffer has become alkaline (pH > 8.0).[1][2] However, other factors can also lead to fluorescence quenching, such as:
-
Aggregation: The hydrophobic nature of TAMRA can cause labeled peptides or molecules to aggregate, leading to self-quenching.
-
High Degree of Labeling (DOL): Over-labeling a molecule with TAMRA can result in fluorescence quenching.
-
Buffer Components: Certain components in your buffer could be interacting with the TAMRA dye.
-
Photobleaching: Excessive exposure to excitation light can cause irreversible damage to the fluorophore.
It is advisable to first verify the pH of your solution and then investigate these other potential causes.
Q3: What is the optimal pH range for working with TAMRA?
A3: TAMRA performs optimally in neutral to slightly acidic conditions.[1] While it is generally stable across a broad pH range, its fluorescence intensity is highest and most stable in this region. For sensitive applications, maintaining a pH between 6.0 and 7.5 is a good practice. However, specific conjugation chemistries, like NHS ester reactions, may require a slightly alkaline pH (8.0-9.0) for efficient labeling.[1] In such cases, it is a trade-off between labeling efficiency and potential fluorescence quenching, and post-labeling purification and buffer exchange into a neutral pH buffer are recommended.
Q4: How can I minimize the impact of pH on my TAMRA fluorescence measurements?
A4: To minimize pH-induced variations in TAMRA fluorescence, consider the following:
-
Use pH-stabilized buffers: Employ buffers with a good buffering capacity in your desired pH range, such as HEPES.[1]
-
Control pH during experiments: Ensure all your experimental solutions are at the same, controlled pH.
-
Create a pH calibration curve: If you suspect pH fluctuations are unavoidable, you can create a calibration curve of TAMRA fluorescence intensity versus pH to correct your data.
-
Consider alternative dyes: If your experiment must be conducted in a pH range where TAMRA is unstable, consider using a more pH-insensitive dye like Cy3.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low fluorescence intensity | The buffer pH is too alkaline (pH > 8.0). | Verify the pH of your sample. If it is alkaline, adjust to a neutral or slightly acidic pH. Use a well-buffered solution. |
| Aggregation of the TAMRA-labeled molecule. | Perform a concentration-dependent fluorescence study. Consider using additives like mild detergents (e.g., Tween-20) to reduce aggregation. | |
| Fluorescence signal is unstable or drifting | The buffer has poor buffering capacity, leading to pH fluctuations. | Switch to a buffer with a pKa closer to your experimental pH. Increase the buffer concentration. |
| Temperature fluctuations affecting pH and fluorescence. | Ensure your experiments are conducted at a constant, controlled temperature. | |
| Inconsistent results between experiments | Inconsistent pH of buffers and solutions between different experimental runs. | Prepare fresh buffers for each set of experiments and meticulously check the pH. |
Quantitative Data: pH Effect on TAMRA Fluorescence
The following table summarizes the reported effects of pH on the fluorescence of TAMRA and related rhodamine derivatives. Note that the exact pH sensitivity can be influenced by the molecule to which TAMRA is conjugated.
| pH Range | Observation | Reference |
| > 8.0 | Fluorescence intensity diminishes. | [1][2] |
| 3 to 10 | Generally insensitive to pH changes. | [4] |
| 6 to 10 | Monomeric TAMRA is insensitive to pH changes. | [7] |
| Neutral to slightly acidic | Optimal performance. | [1] |
Experimental Protocols
Protocol: Determining the pH Sensitivity of a TAMRA Conjugate
This protocol outlines a method to characterize the pH-dependent fluorescence of your specific TAMRA-labeled molecule.
Materials:
-
TAMRA-labeled molecule of interest
-
Spectrofluorometer
-
pH meter
-
A series of buffers covering a pH range from 3 to 10 (e.g., 0.1 M Sodium Citrate for pH 3-6, 0.1 M Sodium Phosphate for pH 6-8, 0.1 M Glycine-NaOH for pH 9-10).[4]
-
Micro-cuvettes or a microplate reader compatible with fluorescence measurements.
Procedure:
-
Prepare a stock solution of your TAMRA-labeled molecule in a stable, neutral buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions of your stock solution into each of the different pH buffers. Aim for a final concentration that gives a strong but not saturating fluorescence signal.
-
Equilibrate the samples for a set amount of time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using the spectrofluorometer. Use the known excitation and emission maxima for TAMRA (approx. 555 nm and 580 nm, respectively).[1]
-
Record the pH of each sample immediately after the fluorescence measurement.
-
Plot the fluorescence intensity as a function of pH to visualize the pH sensitivity profile of your conjugate.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimerization of organic dyes on luminescent gold nanoparticles for ratiometric pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAT (47-57) Peptides: TAMRA vs. FITC Labeling
For researchers and professionals in drug development, the choice of fluorescent label for cell-penetrating peptides (CPPs) like TAT (47-57) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used fluorophores, Tetramethylrhodamine (TAMRA) and Fluorescein Isothiocyanate (FITC), when conjugated to the TAT (47-57) peptide. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the optimal label for your research needs.
Executive Summary
Both TAMRA and FITC are widely used for labeling peptides to study their cellular uptake and intracellular localization. However, they possess distinct photophysical and chemical properties that influence their suitability for different applications. TAMRA generally offers greater photostability and is less sensitive to pH changes compared to FITC, making it a robust choice for long-term imaging studies. Conversely, FITC is a brighter fluorophore with a higher quantum yield, which can be advantageous for applications requiring high sensitivity, such as flow cytometry. The choice of fluorophore can also influence the overall physicochemical properties and biological activity of the peptide conjugate.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of TAMRA and FITC when conjugated to peptides. It is important to note that direct head-to-head comparative data for TAT (47-57) labeled with TAMRA versus FITC in the same study is limited. Therefore, the data presented below is a compilation from various sources and represents typical values for these fluorophores when conjugated to peptides.
Table 1: Photophysical Properties of TAMRA- and FITC-Labeled Peptides
| Property | TAMRA-Peptide | FITC-Peptide |
| Excitation Wavelength (λex) | ~555 nm | ~495 nm |
| Emission Wavelength (λem) | ~580 nm | ~520 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.3 | 0.5 - 0.9 |
| Photostability | Higher | Lower |
| pH Sensitivity | Less sensitive | Highly sensitive (fluorescence decreases significantly at acidic pH) |
Table 2: Performance in Cellular Applications
| Parameter | TAMRA-Peptide | FITC-Peptide |
| Cellular Uptake Efficiency | Efficient, but can be influenced by the hydrophobicity of the dye. | Generally high due to bright fluorescence, but can be affected by pH in acidic organelles. |
| Cytotoxicity | Generally low, but can be higher than FITC at high concentrations due to its hydrophobicity. | Generally low, but the labeling process and dye stability can be factors. |
| Suitability for Confocal Microscopy | Excellent due to high photostability, allowing for longer imaging times with less photobleaching. | Good for initial visualization, but photobleaching can be a significant issue during prolonged imaging. |
| Suitability for Flow Cytometry | Good, provides a strong signal. | Excellent, the high quantum yield results in bright signals, ideal for quantitative analysis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: N-Terminal Labeling of TAT (47-57) Peptide
This protocol describes the labeling of the N-terminus of the TAT (47-57) peptide with either TAMRA-NHS ester or FITC.
Materials:
-
TAT (47-57) peptide (YGRKKRRQRRR)
-
5(6)-Carboxytetramethylrhodamine, succinimidyl ester (TAMRA-NHS) or Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve the TAT (47-57) peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the TAMRA-NHS ester or FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS and collect the fractions.
-
Monitor the fractions for fluorescence to identify the labeled peptide.
-
-
Characterization: Confirm the successful labeling and purity of the peptide conjugate using techniques such as HPLC and mass spectrometry.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of fluorescently labeled TAT (47-57) peptides.
Materials:
-
Adherent or suspension cells (e.g., HeLa, Jurkat)
-
TAMRA- or FITC-labeled TAT (47-57) peptide
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled TAT peptide (e.g., 1-10 µM).
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Include an untreated cell sample as a negative control.
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells three times with ice-cold PBS to remove unbound peptide. Detach the cells using Trypsin-EDTA, and then neutralize with complete medium.
-
Suspension cells: Wash the cells three times with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Sample Preparation: Resuspend the cell pellet in flow cytometry buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and emission filters for TAMRA (e.g., excitation at 561 nm, emission detected with a 585/42 nm bandpass filter) or FITC (e.g., excitation at 488 nm, emission detected with a 530/30 nm bandpass filter). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter properties. Quantify the peptide uptake by analyzing the mean fluorescence intensity of the gated population.
Protocol 3: Intracellular Localization by Confocal Microscopy
This protocol details the visualization of the intracellular distribution of fluorescently labeled TAT (47-57) peptides.
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
TAMRA- or FITC-labeled TAT (47-57) peptide
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Confocal microscope with an environmental chamber
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.
-
Peptide Incubation: Replace the culture medium with live-cell imaging medium containing the fluorescently labeled TAT peptide at the desired concentration. For nuclear co-staining, add Hoechst 33342 or DAPI. Incubate for the desired time at 37°C.
-
Imaging:
-
Place the dish on the stage of the confocal microscope within the environmental chamber (37°C, 5% CO₂).
-
Use a low laser power to locate the cells.
-
Set the appropriate laser lines and emission filters for the fluorophore and nuclear stain.
-
Optimize image acquisition settings (e.g., laser power, gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Image Analysis: Acquire z-stack images to analyze the three-dimensional intracellular localization of the labeled peptide. Observe the distribution of the fluorescence signal within the cytoplasm and nucleus.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the use of TAT-labeled peptides.
Caption: Cellular uptake mechanisms of the TAT (47-57) peptide.
Caption: Experimental workflow for fluorescently labeling the TAT (47-57) peptide.
Caption: Workflow for analyzing cellular uptake and localization of labeled peptides.
Conclusion
The selection between TAMRA and FITC for labeling the TAT (47-57) peptide is contingent on the specific experimental requirements. For quantitative, high-throughput analysis such as flow cytometry, the brightness of FITC may be preferable. However, for applications demanding high photostability and less environmental sensitivity, such as live-cell imaging and detailed localization studies, TAMRA is the superior choice. It is also crucial to consider that the choice of the fluorophore can impact the peptide's biological activity and cytotoxicity. Therefore, empirical validation of the labeled peptide's performance in the specific experimental system is highly recommended. This guide provides the foundational information and protocols to assist researchers in making an informed decision and achieving reliable and reproducible results.
A Comparative Guide to Validating TAT Peptide-Mediated Cargo Delivery Efficacy
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a promising vector for delivering a wide array of cargo molecules into cells. Its ability to traverse cellular membranes makes it a valuable tool in research and therapeutic development. This guide provides an objective comparison of TAT peptide's performance with other cell-penetrating peptides (CPPs) and details the experimental protocols necessary to validate cargo delivery efficacy.
Performance Comparison of Cell-Penetrating Peptides
The efficacy of CPP-mediated delivery is highly dependent on the nature of the cargo, the cell type, and the specific CPP used. Below are summary tables comparing the uptake efficiency of TAT with other common CPPs for various cargo types.
Small Molecule and Peptide Cargo
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (Relative to Control) | Reference |
| TAT | Fluorescein | HeLa, A549, CHO | Low | [1] |
| Penetratin | Fluorescein | HeLa, A549, CHO | Moderate | [1] |
| Transportan 10 (TP10) | Fluorescein | HeLa, A549, CHO | High | [1] |
| Polyarginine (R9) | PKI peptide | HeLa, A549, CHO | High | [2] |
| TAT | PKI peptide | HeLa, A549, CHO | Low | [2] |
| Penetratin | PKI peptide | HeLa, A549, CHO | Moderate | [2] |
| Transportan | PKI peptide | HeLa, A549, CHO | High | [2] |
Protein Cargo
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (pmol/mg protein) | Reference |
| TAT | Streptavidin (biotinylated) | HeLa | High | [3] |
| Penetratin | Streptavidin (biotinylated) | HeLa | Low | [3] |
| Transportan 10 (TP10) | Streptavidin (biotinylated) | HeLa | High | [3] |
| TAT | Avidin (biotinylated) | HeLa | High | [3] |
| Penetratin | Avidin (biotinylated) | HeLa | Low | [3] |
| Transportan 10 (TP10) | Avidin (biotinylated) | HeLa | High | [3] |
Nucleic Acid Cargo
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake/Transfection Efficiency | Reference |
| TAT | dsDNA | HeLa, CHO | Moderate | [3] |
| Penetratin | dsDNA | HeLa, CHO | High | [3] |
| Transportan 10 (TP10) | dsDNA | HeLa, CHO | High | [3] |
| TAT | siRNA | SKOV3 | Moderate gene silencing | [4] |
| TAT-HA2 | siRNA | SKOV3 | High gene silencing | [4] |
| Polyarginine (R8) | PNA | MCF7 | High | [5] |
| TAT | PNA | MCF7 | High | [5] |
Nanoparticle Cargo
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (Relative to Unmodified Nanoparticles) | Reference |
| TAT | Liposomes | Various | 15 to 25-fold higher | [6] |
| Antennapedia (Antp) | Liposomes | Various | 15 to 25-fold higher | [6] |
| TAT | Polymeric Nanoparticles | Various | ~10-fold improvement | [7] |
| Low Molecular Weight Protamine (LMWP) | Nanoparticles | Various | Significantly increased | [6] |
Experimental Protocols
Accurate validation of cargo delivery is crucial. The following are detailed methodologies for key experiments.
Quantification of Cellular Uptake by Flow Cytometry
This method allows for the high-throughput quantification of fluorescently labeled cargo uptake in a cell population.
1. Cell Preparation:
-
Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Culture cells overnight to allow for attachment.
2. Treatment:
-
Prepare solutions of CPP-cargo conjugates at desired concentrations in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the CPP-cargo solutions to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
3. Cell Detachment and Staining:
-
After incubation, remove the treatment solution and wash the cells three times with PBS to remove non-associated conjugates.
-
To remove non-internalized, membrane-bound conjugates, treat the cells with trypsin-EDTA for 5-10 minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer (e.g., PBS with 1% fetal bovine serum).
-
If assessing cell viability, a viability dye (e.g., Propidium Iodide or DAPI) can be added.
4. Data Acquisition and Analysis:
-
Analyze the cells using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.
-
Gate the live cell population based on forward and side scatter properties and the viability dye signal.
-
Quantify the mean fluorescence intensity (MFI) of the gated population, which is proportional to the amount of internalized cargo.
-
Compare the MFI of treated cells to that of untreated control cells to determine the relative uptake efficiency.
Visualization of Cellular Uptake by Confocal Microscopy
This technique provides spatial information on the subcellular localization of the delivered cargo.
1. Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture cells overnight to allow for attachment and spreading.
2. Treatment:
-
Prepare solutions of fluorescently labeled CPP-cargo conjugates in imaging medium (e.g., phenol (B47542) red-free medium).
-
Wash the cells with PBS and replace with the CPP-cargo solution.
-
Incubate for the desired time at 37°C in an incubator or on a heated microscope stage.
3. Live-Cell Imaging:
-
For live-cell imaging, directly visualize the cells using a confocal microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, Hoechst for nucleus).
4. Image Acquisition:
-
Acquire z-stack images to obtain a three-dimensional view of the cells and the internalized cargo.
-
Use appropriate laser lines and emission filters for the fluorophores being used.
-
Capture images of untreated control cells to determine background fluorescence.
5. Image Analysis:
-
Analyze the images to determine the subcellular localization of the cargo (e.g., punctate endosomal patterns, diffuse cytosolic distribution, nuclear accumulation).
-
Co-localization analysis with organelle markers can provide quantitative information on the cargo's destination.
Visualizations
TAT Peptide Uptake Pathway
The primary mechanism for TAT peptide-mediated cargo delivery involves initial electrostatic interactions with heparan sulfate (B86663) proteoglycans on the cell surface, followed by internalization through endocytosis, predominantly via the clathrin-mediated pathway.
Experimental Workflow for Quantifying Cargo Delivery
The following diagram outlines the key steps in a typical experiment to quantify CPP-mediated cargo delivery.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. Intracellular Delivery of Molecular Cargo Using Cell-Penetrating Peptides and the Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Toxicity of TAT (47-57) and Other Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals, understanding the toxicological profile of cell-penetrating peptides (CPPs) is paramount for their successful application as delivery vectors. This guide provides a detailed comparison of the toxicity of the well-known CPP, TAT (47-57), with other commonly used CPPs, supported by experimental data and detailed methodologies.
Executive Summary
Cell-penetrating peptides are powerful tools for intracellular delivery, but their clinical translation is often hampered by toxicity concerns. This guide focuses on the comparative toxicity of the HIV-1 Trans-Activator of Transcription (TAT) peptide fragment 47-57 (YGRKKRRQRRR) against other prominent CPPs, namely penetratin and transportan (B13913244) 10. The data presented herein, derived from lactate (B86563) dehydrogenase (LDH) release and cell viability assays, indicates that TAT (47-57) and penetratin generally exhibit lower toxicity compared to the more lytic transportan 10. The choice of CPP for a specific application should therefore be a careful balance between delivery efficiency and potential cytotoxicity.
Quantitative Comparison of CPP Toxicity
The following tables summarize the cytotoxic effects of TAT (47-57), penetratin, and transportan 10 across different cell lines and assays.
Lactate Dehydrogenase (LDH) Leakage Assay
This assay measures the release of LDH from cells, an indicator of plasma membrane damage.
| CPP | Cell Line | Concentration (µM) | % LDH Leakage (relative to control) | Reference |
| TAT (47-57) | HeLa | 10 | ~5% | [1] |
| K562 | 10 | No significant leakage | [1] | |
| MDA-MB-231 | 10 | No significant leakage | [1] | |
| Penetratin | HeLa | 10 | ~5% | [1] |
| K562 | 10 | No significant leakage | [1] | |
| MDA-MB-231 | 10 | No significant leakage | [1] | |
| Transportan 10 | HeLa | 10 | ~40% | [1] |
| K562 | 10 | ~40% | [1] | |
| MDA-MB-231 | 10 | ~40% | [1] |
Cell Viability (WST-1/MTT) Assay
This assay assesses cell proliferation and metabolic activity, providing a measure of overall cell health.
| CPP | Cell Line | Concentration (µM) | % Cell Viability (relative to control) | Reference |
| TAT (47-57) | HeLa | up to 50 | ~100% | [2] |
| CHO | up to 50 | ~100% | [2] | |
| Penetratin | HeLa | up to 50 | ~100% | [2] |
| CHO | up to 50 | ~100% | [2] | |
| Transportan 10 | HeLa | 20 | ~80% | [2] |
| CHO | 20 | ~90% | [2] | |
| HeLa | 50 | ~50% | [2] | |
| CHO | 50 | ~70% | [2] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines a typical procedure for assessing CPP-induced membrane damage.
-
Cell Seeding: Seed cells (e.g., HeLa, K562, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Peptide Treatment: Remove the culture medium and treat the cells with various concentrations of the CPPs (e.g., 1-50 µM) in serum-free medium for a specified duration (e.g., 1-4 hours). Include a positive control (e.g., 1% Triton X-100) and an untreated negative control.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Measurement: Add the LDH assay reaction mixture from a commercial kit to each well.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH leakage relative to the positive control after subtracting the background absorbance.
Cell Viability (MTT) Assay
This protocol describes a standard method for evaluating the effect of CPPs on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Expose the cells to a range of CPP concentrations in complete culture medium for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of CPPs is primarily attributed to their interaction with the cell membrane. However, the downstream signaling events leading to cell death can vary.
TAT (47-57) -induced toxicity, although generally low, can be mediated through the induction of apoptosis. This can involve the activation of caspase cascades, potentially triggered by cellular stress signals originating from membrane interactions or endosomal escape.[3]
Penetratin exhibits minimal membrane-disruptive activity at typical working concentrations, contributing to its low toxicity profile.[1]
Transportan 10 , being more amphipathic, has a greater propensity to perturb the lipid bilayer, leading to significant membrane leakage and rapid necrotic cell death at higher concentrations.[1]
Experimental Workflow for CPP Toxicity Assessment
Caption: A typical workflow for assessing and comparing the in vitro toxicity of different cell-penetrating peptides.
Signaling Pathway of CPP-Induced Toxicity
References
A Comparative Guide to TAT Peptide Cellular Uptake: Direct Translocation vs. Endocytosis
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool for intracellular delivery of a wide range of cargo molecules, from small drugs to large proteins and nanoparticles. Its ability to efficiently cross the cell membrane has made it a subject of intense research. However, the precise mechanisms governing its entry into cells remain a topic of discussion, with two primary pathways proposed: direct translocation across the plasma membrane and energy-dependent endocytosis. This guide provides an objective comparison of these two uptake mechanisms, supported by experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying processes.
At a Glance: Direct Translocation vs. Endocytosis of TAT Peptide
| Feature | Direct Translocation | Endocytosis |
| Energy Dependence | Energy-independent | Energy-dependent (requires ATP) |
| Temperature Sensitivity | Occurs at low temperatures (e.g., 4°C) | Inhibited at low temperatures |
| Kinetics | Rapid, occurring within minutes | Slower, typically 30-60 minutes to reach a plateau |
| Activation Energy (Ea) | Low (e.g., 4.45 Kcal/mole)[1] | Higher (e.g., 7.2 Kcal/mole for macropinocytosis)[1] |
| Temperature Coefficient (Q10) | Low (e.g., 1.1 - 1.44)[1] | Higher (e.g., 2.2 for macropinocytosis)[1] |
| Peptide Concentration | Favored at high concentrations (≥ 10 µM) | Predominant at low concentrations (≤ 5 µM) |
| Cargo Size | Generally favors smaller cargo | Can accommodate larger cargo |
| Cellular Localization | Diffuse cytoplasmic and/or nuclear distribution | Punctate vesicular distribution (endosomes, lysosomes) |
| Role of Heparan Sulfate Proteoglycans (HSPGs) | May still involve initial interaction with HSPGs | Often initiated by binding to HSPGs on the cell surface |
| Key Inhibitors | Not significantly affected by endocytosis inhibitors | Inhibited by various endocytosis inhibitors (e.g., chlorpromazine, cytochalasin D, amiloride) |
Visualizing the Uptake Mechanisms
To better understand the distinct pathways of TAT peptide entry, the following diagrams illustrate the processes of direct translocation and endocytosis.
Experimental Protocols for Mechanism Determination
Distinguishing between direct translocation and endocytosis is crucial for optimizing TAT-mediated delivery systems. Below are detailed methodologies for key experiments used to investigate these uptake mechanisms.
Fluorescence Microscopy to Visualize Cellular Localization
This method allows for the direct observation of the subcellular distribution of fluorescently labeled TAT peptides, providing qualitative evidence for the uptake mechanism.
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa, CHO, or a cell line relevant to your research) on glass-bottom dishes or coverslips and culture to 50-70% confluency.
-
Peptide Labeling: Synthesize or purchase TAT peptide conjugated to a fluorescent dye (e.g., FITC, TAMRA, Alexa Fluor 488).
-
Incubation:
-
Prepare a working solution of the fluorescently labeled TAT peptide in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with the TAT peptide solution for a specific time course (e.g., 10, 30, 60 minutes) at 37°C for endocytosis or 4°C to assess direct translocation.
-
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized peptide. An acid wash (e.g., 0.2 M glycine, pH 2.5) for 1-2 minutes can be used to remove surface-bound peptide.
-
Counterstaining (Optional): To visualize cellular compartments, you can stain the nucleus with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole) and/or the cell membrane with a lipophilic dye like Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore.
-
Imaging: Mount the coverslips on microscope slides or image the dishes directly using a confocal or fluorescence microscope. Acquire images using appropriate filter sets for the chosen fluorophores.
-
Analysis: Observe the localization of the fluorescent signal. A diffuse signal throughout the cytoplasm and/or nucleus suggests direct translocation, while a punctate, vesicular pattern is indicative of endosomal entrapment via endocytosis.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled TAT peptide internalized by a large population of cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled TAT peptide to the desired final concentration.
-
Incubate the cells for a defined period at 37°C or 4°C.
-
-
Inhibitor Studies (Optional): To investigate the involvement of specific endocytic pathways, pre-incubate the cells with endocytosis inhibitors for 30-60 minutes before adding the TAT peptide. Common inhibitors and their targets include:
-
Chlorpromazine (10-30 µM): Inhibits clathrin-mediated endocytosis.
-
Cytochalasin D (1-10 µM): Disrupts actin polymerization, affecting macropinocytosis and phagocytosis.
-
Amiloride (50-100 µM): An inhibitor of the Na+/H+ exchanger, which can block macropinocytosis.
-
Filipin (1-5 µg/mL) or Methyl-β-cyclodextrin (MβCD, 1-10 mM): Disrupts caveolae/lipid raft-mediated endocytosis by sequestering or depleting cholesterol.
-
-
Washing: After incubation, wash the cells three times with cold FACS buffer to remove excess peptide. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Quenching Surface Fluorescence: To distinguish between surface-bound and internalized peptide, you can add a quenching agent like Trypan Blue (0.05-0.25%) to the cell suspension just before analysis. Trypan Blue will quench the fluorescence of the externally bound labeled peptide.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in the presence of endocytosis inhibitors or at 4°C compared to the control (37°C without inhibitors) indicates the involvement of endocytosis.
Experimental Workflow for Differentiating Uptake Mechanisms
The following diagram outlines a logical workflow for designing and executing experiments to elucidate the dominant uptake mechanism of a TAT peptide construct.
Conclusion
The cellular uptake of TAT peptide is a complex process that can occur through at least two distinct pathways: direct translocation and endocytosis. The prevailing mechanism is influenced by a variety of factors including peptide concentration, the nature and size of the conjugated cargo, and the specific cell type. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for the rational design of TAT-based delivery systems with enhanced efficacy and targeted delivery. By employing the experimental approaches outlined in this guide, it is possible to dissect the internalization pathways of specific TAT-cargo conjugates and thereby optimize their therapeutic potential. The continuous exploration of these mechanisms will undoubtedly pave the way for the next generation of advanced intracellular drug delivery platforms.
References
A Researcher's Guide to Peptide Labeling: TAMRA vs. Other Rhodamine Dyes
For researchers and professionals in drug development and scientific research, the selection of an appropriate fluorescent label is a critical step in ensuring the accuracy and sensitivity of experimental results. Among the plethora of available fluorophores, rhodamine dyes are a popular choice for their brightness and photostability. This guide provides an objective comparison of Tetramethylrhodamine (TAMRA) with other commonly used rhodamine derivatives, such as TMR (Tetramethylrhodamine) and ROX (Carboxy-X-rhodamine), for peptide labeling applications.
Performance Comparison of Rhodamine Dyes
The choice of a rhodamine dye for peptide labeling depends on several key photophysical and chemical characteristics. While TAMRA is a widely used and versatile dye, other derivatives may offer advantages in specific applications. The following tables summarize the key quantitative data for TAMRA, TMR, and ROX to facilitate an informed decision.
Photophysical Properties
| Property | 5-TAMRA | 5-TMR | 5-ROX |
| Excitation Max (λex) | ~555 nm | ~550 nm | ~575 nm |
| Emission Max (λem) | ~580 nm | ~575 nm | ~602 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹[1] | ~92,000 M⁻¹cm⁻¹ | ~82,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.3 - 0.5[1] | ~0.4 | ~0.3 |
| Photostability | Good[1] | Good | Excellent |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the specific peptide to which the dye is conjugated.
Labeling Chemistries
The most common methods for labeling peptides with rhodamine dyes involve the reaction of an activated form of the dye with a functional group on the peptide.
| Reactive Group on Dye | Target Functional Group on Peptide | Resulting Linkage | pH Optimum |
| N-hydroxysuccinimide (NHS) ester | Primary amine (N-terminus, Lysine) | Amide bond | 8.0 - 9.0[1] |
| Maleimide (B117702) | Thiol (Cysteine) | Thioether bond | 6.5 - 7.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide labeling. Below are representative protocols for labeling peptides with TAMRA using both NHS ester and maleimide chemistries, followed by a general procedure for purification.
Protocol 1: Labeling of a Peptide with 5-TAMRA NHS Ester
This protocol describes the labeling of a peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).
Materials:
-
Peptide with a primary amine
-
5-TAMRA NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5-10 fold molar excess of the TAMRA NHS ester solution to the peptide solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Purify the TAMRA-labeled peptide from unreacted dye and byproducts using size-exclusion chromatography or RP-HPLC.
Protocol 2: Labeling of a Peptide with 5-TAMRA Maleimide
This protocol is for the site-specific labeling of a peptide containing a cysteine residue.
Materials:
-
Peptide with a free thiol group (cysteine)
-
5-TAMRA maleimide
-
Anhydrous DMF or DMSO
-
Labeling buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., TCEP, optional)
-
RP-HPLC system
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the labeling buffer. If the peptide has formed disulfide bonds, pre-treat with a reducing agent like TCEP to ensure a free thiol is available.
-
Prepare Dye Solution: Dissolve the 5-TAMRA maleimide in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 1.5-3 fold molar excess of the TAMRA maleimide solution to the peptide solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled peptide using RP-HPLC.
Protocol 3: Purification of TAMRA-Labeled Peptide by RP-HPLC
Instrumentation and Reagents:
-
RP-HPLC system with a UV-Vis detector
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
The crude labeled peptide mixture
Procedure:
-
Sample Preparation: Acidify the crude labeled peptide solution with a small amount of TFA.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution at two wavelengths: 220 nm for the peptide backbone and the excitation maximum of TAMRA (~555 nm) for the dye.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows described above.
Caption: A flowchart of the general workflow for fluorescently labeling a peptide and its subsequent purification.
Caption: Diagram illustrating the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor dye attached to a peptide.
Conclusion
TAMRA remains a robust and widely applicable fluorescent dye for peptide labeling, offering a good balance of brightness and photostability. Its well-established labeling chemistries make it a reliable choice for a variety of applications, including FRET and fluorescence polarization assays. For applications requiring enhanced photostability, ROX may be a superior alternative, albeit with a red-shifted spectrum. TMR offers very similar spectral properties to TAMRA and can often be used interchangeably. The selection of the optimal rhodamine dye will ultimately depend on the specific experimental requirements, including the instrumentation available and the particular biological question being addressed. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make an informed decision for their peptide labeling needs.
References
Evaluating the Efficiency of Different TAT Peptide Sequences: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for intracellular delivery of a wide range of cargo molecules, from small drugs to large proteins and nanoparticles. Its ability to traverse cellular membranes has made it a subject of intense research and a key component in the development of novel therapeutics. However, the efficiency of TAT-mediated delivery can be significantly influenced by the specific amino acid sequence of the peptide. This guide provides a comparative analysis of different TAT peptide sequences, summarizing their performance based on experimental data, and offers detailed protocols for key evaluation assays.
Comparison of TAT Peptide Sequence Efficiency
The efficiency of TAT peptide-mediated cellular uptake is not absolute and can be enhanced through various modifications to the canonical sequence (GRKKRRQRRRPPQ). These modifications aim to increase stability, enhance membrane interaction, and facilitate endosomal escape. Below is a summary of different TAT peptide variants and their reported efficiencies.
| TAT Peptide Variant | Sequence/Modification | Key Findings on Efficiency | Cell Line(s) Studied |
| Wild-Type TAT | GRKKRRQRRRPPQ | Baseline for comparison. | Various |
| Palmitoylated TAT | Palmitic acid conjugated to TAT | Showed a ~40-fold and ~6-fold increase in fluorescence intensity compared to the free fluorophore and the non-palmitoylated TAT conjugate, respectively. A 5-fold increase in intracellular accumulation was observed for a palmitoylated TAT-Doxorubicin conjugate.[1] | MCF-7 |
| Homodimeric TAT (Tat-CTHD) | Dimer of TAT peptides linked by a disulfide bond at the C-terminus. | Increased transfection efficiency compared to unmodified TAT peptide when complexed with DNA and lipofectamine. | MCF-7, rat vascular smooth muscle cells |
| TAT-HA2 Fusion | TAT peptide fused to the influenza virus hemagglutinin (HA2) peptide. | In a multicomponent system, this fusion peptide demonstrated superior cellular uptake and endosomal escape compared to TAT peptide alone. | Not specified in the provided abstract. |
| TAT (GGG mutant) | YGRKKRRQGGG | This modification restored importin-dependent nuclear import in a cellular environment, suggesting a role for the C-terminal arginines in cytoplasmic interactions that can hinder nuclear targeting.[2] | Not specified in the provided abstract. |
| Protease-Activatable TAT | TAT peptide modified with a urokinase plasminogen activator (uPA) consensus sequence. | Cellular uptake correlated with the level of uPA expression in MDA-MB-231 (93% uptake) and HeLa (52% uptake) cells, offering a strategy for targeted delivery. | U251mg, MDA-MB-231, HeLa |
Experimental Protocols
Accurate evaluation of TAT peptide efficiency relies on standardized and well-controlled experimental procedures. Below are detailed protocols for commonly used assays.
Cellular Uptake Assay using Flow Cytometry
This method quantifies the amount of fluorescently labeled TAT peptide internalized by a cell population.
Materials:
-
Fluorescently labeled TAT peptides (e.g., FITC-TAT, TAMRA-TAT)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.
-
Peptide Treatment: On the day of the experiment, wash the cells once with PBS. Replace the medium with serum-free medium containing the desired concentration of fluorescently labeled TAT peptide. Incubate for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Sample Preparation: Resuspend the detached cells in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
Cellular Uptake Visualization using Fluorescence Microscopy
This technique allows for the visualization of the intracellular localization of TAT peptides.
Materials:
-
Fluorescently labeled TAT peptides
-
Cell line of interest
-
Glass-bottom culture dishes or coverslips
-
Nuclear stain (e.g., DAPI, Hoechst 33342)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or on coverslips in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with fluorescently labeled TAT peptides as described in the flow cytometry protocol.
-
Nuclear Staining: After incubation and washing, you can stain the cell nuclei with DAPI or Hoechst 33342 for better visualization of subcellular localization.
-
Fixation (Optional): If live-cell imaging is not possible, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells with PBS after fixation.
-
Imaging: Mount the coverslips on a microscope slide or directly image the glass-bottom dish using a confocal or fluorescence microscope.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the potential toxicity of the TAT peptides.
Materials:
-
TAT peptides
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the TAT peptides for a specified duration (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mechanisms of TAT Peptide Uptake and Experimental Workflow
The cellular uptake of TAT peptides is a complex process that is not fully understood. It is generally accepted that the initial step involves an electrostatic interaction between the positively charged peptide and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this binding, the peptide can be internalized through various endocytic pathways or by direct translocation across the plasma membrane.
Caption: Proposed mechanisms of TAT peptide cellular uptake.
The evaluation of a novel TAT peptide sequence typically follows a structured workflow to characterize its efficiency and potential for therapeutic applications.
Caption: Experimental workflow for evaluating TAT peptide efficiency.
References
A Comparative Analysis of TAT-TAMRA Uptake Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating TAT-TAMRA Internalization
The cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription (TAT) protein is a widely utilized vector for intracellular delivery of various cargo molecules. Understanding the efficiency and mechanisms of its uptake across different cell types is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of the uptake of TAT peptide labeled with the fluorophore TAMRA (TAT-TAMRA) in three commonly used cancer cell lines: HeLa (cervical cancer), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).
Quantitative Comparison of TAT-TAMRA Uptake
| Cell Line | Cancer Type | Uptake Efficiency (Relative) | Primary Uptake Mechanism(s) | Key References |
| HeLa | Cervical Carcinoma | High | Clathrin-mediated endocytosis, Macropinocytosis | [3] |
| Jurkat | T-cell Leukemia | Moderate to High | Clathrin-dependent endocytosis | [2] |
| MCF-7 | Breast Adenocarcinoma | Moderate | Endocytosis | [4] |
Note: The relative uptake efficiencies are a qualitative summary based on findings from multiple studies. Direct quantitative comparison requires side-by-side experiments under identical conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining comparable data across different experiments and cell lines. Below is a detailed methodology for assessing TAT-TAMRA uptake using flow cytometry.
Protocol: Flow Cytometry-Based Quantification of TAT-TAMRA Uptake
1. Cell Culture and Seeding:
-
Adherent Cells (HeLa, MCF-7): Culture cells in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency. Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Suspension Cells (Jurkat): Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS). On the day of the experiment, centrifuge the cells and resuspend in fresh media to a concentration of 1 x 10^6 cells/mL.
2. Incubation with TAT-TAMRA:
-
Prepare a stock solution of TAT-TAMRA in sterile, nuclease-free water.
-
Dilute the TAT-TAMRA stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the TAT-TAMRA solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
3. Cell Harvesting and Preparation:
-
Adherent Cells:
- Aspirate the TAT-TAMRA solution and wash the cells three times with cold PBS to remove non-internalized peptide.
- Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase) to preserve cell surface proteins.
- Transfer the cell suspension to a microcentrifuge tube.
-
Suspension Cells:
- Transfer the cell suspension to a microcentrifuge tube.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Aspirate the supernatant and wash the cell pellet three times with cold PBS.
4. Trypsin Treatment (Optional but Recommended):
-
To quench the fluorescence from TAT-TAMRA bound to the cell surface, resuspend the cell pellet in a solution of 0.25% trypsin-EDTA and incubate for 5-10 minutes at 37°C.
-
Neutralize the trypsin by adding complete culture medium.
-
Centrifuge the cells and wash once with cold PBS.
5. Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells on a flow cytometer equipped with an appropriate laser for TAMRA excitation (typically 543 nm or 561 nm) and an emission filter (around 580 nm).
-
Acquire data for at least 10,000 events per sample.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the uptake by determining the mean fluorescence intensity (MFI) of the gated cell population.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better illustrate the experimental and biological processes involved in TAT-TAMRA uptake, the following diagrams are provided.
The internalization of the TAT peptide is initiated by its interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which then triggers endocytic pathways.
References
- 1. [PDF] Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans* | Semantic Scholar [semanticscholar.org]
- 2. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclic vs. Linear TAT Peptides for Intracellular Delivery
For researchers, scientists, and drug development professionals, the choice between cyclic and linear cell-penetrating peptides (CPPs) is a critical decision in the design of effective intracellular delivery systems. This guide provides an objective comparison of the performance of cyclic versus linear TAT (Trans-Activator of Transcription) peptides, supported by experimental data, detailed protocols, and pathway visualizations.
The HIV-1 TAT peptide is a well-established CPP known for its ability to transport a variety of cargo molecules across the cell membrane. While the linear form is widely used, cyclization of the peptide has emerged as a promising strategy to enhance its therapeutic potential. This comparison focuses on key performance metrics: cell permeability, stability, cargo delivery efficiency, and cytotoxicity.
Data Presentation: A Quantitative Look at Performance
The following tables summarize quantitative data from various studies to provide a clear comparison between cyclic and linear peptides. It is important to note that while some data directly compares cyclic and linear TAT peptides, other data is from comparative studies of other cyclic and linear peptides and is included to illustrate general trends.
| Parameter | Linear Peptide | Cyclic Peptide | Fold Improvement (Cyclic vs. Linear) | Reference |
| Cellular Uptake | Lower | Higher | ~1.5 - 2 fold increase in nuclear fluorescence intensity for cyclic TAT | [1] |
| (TAT Peptides) | (Slower kinetics) | (Faster kinetics) | ||
| Cellular Uptake | Lower | Higher | Cyclic [WWRR]₅ showed the highest uptake | [2] |
| (WWRR Peptides) | ||||
| Serum Stability | t½ = 2.4 hours (Linear HAV4) | t½ = 12.9 hours (Cyclic cHAVc3) | ~5.4x | [3] |
| (HAV Peptides) | ||||
| Solution Stability | Less Stable | 30-fold more stable at pH 7 | 30x | |
| (RGD Peptides) | ||||
| Cytotoxicity | Generally low | Generally low | No significant difference at non-cytotoxic concentrations | [2] |
Key Performance Insights
Cellular Permeability and Cargo Delivery:
Cyclic TAT peptides have been shown to exhibit enhanced cellular uptake kinetics compared to their linear counterparts.[1] Studies on other cyclic peptides, such as those composed of tryptophan and arginine residues, have also demonstrated that the cyclic configuration can be the most efficient for molecular transport.[2] This enhanced uptake is often attributed to the constrained conformation of the cyclic peptide, which may facilitate more effective interactions with the cell membrane.
The primary mechanism for the cellular entry of TAT peptides is endocytosis.[4][5] Both clathrin-dependent and caveolin-mediated endocytosis have been implicated in the uptake of TAT and its cargo.[4][6]
Stability:
A significant advantage of cyclic peptides is their enhanced stability.[3][7] The cyclic structure provides resistance to enzymatic degradation by proteases present in serum, leading to a longer half-life. For example, a cyclic HAV peptide demonstrated a half-life approximately 5.4 times longer than its linear counterpart in rat plasma.[3] Similarly, a cyclic RGD peptide was found to be 30 times more stable than its linear form in a solution at neutral pH. While direct comparative serum stability data for cyclic versus linear TAT peptides was not found, the general trend strongly suggests that cyclic TAT would also exhibit superior stability. The proteolytic cleavage of linear TAT peptide in human plasma is relatively fast, with a half-life of about 3.5 minutes.[8][9]
Cytotoxicity:
Both linear and cyclic TAT peptides generally exhibit low cytotoxicity at concentrations effective for cargo delivery.[2] Studies on various cell lines have shown no significant cytotoxicity for either form at typical working concentrations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cellular Uptake Assay via Flow Cytometry
This protocol quantifies the intracellular accumulation of fluorescently labeled peptides.
Materials:
-
Fluorescently labeled (e.g., FITC, TAMRA) linear and cyclic TAT peptides
-
Target cells (e.g., HeLa, Jurkat)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and culture overnight.
-
Wash the cells with PBS.
-
Add fresh culture medium containing the desired concentration of fluorescently labeled peptide to each well.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, proceed to the next step.
-
Centrifuge the cells and resuspend in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population.
Serum Stability Assay via High-Performance Liquid Chromatography (HPLC)
This protocol assesses the degradation rate of peptides in the presence of serum.
Materials:
-
Linear and cyclic TAT peptides
-
Human or animal serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Incubate the peptide at a final concentration of 1 mg/mL in 50% human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Quench the enzymatic degradation by adding an equal volume of 10% TFA in ACN.
-
Centrifuge to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Monitor the disappearance of the intact peptide peak over time to determine the peptide's half-life.
Cytotoxicity Assay via MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol measures the effect of the peptides on cell viability.
Materials:
-
Linear and cyclic TAT peptides
-
Target cells
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the peptides and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Mandatory Visualization
The following diagrams illustrate the key cellular uptake pathways for TAT peptides and a general experimental workflow for their comparative analysis.
Clathrin-mediated endocytosis pathway for TAT peptide uptake.
Caveolin-mediated endocytosis pathway for TAT peptide uptake.
General experimental workflow for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. "Cyclic and Linear Cell-Penetarating Peptides Composed of Tryptophan (W" by Lois Kim [digitalcommons.chapman.edu]
- 3. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell membrane lipid rafts mediate caveolar endocytosis of HIV-1 Tat fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Off-Target Effects of TAT (47-57) Peptide: A Comparative Guide
The TAT (47-57) peptide, derived from the HIV-1 trans-activator of transcription protein, is a widely utilized cell-penetrating peptide (CPP) for intracellular delivery of various cargo molecules.[1] Its cationic nature facilitates translocation across the plasma membrane, a property that has been harnessed for therapeutic and research applications.[1] However, the potential for off-target effects, including cytotoxicity and unintended interactions with cellular signaling pathways, necessitates a thorough assessment for any drug development program. This guide provides a comparative analysis of the off-target effects of TAT (47-57), supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
Cytotoxicity Profile: TAT (47-57) vs. Alternative CPPs
A primary concern with any delivery vector is its inherent toxicity to cells. The cytotoxicity of TAT (47-57) has been evaluated in various cell lines using colorimetric assays such as MTT and lactate (B86563) dehydrogenase (LDH) release assays. These studies often compare its effects to other CPPs like penetratin.
Table 1: Comparative Cytotoxicity of TAT (47-57) and Penetratin
| Peptide | Cell Line | Assay | Concentration (µM) | Result | Reference |
| TAT (47-57) | HeLa | WST-1 | Up to 50 | Negligible effect on proliferation | [2] |
| TAT (47-57) | CHO | WST-1 | Up to 50 | Negligible effect on proliferation | [2] |
| Fluorescein-labeled TAT (47-57) | HeLa | WST-1 | 20 | Significantly reduced proliferation | [2] |
| TAT (48-60) | K562, MDA-MB-231 | LDH | 10 | No significant LDH leakage | [3] |
| Penetratin | HeLa | WST-1 | Up to 50 | Negligible effect on proliferation | [2] |
| Penetratin | CHO | WST-1 | Up to 50 | Negligible effect on proliferation | [2] |
| Penetratin | K562, MDA-MB-231 | LDH | 10 | No significant LDH leakage | [3] |
| Penetratin | TR146 | Cytotoxicity Assay | Below 160 | No induced cytotoxicity | [4] |
Note: The WST-1 assay, similar to the MTT assay, measures cell proliferation and viability. The LDH assay measures membrane integrity.
The data indicates that unconjugated TAT (47-57) generally exhibits low cytotoxicity at concentrations typically used for cargo delivery.[2][3] However, modifications, such as the addition of a fluorescent label, can increase its toxicity.[2] It is also important to note that the cargo itself can influence the overall cytotoxicity of the CPP-cargo complex.[2] For instance, when complexed with double-stranded DNA (dsDNA), both TAT (47-57) and penetratin remain non-toxic at concentrations up to 50 µM.[2]
Experimental Protocols for Cytotoxicity Assessment
Accurate assessment of cytotoxicity is crucial. The following are detailed protocols for the commonly used MTT and LDH assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Peptide Treatment: Treat the cells with a range of concentrations of the CPP for the desired exposure period (e.g., 24-48 hours). Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6][7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.
LDH Assay Protocol
The LDH (Lactate Dehydrogenase) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.[8][9]
-
Cell Seeding and Treatment: Seed and treat cells with the CPP as described in the MTT assay protocol.[9]
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 3-5 minutes.[10]
-
Sample Transfer: Carefully transfer 10-50 µL of the cell culture supernatant from each well to a new 96-well plate.[8][10]
-
Reaction Mixture Addition: Add the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[8][9][10]
-
Stop Solution (Optional but Recommended): Add a stop solution to terminate the enzymatic reaction.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm using a microplate reader.[10]
Interaction with Signaling Pathways
The highly cationic nature of TAT (47-57) leads to interactions with negatively charged molecules on the cell surface, primarily heparan sulfate (B86663) proteoglycans (HSPGs), which can trigger downstream signaling events. Understanding these interactions is key to predicting potential off-target effects.
The initial binding of TAT (47-57) to HSPGs is a critical step for its internalization, which primarily occurs through endocytosis, specifically macropinocytosis. Following internalization, the peptide must escape the endosome to deliver its cargo to the cytoplasm and other intracellular compartments. This endosomal escape is a key determinant of its efficacy. Once in the cytosol, the peptide or the peptide-cargo complex can potentially interact with various cellular components, which may lead to unintended biological consequences, including the modulation of apoptotic pathways.
Experimental Workflow for Assessing Off-Target Effects
A systematic approach is necessary to comprehensively evaluate the off-target effects of CPPs. The following workflow outlines the key experimental stages.
This workflow begins with fundamental in vitro assessments of cytotoxicity and cellular uptake. Understanding the mechanism of entry through inhibitor studies can provide insights into potential off-target interactions. Subsequent analysis of key signaling pathways can reveal unintended cellular responses. Promising candidates from in vitro studies then proceed to in vivo evaluation, which includes examining the biodistribution, systemic toxicity, and immunogenicity of the peptide.
Immunogenicity
While generally considered to have low immunogenicity, the potential for an immune response against TAT (47-57), especially when conjugated to a cargo and administered repeatedly, should not be overlooked. Studies have shown that TAT (47-57)-based vaccines can induce both humoral and cellular immune responses.[11] The immunogenicity can be influenced by the delivery system, such as liposomes, and the route of administration.[12] Therefore, assessing the potential for antibody production against the peptide is a critical step in preclinical development.
Conclusion
The TAT (47-57) peptide is a powerful tool for intracellular delivery, exhibiting generally low cytotoxicity when used in its unconjugated form and at appropriate concentrations. However, researchers and drug developers must be vigilant about potential off-target effects. This guide highlights the importance of a multi-faceted approach to assessing these effects, including rigorous cytotoxicity testing, investigation of interactions with cellular signaling pathways, and evaluation of immunogenicity. By carefully considering these factors and employing the detailed experimental protocols provided, the scientific community can continue to harness the potential of TAT (47-57) while ensuring the safety and specificity of novel therapeutic and diagnostic agents.
References
- 1. jpt.com [jpt.com]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Penetrating Peptides-Based Liposomal Delivery System Enhanced Immunogenicity of Peptide-Based Vaccine against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing TAMRA and Alexa Fluor for TAT Peptide Labeling
For researchers engaged in drug development and cellular biology, the effective labeling of cell-penetrating peptides (CPPs) like the TAT peptide is crucial for tracking their intracellular journey and mechanism of action. The choice of fluorescent dye can significantly influence the experimental outcome. This guide provides an objective comparison between two commonly used fluorophores, TAMRA (Tetramethylrhodamine) and the Alexa Fluor series, to aid in the selection of the optimal label for TAT peptide studies.
Key Performance Indicators: A Side-by-Side Comparison
The efficacy of a fluorescent label is determined by several key photophysical properties. A brighter and more stable fluorophore will provide a stronger and more persistent signal, which is essential for sensitive and long-term imaging experiments.
| Property | TAMRA | Alexa Fluor (555/568) | Significance for TAT Peptide Labeling |
| Excitation Max (nm) | ~555 nm | ~555 nm / ~578 nm | The selected dye should match the available laser lines on the imaging system. |
| Emission Max (nm) | ~580 nm | ~565 nm / ~603 nm | The emission wavelength dictates the appropriate filter sets for detection and is important for multiplexing experiments to avoid spectral overlap. |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | ~155,000 / ~88,000 | A higher molar extinction coefficient contributes to a brighter signal. |
| Quantum Yield (Φ) | 0.1 - 0.5 | ~0.10 / ~0.69 | A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal.[1][2][3] |
| Photostability | Moderate | High | High photostability is critical for experiments requiring prolonged light exposure, such as time-lapse microscopy, as it minimizes signal loss from photobleaching.[4][5][6] |
| pH Sensitivity | pH-dependent fluorescence | Largely pH-insensitive (pH 4-10) | TAT peptides are often internalized into acidic endosomes. A pH-insensitive dye like Alexa Fluor will provide a more consistent signal across different cellular compartments.[6][7] |
| Hydrophilicity | Low to Moderate | High | Higher hydrophilicity can improve the solubility of the labeled peptide and reduce non-specific binding. |
Experimental Workflow and Considerations
The labeling of a TAT peptide with an amine-reactive dye like an NHS-ester of TAMRA or Alexa Fluor follows a general workflow.
TAT Peptide Cellular Uptake: A Simplified Model
The primary function of the TAT peptide is to traverse the cell membrane. While the exact mechanism is still debated, it is understood to involve an energy-dependent process, primarily endocytosis.[8][9]
The highly cationic nature of the TAT peptide facilitates its interaction with negatively charged components on the cell surface, initiating internalization.[9] The peptide and its cargo are then typically enclosed in endosomes. For the cargo to be effective, it must escape the endosome and be released into the cytosol.
Experimental Protocols
Below is a general protocol for labeling a peptide with a primary amine, such as the N-terminus or a lysine (B10760008) side chain, using an N-hydroxysuccinimidyl (NHS) ester of TAMRA or Alexa Fluor.
Materials:
-
TAT peptide
-
TAMRA-NHS ester or Alexa Fluor-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration or HPLC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the TAT peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the TAMRA-NHS or Alexa Fluor-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing, add the dye solution to the peptide solution. A common starting point is a 10-20 fold molar excess of dye to peptide.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled peptide from the unreacted dye using a suitable purification method like gel filtration or reverse-phase HPLC.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide. The purified, labeled peptide is now ready for use in cell-based assays.
Note: The optimal dye-to-peptide ratio and reaction time may need to be empirically determined for each specific peptide and dye combination.
Conclusion
The selection of a fluorescent label for TAT peptide studies requires careful consideration of the experimental goals and conditions. For applications demanding high sensitivity, prolonged imaging, and consistent fluorescence across different cellular environments, the Alexa Fluor series of dyes generally provides a significant performance advantage over TAMRA due to their superior brightness, photostability, and pH insensitivity.[5][6][7] However, TAMRA remains a cost-effective and viable option for many standard applications. By understanding the key performance characteristics of each dye and following a robust labeling and purification protocol, researchers can generate high-quality fluorescently labeled TAT peptides for their studies.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TAT (47-57), TAMRA-Labeled Peptides: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the disposal of TAT (47-57), TAMRA-labeled peptides, offering procedural, step-by-step guidance to address specific operational questions and build a foundation of trust in laboratory safety practices.
The TAT (47-57) peptide, derived from the HIV-1 trans-activator of transcription protein, is a cell-penetrating peptide (CPP) widely used for intracellular delivery of various molecular cargoes. When labeled with a fluorescent dye such as TAMRA (carboxytetramethylrhodamine), it becomes a valuable tool for tracking and visualization in biological research. However, the unique properties of this conjugate necessitate specific handling and disposal procedures to mitigate potential biological and chemical hazards.
Immediate Safety and Handling
Prior to any handling or disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific this compound peptide product. In the absence of a specific SDS, the precautionary principle should be applied, treating the compound with the care required for both a biologically active peptide and a fluorescent chemical dye.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | A laboratory coat should be worn at all times. |
Core Disposal Principles
The disposal of this compound peptide waste must comply with all local, state, and federal regulations. The primary principle is to treat all materials contaminated with this peptide as hazardous chemical waste.[1][2] Never dispose of this material down the drain or in the regular trash.[1][3] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure adherence to specific institutional protocols.[1]
Step-by-Step Disposal Procedures
A systematic approach to waste segregation, decontamination, and disposal is essential for ensuring safety and environmental compliance.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. Two main categories of waste should be established:
-
Solid Waste: This includes unused or expired lyophilized peptide, contaminated PPE (gloves, bench paper, etc.), and contaminated labware (pipette tips, microcentrifuge tubes, vials, etc.).
-
Liquid Waste: This includes all aqueous solutions containing the peptide, such as stock solutions, working solutions, and the initial rinses of contaminated glassware.
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Peptide".
Step 2: Decontamination of Labware and Surfaces
For reusable labware and contaminated surfaces, a 10% bleach solution (sodium hypochlorite) is a recommended decontamination agent for peptides. The TAT (47-57) peptide is rich in arginine and lysine (B10760008) residues, which are known to react with sodium hypochlorite.[1][3][4][5] This reaction leads to the formation of chloramines and other byproducts, which can alter the peptide's structure and inactivate its biological activity.[3][4][5]
Decontamination Protocol:
-
Prepare a fresh 10% bleach solution in a well-ventilated area, preferably within a chemical fume hood.
-
Immerse contaminated reusable labware in the 10% bleach solution for a minimum of 30 minutes.
-
For contaminated surfaces, liberally apply the 10% bleach solution and ensure the surface remains wet for at least 30 minutes.
-
After the contact time, thoroughly rinse the labware and surfaces with water.
-
Collect all used bleach solutions and rinsates as liquid hazardous waste.
Step 3: Collection and Storage of Waste
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including used decontamination solutions, in a designated, leak-proof, and chemically compatible hazardous waste container. Do not cap containers tightly if a chemical reaction that could generate gas is possible.
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Step 4: Final Disposal
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste containers. Do not attempt to transport or dispose of the waste independently.
Experimental Protocols
Protocol for the Preparation of a 10% Bleach Decontamination Solution:
-
Objective: To prepare a 10% (v/v) solution of household bleach for the decontamination of labware and surfaces contaminated with this compound peptide.
-
Materials:
-
Standard household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Deionized or distilled water
-
Graduated cylinders
-
A labeled container for the final solution
-
-
Procedure:
-
In a well-ventilated area, measure 1 part household bleach using a graduated cylinder.
-
Measure 9 parts water using a graduated cylinder.
-
In the designated container, add the water first, then slowly add the bleach.
-
Gently mix the solution.
-
The 10% bleach solution should be prepared fresh daily for maximum efficacy.
-
Signaling Pathways and Workflow Diagrams
To visually represent the proper disposal workflow, the following diagram has been generated using the DOT language.
Caption: Disposal workflow for this compound peptide.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound peptides, protecting themselves, their colleagues, and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. | Semantic Scholar [semanticscholar.org]
Essential Safety and Operational Guide for Handling TAT (47-57), TAMRA-Labeled
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents such as TAT (47-57), TAMRA-labeled. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.
Product Information:
This compound is a fluorescently-labeled cell-penetrating peptide. The TAMRA (tetramethylrhodamine) label allows for fluorescent detection in various applications. The peptide sequence is derived from the HIV-1 TAT protein.
| Property | Value |
| Appearance | Lyophilized red powder |
| Molecular Formula | C93H142ClN35O20 |
| Molecular Weight | 1972.3 g/mol |
| Solubility | Freely soluble in water |
| Storage | Store lyophilized peptide at -20°C or lower, protected from light. Reconstituted peptide can be aliquoted and stored at -20°C or lower. |
Source: Anaspec Technical Data Sheet[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
Source: General Laboratory Safety Guidelines
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for both experimental success and laboratory safety.
1. Preparation:
-
Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prepare all necessary equipment and reagents in advance.
2. Reconstitution:
-
Allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide using sterile, nuclease-free water or an appropriate buffer to the desired concentration.
-
Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking which could cause denaturation.
3. Experimental Use:
-
When using the reconstituted peptide, handle it with care to avoid spills and aerosol formation.
-
Use appropriate, calibrated pipettes for accurate measurement.
-
Keep the vial containing the peptide solution closed when not in use.
4. Storage of Reconstituted Peptide:
-
For short-term storage, keep the reconstituted peptide at 2-8°C.
-
For long-term storage, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
1. Waste Segregation:
-
All disposable materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be considered chemically contaminated waste.
-
Segregate this waste from regular laboratory trash.
2. Waste Collection:
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Collect unused or waste solutions of the peptide in a separate, sealed, and clearly labeled hazardous liquid waste container.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour any of the peptide solution down the drain.
Caption: PPE selection for handling the labeled peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
